Orcokinin
Description
Propriétés
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73)/t34-,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVDOCLWHOQOK-PMVLMXRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H92N18O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145344-97-4 | |
| Record name | Orcokinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145344974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Core Functions of Orcokinin Neuropeptides in Insects
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orcokinins are a highly conserved family of neuropeptides found across various arthropod species. Initially identified for their myotropic effects in crustaceans, subsequent research has revealed their pleiotropic nature in insects, where they function as crucial neuromodulators and hormones.[1][2] Orcokinins are characterized by a conserved N-terminal sequence, Asn-Phe-Asp (NFD), and are involved in a diverse array of physiological processes essential for insect survival, development, and reproduction.[2] This document provides a comprehensive technical overview of the primary functions of orcokinins in insects, focusing on their roles in regulating circadian rhythms, reproduction, and ecdysteroidogenesis. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and potential applications in pest management and drug development.[2]
Primary Functions of Orcokinin
Research across different insect orders has established that orcokinins are not defined by a single function but rather act as versatile regulators in multiple physiological contexts. The primary roles identified to date include the modulation of circadian clocks, the control of reproductive behaviors and physiology, the regulation of molting hormone production, and the stimulation of gut muscle activity.
Regulation of Circadian Rhythms
One of the most well-documented functions of this compound is its role in the master circadian clock.[3][4] In the cockroach Leucophaea maderae, the accessory medulla (AMe) in the optic lobe acts as the central pacemaker controlling locomotor activity rhythms.[3][4] this compound-immunoreactive neurons are prominently located within the AMe, with four pairs of these neurons directly connecting the two hemispheres of the brain.[3] Experiments involving direct microinjections of Asn¹³-orcokinin near the AMe have demonstrated that this compound can reset the biological clock.[3][4] The injections induce phase-dependent shifts in the circadian rhythm of wheel-running activity, with a phase-response curve that closely mimics the effects of light pulses.[3][4] This evidence strongly suggests that orcokinins are key signaling molecules in the light entrainment pathway, transmitting photic information from the compound eyes to the central clock.[3][4]
Control of Reproduction
Modulation of Ecdysteroidogenesis and Molting
Orcokinins are integral to the hormonal control of insect development, specifically in the production of ecdysteroids, the primary molting hormones.[7] In the silkworm, Bombyx mori, orcokinins have been identified as neuronal prothoracicotropic factors, meaning they stimulate the prothoracic gland (PG) to synthesize and release ecdysteroids.[7] Interestingly, these this compound-producing neurons that innervate the PG also produce another set of neuropeptides, Bommo-FMRFamides (BRFas), which have an opposing, inhibitory effect on ecdysteroidogenesis.[7] This dual-signal system allows for precise, nuanced regulation of developmental timing. The broader role of orcokinins in molting is further supported by studies in the kissing bug, Rhodnius prolixus, where disruption of this compound signaling leads to molting defects.[8][9]
Myotropic and Gut Activity
Consistent with their original discovery in crustaceans, orcokinins exhibit myotropic (muscle-stimulating) properties in insects, particularly as brain-gut peptides.[9][10] In Rhodnius prolixus, this compound B is linked to feeding and midgut function, where it enhances the frequency of spontaneous peristalsis and muscle contraction.[9] This suggests a role in coordinating digestive processes post-feeding.
This compound Signaling Pathway
The precise signaling mechanisms of orcokinins in insects are not fully elucidated. However, based on the nature of neuropeptide signaling, they are presumed to act through G protein-coupled receptors (GPCRs).[2] The downstream cascade is thought to involve intracellular Ca²⁺ mobilization, a common pathway for neuropeptides that mediate neuromodulatory and hormonal effects.[2]
Caption: Putative signaling pathway for this compound via a G protein-coupled receptor.
Quantitative Data Summary
The following tables summarize key quantitative findings from pivotal studies on this compound function.
Table 1: Effects of this compound on Circadian Locomotor Activity in L. maderae
| Parameter | Method | Dosage | Observation | Reference |
|---|---|---|---|---|
| Phase Shift | Microinjection near AMe | 150 fmol (Asn¹³-orcokinin) | Stable, phase-dependent phase shifts in locomotor activity | [3][4] |
| Response Curve | Behavioral Monitoring | N/A | Resulting phase-response curve closely matched that of light pulses |[3][4] |
Table 2: Effects of this compound Gene Silencing on Reproduction in D. melanogaster
| Parameter | Method | Target | Observation | Reference |
|---|---|---|---|---|
| Courtship Behavior | RNAi-mediated knockdown | This compound gene | Disinhibition of male courtship; occurrence of male-to-male courtship | [2][5] |
Experimental Protocols
The following are generalized methodologies for key experiments used to determine this compound function.
Protocol: Microinjection for Circadian Rhythm Analysis
This protocol is adapted from studies on the cockroach Leucophaea maderae.[3][4]
-
Animal Preparation: Adult male cockroaches are anesthetized on ice. An opening is cut into the head capsule to expose the brain.
-
Peptide Preparation: Asn¹³-orcokinin is dissolved in insect saline to a final concentration for delivering a 150 fmol dose in a small volume (e.g., 30 nl).
-
Injection: The peptide solution is drawn into a glass micropipette and injected into the brain, specifically targeting the region of the accessory medulla (AMe). Control animals receive saline-only injections.
-
Activity Monitoring: Following injection and sealing of the head capsule, the animal is placed in an activity monitor (e.g., a running wheel) under constant darkness (DD) and temperature.
-
Data Analysis: Locomotor activity is recorded for several days. The phase of the activity rhythm before and after injection is compared to calculate the phase shift. A phase-response curve (PRC) is generated by plotting phase shifts as a function of the circadian time of injection.
Caption: Workflow for analyzing this compound's effect on circadian rhythms.
Protocol: RNAi-mediated Gene Knockdown for Behavioral Analysis
This protocol is a general workflow based on studies in Drosophila melanogaster.[5]
-
Construct Generation: Design and synthesize short hairpin RNA (shRNA) or long double-stranded RNA (dsRNA) constructs targeting a unique sequence within the this compound gene.
-
Fly Strain Generation: Clone the RNAi construct into a UAS vector (e.g., pUAST) and generate transgenic flies.
-
Behavioral Assays:
-
Courtship: Place an experimental male (with this compound knockdown) with a wild-type male and record the frequency and duration of courtship behaviors.
-
Fecundity: House experimental females with wild-type males and count the number of eggs laid over a defined period.
-
-
Validation: Use quantitative PCR (qPCR) on dissected tissue from experimental flies to confirm the significant reduction of this compound mRNA levels compared to controls.
Protocol: Immunohistochemistry for Neuronal Mapping
This protocol is based on standard methods used for insect neuroanatomy.[1]
-
Tissue Dissection and Fixation: Dissect the brain and/or ventral nerve cord in cold insect saline. Fix the tissue overnight at 4°C in a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Washing and Permeabilization: Wash the tissue thoroughly in PBS. Permeabilize by incubating in PBS containing Triton X-100 (PBST).
-
Blocking: Incubate the tissue in a blocking solution (e.g., PBST with 10% normal goat serum) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the tissue with a primary antibody raised against an this compound peptide (e.g., anti-Asn¹³-orcokinin) at a dilution of 1:1000 to 1:5000 for 1-3 days at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the tissue with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) overnight at 4°C.
-
Mounting and Imaging: Wash the tissue, mount on a slide in an anti-fade mounting medium, and image using a confocal microscope to visualize the distribution of this compound-immunoreactive neurons and processes.
References
- 1. Novel insect orcokinins: characterization and neuronal distribution in the brains of selected dicondylian insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Evidence for a role of this compound-related peptides in the circadian clock controlling locomotor activity of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Functional Characterization of this compound B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bombyx Orcokinins Are Brain-Gut Peptides Involved in the Neuronal Regulation of Ecdysteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Hormones in the Insect Midgut - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PMC [pmc.ncbi.nlm.nih.gov]
The Orcokinin Signaling Pathway in Crustaceans: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
The orcokinin family of neuropeptides represents a crucial component of neuroendocrine signaling in crustaceans, playing significant roles in the modulation of the stomatogastric nervous system and gut motility. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling pathway, tailored for researchers, scientists, and professionals in the field of drug development. By consolidating available data on this compound peptides, their physiological effects, and the methodologies used for their study, this document aims to serve as a foundational resource for future research and the exploration of orcokinins as potential targets for therapeutic intervention or pest control strategies. While the precise identity of the this compound receptor and the downstream signaling cascade remain areas of active investigation, this guide synthesizes existing knowledge to present a putative signaling model and details key experimental protocols to facilitate further discovery.
Introduction to Orcokinins
Orcokinins are a family of neuropeptides first identified in the crayfish Orconectes limosus.[1][2] They are characterized by a highly conserved N-terminal sequence, Asn-Phe-Asp-Glu-Ile-Asp-Arg (NFDEIDR), with variations occurring at the C-terminus. These peptides are widely distributed throughout the central and peripheral nervous systems of decapod crustaceans, including key neurosecretory structures like the sinus gland and pericardial organs, as well as the stomatogastric nervous system (STNS).[3][4][5] Their presence in these locations suggests diverse roles as both circulating neurohormones and locally acting neuromodulators.
Functionally, orcokinins have been demonstrated to have myotropic effects, notably stimulating contractions of the hindgut.[1][2] Furthermore, they act as modulators of the rhythmic activity of the stomatogastric ganglion (STG), which controls the complex movements of the crustacean foregut.[4][6] The conservation of the this compound peptide family across various crustacean species underscores their fundamental importance in crustacean physiology.
The this compound Peptide Family
Mass spectrometry has been a pivotal tool in the identification and sequencing of multiple this compound isoforms across different crustacean species.[7][4] These peptides are derived from a larger prepro-orcokinin precursor protein.[8]
Table 1: Identified this compound Peptides in Various Crustacean Species
| Peptide Name | Sequence | Species | Reference |
| [Asn13]-orcokinin | NFDEIDRSGFGFN | Orconectes limosus, Cherax destructor | [1][5] |
| [Val13]-orcokinin | NFDEIDRSGFGFV | Cherax destructor | [5] |
| [Ala13]-orcokinin | NFDEIDRSGFGFA | Homarus americanus | [4][6] |
| [Ser9]-orcokinin | NFDEIDRSGFGFN | Carcinus maenas | [7] |
| [Thr8, His13]-orcokinin | NFDEIDRTGFGFH | Cherax destructor | [5] |
| [Ala8, Ala13]-orcokinin | NFDEIDRAGFGFA | Cherax destructor | [5] |
| This compound[1-11] | NFDEIDRSGFG | Homarus americanus, Cancer borealis, Panulirus interruptus | [6] |
| This compound[1-12] | NFDEIDRSGFGF | Homarus americanus, Cancer borealis, Panulirus interruptus | [6] |
Physiological Roles and Effects
The physiological functions of orcokinins have been primarily investigated in two contexts: hindgut motility and modulation of the stomatogastric nervous system.
Myotropic Effects on the Hindgut
Orcokinins are potent stimulators of hindgut contractions.[1][2] Structure-activity relationship studies have provided insights into the critical domains of the peptide required for this biological activity.
Table 2: Structure-Activity Relationships of this compound Analogues on Crayfish Hindgut Contraction
| Analogue | Modification | Relative Activity | Threshold Concentration (M) | Reference |
| This compound (OK) | Native Peptide | 100% | 1 x 10-10 | [9] |
| OK-NH2 | C-terminal amidation | Nearly equipotent to OK | Not specified | [9] |
| [Ala7]-OK | Arg7 replaced by Ala | Nearly equipotent to OK | Not specified | [9] |
| [Tyr2]-OK | Phe2 replaced by Tyr | Considerably lower activity | Not specified | [9] |
| OK(2-13) | N-terminal deletion (one amino acid) | Steep drop in activity | Not specified | [9] |
| OK(3-13) | N-terminal deletion (two amino acids) | Complete loss of activity | Not specified | [9] |
| OK(1-10) | C-terminal deletion (three amino acids) | Full intrinsic activity, but reduced potency | 1 x 10-7 | [9] |
| OK(1-9) | C-terminal deletion (four amino acids) | Complete loss of activity | Not specified | [9] |
Neuromodulation of the Stomatogastric Ganglion
Application of orcokinins to the stomatogastric ganglion (STG) of Homarus americanus alters the pyloric rhythm.[4][6] This modulation is characterized by a decrease in the number of spikes per burst of the Lateral Pyloric (LP) neuron and a change in the firing phase of pyloric neurons.[4][6]
Table 3: Electrophysiological Effects of [Ala13]-orcokinin on the Pyloric Rhythm in Homarus americanus
| Neuron | Parameter | Effect | Reference |
| Lateral Pyloric (LP) | Spikes per burst | Decrease | [4][6] |
| Pyloric Neurons | Phase of firing | Altered | [4][6] |
The this compound Signaling Pathway: A Putative Model
While the complete this compound signaling pathway has not been fully elucidated in crustaceans, based on the nature of neuropeptide signaling in invertebrates, a putative pathway can be proposed. It is widely presumed that orcokinins exert their effects through G-protein coupled receptors (GPCRs).[3][9]
The this compound Receptor
To date, the specific receptor for orcokinins has not been cloned or definitively identified in any crustacean species. Transcriptomic analyses of crustacean nervous tissue have identified numerous putative neuropeptide GPCRs, but direct ligand-receptor pairing for orcokinins is yet to be established.[10] The identification and characterization of the this compound receptor is a critical next step in understanding this signaling pathway.
Second Messenger Systems
The intracellular signaling cascade following this compound receptor activation is also an area requiring further investigation. In general, neuropeptide signaling in arthropods involves the modulation of intracellular second messengers such as cyclic AMP (cAMP), cyclic GMP (cGMP), and calcium ions (Ca2+).[9] It is hypothesized that this compound receptor activation leads to changes in the levels of one or more of these second messengers, which in turn initiates a downstream cascade of protein phosphorylation and cellular responses, ultimately leading to the observed physiological effects.
Caption: A putative signaling pathway for orcokinins in crustaceans.
Experimental Protocols
The study of the this compound signaling pathway utilizes a variety of techniques, from peptide identification to physiological assays. Below are detailed methodologies for key experiments.
Peptide Identification and Sequencing by Mass Spectrometry
This protocol provides a general workflow for the identification of this compound peptides from crustacean neural tissue.
Caption: Workflow for neuropeptide identification by mass spectrometry.
Methodology:
-
Tissue Dissection: Dissect neural tissue (e.g., sinus glands, stomatogastric ganglia) from the desired crustacean species in cold saline.
-
Extraction: Homogenize the tissue in an acidic extraction medium (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to precipitate larger proteins and extract peptides.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) and collect the supernatant.
-
Purification and Concentration: Use solid-phase extraction (e.g., C18 cartridges) to desalt and concentrate the peptide-containing supernatant. Elute the peptides with a high organic solvent concentration (e.g., 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid).
-
Chromatographic Separation: Further separate the peptide mixture using reversed-phase high-performance liquid chromatography (RP-HPLC) with a gradient of acetonitrile in 0.1% trifluoroacetic acid.
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: Spot the HPLC fractions onto a MALDI target plate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). Acquire mass spectra to create a peptide profile of each fraction.
-
Tandem MS (MS/MS): Select parent ions corresponding to putative this compound peptides for fragmentation (e.g., by collision-induced dissociation) to obtain amino acid sequence information.
-
-
Data Analysis: Use bioinformatics software to compare fragmentation patterns against known databases or perform de novo sequencing to identify novel this compound isoforms.
In Vitro Hindgut Contractility Assay
This bioassay is used to measure the myotropic effects of orcokinins and their analogues.
Methodology:
-
Preparation: Dissect the hindgut from a crayfish (Orconectes limosus) and mount it in a perfusion chamber containing physiological saline.
-
Transducer Attachment: Attach one end of the hindgut to a fixed hook and the other end to an isometric force transducer to record contractions.
-
Equilibration: Allow the preparation to equilibrate in the perfusion chamber with continuous superfusion of saline until a stable baseline of spontaneous contractions is achieved.
-
Peptide Application: Apply synthetic this compound or its analogues to the perfusion bath at varying concentrations (typically ranging from 10-11 M to 10-6 M).
-
Data Recording: Record the changes in contraction frequency and amplitude using a data acquisition system.
-
Analysis: Determine the threshold concentration required to elicit a response and calculate the EC50 value (the concentration that produces 50% of the maximal response) to quantify the potency of the peptide.
Electrophysiological Recording from the Stomatogastric Ganglion
This protocol allows for the investigation of the neuromodulatory effects of orcokinins on the motor patterns generated by the STG.
Methodology:
-
Dissection: Dissect the stomatogastric nervous system (STNS) from a lobster (Homarus americanus) or crab (Cancer borealis) and pin it in a silicone-lined petri dish.
-
Superfusion: Continuously superfuse the preparation with physiological saline at a constant temperature.
-
Electrode Placement: Use extracellular pin electrodes to record nerve activity from the motor nerves innervating the foregut muscles. Intracellular recordings from identified STG neurons can be performed using sharp glass microelectrodes.
-
Baseline Recording: Record the baseline rhythmic activity of the pyloric and gastric mill circuits.
-
This compound Application: Bath-apply a known concentration of an this compound peptide to the preparation.
-
Data Acquisition and Analysis: Record the changes in the motor pattern, such as the frequency of the rhythm, the number of spikes per burst, and the phase relationships between different neurons. Quantify these changes to characterize the modulatory effects of the peptide.
Future Directions and Implications for Drug Development
The this compound signaling pathway in crustaceans presents a promising area for further research and development. Key future research directions should include:
-
Receptor Identification and Characterization: The definitive identification and cloning of the this compound receptor(s) is paramount. This will enable detailed pharmacological studies, including ligand-binding assays and the screening of small molecule agonists and antagonists.
-
Elucidation of the Downstream Signaling Cascade: Investigating the second messengers and protein kinases involved in the this compound pathway will provide a more complete understanding of its mechanism of action.
-
Development of Specific Pharmacological Tools: The creation of potent and selective agonists and antagonists for the this compound receptor will be invaluable for dissecting the physiological roles of this pathway and for exploring its potential as a drug target.
For drug development, the this compound signaling pathway could be a target for the development of novel, species-specific pesticides for the control of crustacean pests in aquaculture. Conversely, understanding this pathway could lead to the development of agents that enhance growth and health in commercially important crustacean species. The high degree of conservation of this peptide family suggests that findings in one species will likely have broad applicability across other crustaceans.
Conclusion
The this compound signaling pathway is a vital component of crustacean neurophysiology, with established roles in gut motility and the modulation of central pattern generators. While significant progress has been made in identifying the peptide members of this family and their physiological effects, the molecular components of the signaling cascade, particularly the receptor, remain to be discovered. This guide provides a comprehensive summary of the current state of knowledge and offers detailed experimental frameworks to facilitate future research. Continued investigation into the this compound pathway will undoubtedly uncover new insights into crustacean biology and may pave the way for innovative applications in aquaculture and pest management.
References
- 1. diva-portal.org [diva-portal.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound peptides in developing and adult crustacean stomatogastric nervous systems and pericardial organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of orcokinins in single neurons in the stomatogastric nervous system of the crayfish, Cherax destructor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncbs.res.in [ncbs.res.in]
- 7. Discovery and Characterization of the Crustacean Hyperglycemic Hormone Precursor Related Peptides (CPRP) and this compound Neuropeptides in the Sinus Glands of the Blue Crab Callinectes sapidus Using Multiple Tandem Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crustacean neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Action in Insects and Crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling Pathways That Regulate the Crustacean Molting Gland [frontiersin.org]
Orcokinin Gene Identification and Sequence Analysis: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Orcokinins are a conserved family of neuropeptides found throughout the Arthropoda phylum, playing crucial roles in a variety of physiological processes including reproduction, circadian rhythms, and gut motility. Their diverse functions make them and their cognate receptors potential targets for the development of novel pest control agents and therapeutic compounds. This technical guide provides an in-depth overview of the methodologies for the identification and sequence analysis of orcokinin genes and their encoded peptides. It details experimental protocols for gene cloning, peptide characterization, and localization, and presents quantitative data in a clear, comparative format. Furthermore, this document visualizes key experimental workflows and signaling pathways using structured diagrams to facilitate a comprehensive understanding of this compound biology.
Introduction to Orcokinins
Orcokinins are small neuropeptides that were first identified in crustaceans and have since been found in a wide range of arthropods, including insects.[1][2] They are characterized by a conserved N-terminal sequence, often Asn-Phe-Asp (NFD).[3] this compound genes typically encode a prepropeptide that is subsequently processed to yield multiple mature this compound peptides, and in some cases, other related peptides such as orcomyotropins.[4][5][6] The study of orcokinins is critical for understanding arthropod physiology and for identifying novel targets for intervention in pest species and for potential therapeutic applications.
This compound Gene and Peptide Diversity
The this compound gene and its resulting peptides exhibit considerable diversity across different arthropod species. This diversity arises from gene duplication, alternative splicing, and post-translational modifications.
Prepro-orcokinin Structure
The prepro-orcokinin protein contains a signal peptide at the N-terminus, followed by a variable region containing multiple copies of this compound peptides and other related peptides.[5][6] These peptides are flanked by cleavage sites that are recognized by processing enzymes.
This compound Peptide Isoforms
Multiple isoforms of this compound peptides can be encoded by a single gene.[5][6] These isoforms often have variations in their C-terminal amino acid sequence, which can influence their biological activity. For example, in the crayfish Procambarus clarkii, the prepro-orcokinin A contains seven copies of this compound and several other related peptides.[6]
Table 1: Examples of this compound Peptides Identified in Various Arthropod Species
| Species | Peptide Sequence | Method of Identification | Reference |
| Procambarus clarkii (crayfish) | NFDEIDRSGFGFN | MALDI-TOF MS, Molecular Cloning | [6] |
| Procambarus clarkii (crayfish) | NFDEIDRSGFGFV | MALDI-TOF MS, Molecular Cloning | [6] |
| Procambarus clarkii (crayfish) | NFDEIDRSGFGFA | MALDI-TOF MS, Molecular Cloning | [6] |
| Procambarus clarkii (crayfish) | NFDEIDRTGFGFH | MALDI-TOF MS, Molecular Cloning | [6] |
| Homarus americanus (lobster) | NFDEIDRSGFGFN | MALDI-FTMS, Molecular Cloning | [5] |
| Homarus americanus (lobster) | NFDEIDRSGFGFH | MALDI-FTMS, Molecular Cloning | [5] |
| Homarus americanus (lobster) | NFDEIDRSGFGFV | MALDI-FTMS, Molecular Cloning | [5] |
| Cancer pagurus (crab) | [Ser9-Val13]-orcokinin | MALDI-MS, ESI Q-TOF MS | [4] |
| Drosophila melanogaster (fruit fly) | (Predicted from gene) | Gene Knockdown, Behavioral Assays | [3][7] |
Experimental Protocols for this compound Gene Identification and Analysis
A combination of molecular biology, proteomics, and bioinformatics techniques is employed for the identification and characterization of this compound genes and peptides.
Gene Identification and Cloning
Initial identification of candidate this compound genes can be performed through in silico analysis of genomic and transcriptomic databases using known this compound sequences as queries.[8]
Once a candidate gene fragment is identified, the full-length cDNA sequence can be obtained using Rapid Amplification of cDNA Ends (RACE)-PCR.[9][10] This technique allows for the amplification of the 5' and 3' ends of the transcript.
Protocol 1: Rapid Amplification of cDNA Ends (RACE)-PCR for this compound Gene Identification
-
RNA Extraction: Isolate total RNA from relevant tissues (e.g., brain, ventral nerve cord) using a standard protocol such as TRIzol reagent.
-
cDNA Synthesis:
-
For 3' RACE: Synthesize first-strand cDNA using an oligo(dT) primer.
-
For 5' RACE: Synthesize first-strand cDNA using a gene-specific antisense primer designed from the known internal sequence of the this compound gene.
-
-
PCR Amplification:
-
3' RACE: Perform PCR using a gene-specific sense primer and a primer complementary to the oligo(dT) tail.
-
5' RACE: Add a homopolymeric tail (e.g., poly-C) to the 3' end of the first-strand cDNA using terminal deoxynucleotidyl transferase. Perform PCR using a nested gene-specific antisense primer and a primer complementary to the homopolymeric tail.
-
-
Cloning and Sequencing: Ligate the RACE-PCR products into a suitable vector and sequence multiple clones to obtain the full-length cDNA sequence.
Peptide Identification and Sequencing
Mass spectrometry is a powerful tool for the direct identification and sequencing of mature this compound peptides from tissue extracts.
Protocol 2: Mass Spectrometry for this compound Peptide Identification
-
Tissue Dissection and Extraction: Dissect tissues known to express orcokinins (e.g., stomatogastric nervous system) and extract peptides using an appropriate solvent (e.g., acidified methanol).[4]
-
Sample Preparation: Partially purify the peptide extract using solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis:
-
Data Analysis: Compare the obtained mass spectra and fragmentation patterns with theoretical values derived from the predicted this compound gene sequence.
Gene Expression and Localization Analysis
RT-PCR and quantitative real-time PCR (qRT-PCR) can be used to determine the tissue distribution and relative expression levels of the this compound gene.[9][11][12]
In situ hybridization (ISH) is used to visualize the specific cells and tissues that express the this compound mRNA, providing precise spatial localization.[9][13][14][15][16]
Protocol 3: In Situ Hybridization for this compound mRNA Localization
-
Tissue Preparation: Fix tissue samples in a suitable fixative (e.g., paraformaldehyde) and embed in paraffin (B1166041) or cryo-section.
-
Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe corresponding to the this compound mRNA sequence. A sense probe should be used as a negative control.
-
Hybridization: Hybridize the labeled probe to the tissue sections.
-
Detection: Use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) to detect the hybridized probe. Visualize the signal using a chromogenic substrate.
-
Imaging: Observe and document the localization of the signal using a microscope.
This compound Signaling Pathway
Orcokinins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[3] While the downstream signaling cascade is not fully elucidated for all this compound systems, it is presumed to involve intracellular second messengers such as calcium ions (Ca2+).[3]
Caption: A generalized model of the this compound signaling pathway.
Experimental Workflow for this compound Gene Identification
The process of identifying and characterizing a novel this compound gene typically follows a structured workflow, integrating bioinformatics, molecular cloning, and peptide analysis.
Caption: A typical experimental workflow for this compound gene identification.
Conclusion and Future Directions
The identification and analysis of this compound genes and their encoded peptides are fundamental to understanding their diverse physiological roles in arthropods. The methodologies outlined in this guide provide a robust framework for researchers in this field. Future research will likely focus on the functional characterization of novel this compound isoforms, the identification and deorphanization of their receptors, and the elucidation of the downstream signaling pathways. This knowledge will be instrumental in the development of targeted strategies for pest management and potentially for novel therapeutic interventions. The continued application of advanced molecular and proteomic techniques will undoubtedly uncover further complexities and functions of this important neuropeptide family.
References
- 1. Alternatively spliced this compound isoforms and their functions in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunocytochemical and molecular data guide peptide identification by mass spectrometry: this compound and orcomyotropin-related peptides in the stomatogastric nervous system of several crustacean species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound gene-related peptides in the brain of the crayfish Procambarus clarkii by the combination of MALDI-TOF and on-line capillary HPLC/Q-Tof mass spectrometries and molecular cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico analyses of peptide paracrines/hormones in Aphidoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Characterization, Expression and In Situ Hybridization Analysis of a Pedal Peptide/Orcokinin-type Neuropeptide in Cuttlefish Sepiella japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]
- 11. Identification of Cytokinin-Responsive Genes Using Microarray Meta-Analysis and RNA-Seq in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Localization of the tachykinin neurokinin B precursor peptide in rat brain by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Situ Hybridization for the Precise Localization of Transcripts in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. m.youtube.com [m.youtube.com]
Orcokinin Localization within the Circadian Pacemaker Circuitry
An In-depth Technical Guide on the Role of Orcokinin in Invertebrate Circadian Rhythms
Executive Summary
Orcokinins are a highly conserved family of neuropeptides found across various invertebrate phyla, including arthropods and nematodes.[1][2] Emerging research has identified a significant role for these peptides in the regulation of circadian rhythms, the endogenous ~24-hour cycles that govern behavior and physiology. In insects, this compound-producing neurons are integral components of the master circadian clock located in the brain's accessory medulla (AMe).[3][4] Experimental evidence, primarily from the cockroach Leucophaea maderae, demonstrates that this compound signaling is a key part of the light entrainment pathway, capable of phase-shifting circadian locomotor activity in a time- and dose-dependent manner.[3][4] This technical guide synthesizes the current understanding of this compound's function in invertebrate clocks, detailing the anatomical connections, physiological effects, and putative signaling mechanisms. It provides structured quantitative data, detailed experimental protocols, and pathway diagrams to serve as a comprehensive resource for researchers in neurobiology, chronobiology, and pharmacology.
The primary evidence for this compound's role in circadian regulation comes from studies localizing these neuropeptides to the central clock structure in the insect brain, the accessory medulla (AMe).[3][4]
In the cockroach Leucophaea maderae, the AMe is the master circadian pacemaker that controls locomotor activity rhythms.[3] Immunocytochemical studies have revealed that approximately 30 neurons distributed across five distinct cell groups within the AMe are this compound-immunoreactive (OK-ir).[3][4] Crucially, neuronal tracing experiments combined with immunostaining have shown that four pairs of these OK-ir neurons form direct connections between the two bilateral AMae (one in each brain hemisphere).[3][4] This anatomical finding is significant because strong coupling between the bilateral clocks is essential for a synchronized behavioral rhythm, and these OK-ir neurons appear to constitute a direct coupling pathway.[3] This suggests that this compound is not just a peripheral modulator but a core component of the central pacemaker network.
Functional Role of this compound in Modulating Circadian Behavior
The most direct evidence for this compound's function in the circadian system comes from microinjection experiments that assess its impact on locomotor activity rhythms.
Phase-Shifting Effects of this compound
Injections of Asn¹³-orcokinin into the vicinity of the AMe in free-running cockroaches induce stable, phase-dependent phase shifts in their wheel-running activity.[3][4] The resulting phase-response curve (PRC), which plots the magnitude and direction of the phase shift against the circadian time (CT) of the stimulus, closely resembles the PRC for light pulses.[3] This strongly suggests that this compound is involved in relaying photic information to the circadian clock, likely as a key neurotransmitter in the light entrainment pathway from the contralateral compound eye.[3][4]
This compound injections during the early subjective night (around CT13) cause significant phase delays, while injections in the late subjective night (around CT18) produce significant phase advances.[3] Injections during the subjective day have little to no effect.[3] Notably, these this compound injections did not cause significant changes in the free-running period of the rhythm, indicating a specific role in phase regulation rather than period determination.[3]
Quantitative Data on this compound-Induced Phase Shifts
The phase-shifting effects of this compound are quantifiable and dependent on both the circadian time of administration and the dosage.
Table 1: Phase Shifts in Cockroach Locomotor Activity Induced by Asn¹³-Orcokinin Injection (150 fmol)
| Circadian Time (CT) of Injection | Mean Phase Shift (hours) ± S.D. | N | Significance |
|---|---|---|---|
| CT7-9 | -1.95 ± 0.99 | 6 | Significant Delay |
| CT10-12 | -2.18 ± 1.15 | 6 | Significant Delay |
| CT13 | -3.80 (approx.) | - | Maximal Delay |
| CT13-15 | -2.92 ± 0.81 | 5 | Significant Delay |
| CT17-19 | +1.86 ± 0.65 | 7 | Significant Advance |
| CT18 | +2.20 (approx.) | - | Maximal Advance |
| CT21-23 | -0.11 ± 0.72 | 8 | Not Significant |
| CT1-3 | +0.22 ± 0.68 | 6 | Not Significant |
(Data synthesized from Hofer and Homberg, 2006.[3])
Table 2: Dose-Dependency of this compound-Induced Phase Delays at CT13-15
| Injected Dose of Asn¹³-Orcokinin | Mean Phase Shift (hours) ± S.D. | N | Significance |
|---|---|---|---|
| 150 fmol | -2.92 ± 0.81 | 5 | Significant Delay |
| 1.5 x 10⁻² fmol | -1.70 ± 0.99 | 6 | Significant Delay |
| 1.5 x 10⁻⁶ fmol | -0.32 ± 0.38 | 8 | Not Significant |
(Data synthesized from Hofer and Homberg, 2006.[3])
Signaling Pathways and Proposed Mechanisms
While the specific this compound receptor responsible for mediating circadian effects has not yet been definitively identified, neuropeptides typically act through G-protein coupled receptors (GPCRs).[5] The similarity between the this compound PRC and the light PRC suggests that this compound may tap into the same intracellular signaling cascades that mediate light entrainment, which often involve second messengers like cyclic AMP (cAMP).[6]
Proposed this compound Signaling Pathway in Clock Neurons
The binding of this compound to its putative GPCR on an AMe clock neuron would likely initiate a signaling cascade. Based on the signaling of other neuropeptides in circadian systems, this could involve the activation of adenylate cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[1][6] PKA can then phosphorylate various downstream targets, including core clock proteins, to adjust the phase of the molecular clock.[6]
Caption: Proposed this compound GPCR signaling cascade in a clock neuron.
This compound's Role in the Light Entrainment Pathway
Anatomical and physiological data support a model where light information from the contralateral compound eye is relayed to the AMe via orcokininergic neurons, thereby synchronizing the clock to the external light-dark cycle.
Caption: this compound's proposed role in contralateral light entrainment.
Experimental Protocols
Reproducing and extending the findings on this compound requires specific methodologies. The following sections detail the core experimental protocols.
Protocol 1: Analysis of Circadian Locomotor Activity
This protocol is used to measure the baseline rhythm and any changes (phase shifts, period changes) resulting from experimental manipulation.
-
Animal Preparation: Individually house invertebrates (e.g., cockroaches, fruit flies) in activity monitors equipped with an infrared beam detector.[7]
-
Entrainment: Place the monitors in a light- and temperature-controlled incubator. Entrain the animals to a 12-hour light:12-hour dark (LD 12:12) cycle for at least 7-10 days to synchronize their internal clocks.
-
Baseline Free-Run: After entrainment, switch the conditions to constant darkness (DD) and constant temperature to allow the endogenous rhythm to "free-run". Record baseline activity for at least 7 days.
-
Data Analysis: Analyze the activity data using chronobiology software (e.g., ClockLab, ActogramJ). Calculate the free-running period (τ) using methods like chi-square periodogram analysis. Visualize the data as a double-plotted actogram.
-
Experimental Manipulation: Perform the injection or other manipulation (see Protocol 2) during the free-running period.
-
Post-Manipulation Analysis: Continue recording in DD for at least 10 more days. Determine the phase of the rhythm before and after the manipulation by fitting a regression line to the onsets of activity. The phase shift is the temporal difference between the two projected lines on the day of the stimulus.
Protocol 2: Neuropeptide Microinjection and PRC Generation
This protocol describes how to administer this compound directly to the brain to test its phase-shifting capacity.
-
Animal Selection: Use animals that have established a stable, free-running rhythm in DD (from Protocol 1).
-
Anesthesia and Immobilization: Briefly anesthetize the animal (e.g., with ice or CO₂). Secure it in a holder (e.g., wax or plasticine) with the head capsule exposed and immobilized.
-
Peptide Preparation: Dissolve synthetic this compound (e.g., Asn¹³-orcokinin) in a carrier solution (e.g., insect saline with a non-toxic dye for visualization) to the desired concentration (e.g., to deliver 150 fmol in a small volume).[3]
-
Microinjection:
-
Under a microscope, carefully create a small window in the head capsule above the target brain region (the AMe).
-
Using a glass micropipette connected to a microinjector system (e.g., PicoSpritzer), inject a precise volume of the this compound solution into the vicinity of the AMe.[3]
-
For control experiments, inject the carrier solution alone.[3]
-
-
Sealing and Recovery: Seal the hole in the cuticle with wax and return the animal to its activity monitor to recover.
-
PRC Generation: Repeat the injection procedure at different circadian times (CT0 through CT23) across a large population of animals. Plot the resulting phase shifts (Δφ) against the CT of injection to generate a phase-response curve.
References
- 1. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Evidence for a role of this compound-related peptides in the circadian clock controlling locomotor activity of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pigment-Dispersing Factor Signaling and Circadian Rhythms in Insect Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Orcokinin's Crucial Role in Ecdysis and Molting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuropeptide orcokinin and its integral involvement in the complex processes of ecdysis and molting in insects, with a primary focus on the hemimetabolous insect Rhodnius prolixus. Orcokinins, through intricate signaling pathways, have been identified as essential regulators of these vital developmental transitions. This document synthesizes current research findings, presenting quantitative data on the effects of this compound gene silencing, detailed experimental methodologies for key assays, and visual representations of the associated signaling cascades and experimental workflows. The information contained herein is intended to serve as a valuable resource for researchers in the fields of insect physiology, neurobiology, and those involved in the development of novel pest management strategies targeting neuroendocrine systems.
Introduction
Ecdysis, the shedding of the old cuticle, is a fundamental and perilous process in the life cycle of all ecdysozoans, including insects. This behavior is under tight regulation by a complex interplay of neuropeptides and hormones. Among these, the this compound family of neuropeptides has emerged as a critical player, particularly in the control of ecdysis in certain insect species.[1][2] Orcokinins are characterized by a conserved N-terminal sequence, Asn-Phe-Asp-Glu-Ile-Asp-Arg.[3] In insects, the this compound gene can undergo alternative splicing to produce different precursors, designated as this compound A and this compound B, which can have distinct expression patterns and physiological roles.[1][2]
This guide will delve into the molecular and physiological mechanisms by which orcokinins regulate ecdysis and molting, with a particular emphasis on the detailed studies conducted in the Chagas disease vector, Rhodnius prolixus.
This compound Gene Expression and Splicing
In Rhodnius prolixus, the this compound gene (RhoprOK) is transcribed and alternatively spliced to generate two distinct transcripts: RhoprOKA and RhoprOKB.[1][2]
-
RhoprOKA : This transcript is widely expressed throughout the central nervous system (CNS).[2]
-
RhoprOKB : The expression of this transcript is more restricted, with a notable presence in the anterior midgut.[2]
This differential expression suggests that the two splice variants may have distinct functions, with RhoprOKA playing a more central role in the neuroendocrine regulation of ecdysis, while RhoprOKB may be more involved in physiological processes related to digestion and nutrient status.[4]
The Role of this compound in the Ecdysis Signaling Cascade
The process of ecdysis is orchestrated by a cascade of neuropeptides. The decline in ecdysteroid levels at the end of a molting cycle is a key trigger for the initiation of this cascade.[2] While the complete this compound signaling pathway in Rhodnius prolixus is still under investigation, and the specific this compound receptor has not yet been definitively identified, a proposed model based on current evidence suggests the following interactions.
It is hypothesized that this compound signaling likely proceeds through a G protein-coupled receptor (GPCR), a common mechanism for neuropeptide signaling in insects.[1] Activation of this putative receptor would then initiate a downstream second messenger cascade, potentially involving cyclic AMP (cAMP) and Protein Kinase A (PKA), leading to the modulation of gene expression and neuronal activity.
Quantitative Data from Gene Silencing Studies
RNA interference (RNAi) has been a pivotal tool in elucidating the function of orcokinins in ecdysis.[1][2] Silencing of the this compound gene, particularly the RhoprOKA transcript, has profound effects on the survival and development of Rhodnius prolixus. While the full quantitative data from the primary literature is not available, the following tables summarize the nature of the findings.
Table 1: Phenotypic Effects of this compound Gene Knockdown in Rhodnius prolixus
| dsRNA Target | Observed Phenotype | Mortality Rate (%) | Reference |
| dsRhoprOKA | Arrested development at the time of ecdysis; inability to shed the old cuticle. | High (Specific percentage not available in abstract) | [2] |
| dsRhoprOKB | No significant lethal phenotype related to ecdysis. | Not significantly different from controls. | [2] |
| Control (e.g., dsGFP) | Normal ecdysis and development. | Baseline mortality. | [2] |
Table 2: Effects of RhoprOKA Knockdown on the Expression of Other Ecdysis-Related Genes
| Target Gene | Change in Expression after RhoprOKA Knockdown | Method of Analysis | Reference |
| Ecdysis Triggering Hormone (ETH) | Downregulation | Quantitative PCR (qPCR) | [4] |
| Eclosion Hormone (EH) | Downregulation | Quantitative PCR (qPCR) | [4] |
| Crustacean Cardioactive Peptide (CCAP) | Downregulation | Quantitative PCR (qPCR) | [4] |
These findings strongly indicate that RhoprOKA is a key upstream regulator in the neuropeptide cascade that governs ecdysis.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in ecdysis.
Double-Stranded RNA (dsRNA) Synthesis for RNAi
This protocol outlines the general steps for producing dsRNA for gene silencing in insects.
Protocol Details:
-
Template Selection: A 300-500 bp region of the target gene (e.g., RhoprOKA) is selected, avoiding conserved domains to minimize off-target effects.
-
Primer Design: Primers are designed to amplify the selected region. A T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') is added to the 5' end of both the forward and reverse primers.
-
PCR Amplification: The target region is amplified from cDNA using the T7-tailed primers.
-
In Vitro Transcription: The purified PCR product serves as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.
-
dsRNA Annealing: The sense and antisense strands are mixed, heated to 95°C, and then allowed to cool slowly to room temperature to facilitate annealing into double-stranded RNA.
-
Purification and Quantification: The dsRNA is purified to remove unincorporated nucleotides and enzymes. The concentration and purity are determined by spectrophotometry, and the integrity is confirmed by agarose (B213101) gel electrophoresis.
RNAi-mediated Gene Silencing in Rhodnius prolixus
-
Insect Rearing: Rhodnius prolixus are maintained under controlled conditions (e.g., 28°C, 12h light/12h dark cycle).[2]
-
dsRNA Injection: Fourth or fifth-instar nymphs are injected into the abdomen with 2 µg of dsRNA in a 2 µl volume of saline solution.[5]
-
Feeding: Forty-eight hours post-injection, the insects are fed on a suitable host (e.g., chicken or rabbit) to initiate the molting process.[5]
-
Phenotypic Analysis: The insects are monitored daily for mortality and developmental defects, particularly during the expected period of ecdysis.
Immunohistochemistry for this compound Localization
This protocol provides a general framework for localizing neuropeptides in the insect central nervous system.
Protocol Details:
-
Tissue Dissection and Fixation: The CNS is dissected in cold physiological saline and fixed overnight at 4°C in 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Washing and Blocking: The tissue is washed extensively in PBS with a detergent like Triton X-100 (PBT) and then incubated in a blocking solution (e.g., 10% normal goat serum in PBT) to reduce non-specific antibody binding.
-
Antibody Incubations: The tissue is incubated with the primary antibody (raised against this compound) for an extended period (e.g., 48-72 hours at 4°C). After washing, the tissue is incubated with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.
-
Imaging: After final washes, the tissue is mounted on a slide and imaged using a confocal microscope.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the CNS of control and dsRNA-treated insects. First-strand cDNA is then synthesized from the RNA template.
-
qPCR: The relative abundance of target gene transcripts (e.g., RhoprOKA, RhoprETH, RhoprEH, RhoprCCAP) is measured using SYBR Green-based qPCR.
-
Data Analysis: The expression levels of the target genes are normalized to one or more stable reference genes, and the relative fold change in expression is calculated using the ΔΔCt method.
Species-Specific Roles of this compound in Ecdysis
It is important to note that the essential role of this compound in ecdysis is not universally conserved across all insect orders. While it is critical for Rhodnius prolixus (a hemipteran), studies in holometabolous insects like Drosophila melanogaster (a dipteran) have shown that loss of this compound function does not result in ecdysis failure.[6][7] This highlights the evolutionary plasticity of the neuroendocrine pathways controlling this fundamental process.
Implications for Drug and Insecticide Development
The critical role of this compound A in the ecdysis of Rhodnius prolixus makes its signaling pathway a promising target for the development of novel and specific insecticides. Targeting the yet-to-be-identified this compound receptor with agonists or antagonists could disrupt the normal molting process, leading to lethal developmental defects. Such a strategy would have the advantage of being highly specific to certain insect groups, potentially reducing the off-target effects on beneficial insects and other non-target organisms.
Conclusion
Orcokinins, particularly the A-type splice variants, are essential neuropeptides in the regulation of ecdysis in the hemimetabolous insect Rhodnius prolixus. They act as upstream regulators in a complex neuropeptide cascade that includes ETH, EH, and CCAP. The detailed molecular and cellular mechanisms of this compound signaling are still being unraveled, and the identification of the this compound receptor remains a key area for future research. A deeper understanding of this pathway will not only enhance our knowledge of insect physiology but also open new avenues for the development of targeted and effective pest control strategies.
References
- 1. Methods for Gene Silencing With RNAi | Springer Nature Experiments [experiments.springernature.com]
- 2. Novel insect orcokinins: characterization and neuronal distribution in the brains of selected dicondylian insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Characterization of this compound B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orcokinins regulate the expression of neuropeptide precursor genes related to ecdysis in the hemimetabolous insect Rhodnius prolixus: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Characterization and Functional Activity of Pyrokinins on the Hindgut in the Adult Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Orcokinin's Influence on Drosophila Reproductive Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neuropeptide orcokinin has emerged as a significant modulator of reproductive behaviors in the fruit fly, Drosophila melanogaster. This technical guide synthesizes the current understanding of this compound's role in influencing male courtship and female oviposition. Through a detailed examination of the available literature, this document outlines the key experimental findings, presents standardized protocols for relevant assays, and visualizes the proposed signaling pathways. The compiled data indicates an inhibitory function for this compound in male courtship, while it appears to be essential for normal egg-laying in females. This guide serves as a comprehensive resource for researchers investigating neptidergic control of insect reproduction and for professionals exploring novel targets for pest management or therapeutic development.
Introduction
Neuropeptides are a diverse class of signaling molecules that play crucial roles in regulating a wide array of physiological processes and behaviors in insects, including reproduction.[1][2] Orcokinins are a family of neuropeptides that are conserved across many insect species.[1][2] In Drosophila melanogaster, recent studies have begun to elucidate the specific functions of this compound in reproductive behaviors.[1][2] This guide provides an in-depth overview of these findings, with a focus on the quantitative effects and the experimental methodologies used to uncover them.
This compound's Effect on Male Reproductive Behavior
RNA interference (RNAi)-mediated knockdown of the this compound gene in Drosophila has been shown to cause a significant disinhibition of male courtship behavior.[1][2] This is notably characterized by an increase in male-to-male courtship, a behavior that is rarely observed in wild-type flies.[1][2]
Quantitative Data on Male Courtship Behavior
While the primary research abstracts confirm a significant increase in male-to-male courtship upon this compound knockdown, the specific quantitative data, such as the courtship index (CI) and statistical analyses, are not available in the publicly accessible literature. The table below is structured to accommodate such data once it becomes available.
| Experimental Group | Target | Courtship Index (CI) | Statistical Significance (p-value) |
| Control (e.g., GAL4 driver alone) | Decapitated Male | Data not available | Data not available |
| This compound RNAi | Decapitated Male | Data not available | Data not available |
| Control (e.g., UAS-RNAi alone) | Decapitated Male | Data not available | Data not available |
Experimental Protocol: Male-Male Courtship Assay
This protocol is a generalized procedure based on standard methods for quantifying courtship behavior in Drosophila.
Objective: To quantify the courtship index of male flies towards other males.
Materials:
-
Fly strains:
-
Experimental: Pan-neuronal driver (e.g., elav-GAL4) crossed with a UAS-orcokinin RNAi line.
-
Control 1: Pan-neuronal driver line crossed with a control RNAi line (e.g., targeting a gene not present in Drosophila).
-
Control 2: UAS-orcokinin RNAi line alone.
-
-
Target flies: Wild-type males, decapitated shortly before the assay.
-
Courtship chambers (small, transparent arenas).
-
Video recording equipment.
-
Dissecting microscope and CO₂ anesthetization station.
Procedure:
-
Fly Rearing: Rear flies on standard cornmeal-yeast-agar medium at 25°C and 60-70% humidity on a 12:12 hour light:dark cycle.
-
Fly Collection: Collect male progeny from the experimental and control crosses shortly after eclosion and house them individually to ensure they are naive. Age males for 3-5 days.
-
Assay Preparation:
-
Anesthetize wild-type males with CO₂ and decapitate them using fine forceps.
-
Place one decapitated male in the center of each courtship chamber.
-
Allow a 10-minute acclimation period for the experimental and control males in a separate container.
-
-
Courtship Assay:
-
Gently introduce one experimental or control male into each chamber containing a decapitated male.
-
Record the behavior of the male for a 10-minute period.
-
-
Data Analysis:
-
Score the videos to determine the total time the experimental/control male spends performing courtship behaviors (orientation, tapping, wing extension/vibration, licking, and attempted copulation).
-
Calculate the Courtship Index (CI) as: (time spent courting / total observation time) x 100.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the CIs of the different groups.
-
This compound's Effect on Female Reproductive Behavior
Silencing the this compound gene in female Drosophila results in a significant reduction in egg production.[1][2] This suggests that this compound signaling is necessary for normal fecundity.
Quantitative Data on Female Egg-Laying Behavior
Similar to the male courtship data, the specific quantitative results for the egg-laying experiments are not available in the public abstracts of the primary literature. The table below is designed to present this data when accessible.
| Experimental Group | Mean Number of Eggs Laid (per female/day) | Statistical Significance (p-value) |
| Control (e.g., GAL4 driver alone) | Data not available | Data not available |
| This compound RNAi | Data not available | Data not available |
| Control (e.g., UAS-RNAi alone) | Data not available | Data not available |
Experimental Protocol: Oviposition Assay
This is a representative protocol for assessing egg-laying capacity in Drosophila.
Objective: To quantify the number of eggs laid by individual female flies.
Materials:
-
Fly strains:
-
Experimental: Pan-neuronal driver (e.g., elav-GAL4) crossed with a UAS-orcokinin RNAi line.
-
Control 1: Pan-neuronal driver line crossed with a control RNAi line.
-
Control 2: UAS-orcokinin RNAi line alone.
-
-
Wild-type male flies.
-
Egg-laying chambers or vials.
-
Grape juice-agar plates or standard fly food.
-
Yeast paste.
-
Dissecting microscope.
Procedure:
-
Fly Rearing and Collection: Rear and collect flies as described in the male courtship protocol. Collect virgin females.
-
Mating: Place individual 3-5 day old virgin females from the experimental and control groups with two wild-type males in a vial with yeast paste for 24 hours to ensure mating.
-
Egg-Laying Assay:
-
After mating, transfer individual females to egg-laying chambers or new vials containing either a grape juice-agar plate with a spot of yeast paste or fresh fly food.
-
Allow the females to lay eggs for a defined period, typically 24 hours.
-
-
Data Collection and Analysis:
-
After the egg-laying period, remove the female.
-
Count the number of eggs laid on the substrate under a dissecting microscope.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the mean number of eggs laid between the experimental and control groups.
-
Signaling Pathway and Experimental Workflow Visualizations
Proposed this compound Signaling Pathway
The signaling mechanism of this compound is thought to involve a G-protein coupled receptor (GPCR) that, upon ligand binding, activates a downstream signaling cascade leading to an increase in intracellular calcium concentration.
Caption: Proposed this compound signaling cascade.
Experimental Workflow for RNAi-mediated Knockdown and Behavioral Analysis
The following diagram illustrates the general workflow for investigating the function of this compound using the GAL4/UAS system and subsequent behavioral assays.
References
The Role of Orcokinin in the Arthropod Nervous System: A Technical Guide
An In-depth Examination of a Key Neuropeptide Family for Researchers, Scientists, and Drug Development Professionals
Introduction
Orcokinins are a conserved family of neuropeptides found throughout the Ecdysozoa, including arthropods and nematodes.[1] First identified in crustaceans for their myotropic (muscle-contracting) effects, their known functions have since expanded to encompass a wide array of physiological and behavioral processes.[1][2] In the arthropod nervous system, orcokinins act as neuromodulators and neurohormones, influencing reproduction, courtship behavior, circadian rhythms, gut motility, and ecdysis (molting).[3][4][5] Their pleiotropic nature and conserved sequences make them a subject of significant interest for understanding arthropod neurobiology and for the potential development of novel pest control strategies.[2]
This technical guide provides a comprehensive overview of the function of orcokinins in the nervous system of arthropods, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Orcokinin Peptide Family
The this compound peptide family is characterized by a conserved N-terminal sequence, typically Asn-Phe-Asp (NFD).[5] Various isoforms and analogues have been identified across different arthropod species, arising from alternative splicing of the this compound gene or post-translational modifications.[6] In insects, two main isoforms, this compound-A (OK-A) and this compound-B (OK-B), are produced from alternatively spliced transcripts.[6] In contrast, crustacean this compound genes often encode both OK-A and OK-B within the same precursor protein.[6]
A summary of known this compound peptides and their sequences in various arthropod species is presented in Table 1.
| Peptide Name | Sequence | Species | Reference(s) |
| This compound | NFDEIDRSGFGFN | Orconectes limosus (crayfish) | [7] |
| [Ala13]this compound | NFDEIDRSGFGFA | Carcinus maenas (shore crab) | [7] |
| [Val13]this compound | NFDEIDRSGFGFV | Carcinus maenas (shore crab) | [7] |
| [Ser9]this compound | NFDEIDRSGFGFN | Carcinus maenas (shore crab) | [7] |
| [His13]-orcokinin | NFDEIDRSGFGFH | Homarus americanus (lobster) | [8] |
| Orcomyotropin-related peptide | FDAFTTGFGHN | Homarus americanus (lobster) | [8] |
| P. clarkii this compound A-1 | NFDEIDRSGFGFN | Procambarus clarkii (crayfish) | [9] |
| P. clarkii this compound A-2 | NFDEIDRSGFGFV | Procambarus clarkii (crayfish) | [9] |
| P. clarkii this compound A-3 | NFDEIDRSGFGFA | Procambarus clarkii (crayfish) | [9] |
| P. clarkii this compound A-4 | NFDEIDRTGFGFH | Procambarus clarkii (crayfish) | [9] |
| P. clarkii Orcomyotropin-related | FDAFTTGFGHS | Procambarus clarkii (crayfish) | [9] |
Table 1: Known this compound Peptides in Arthropods. This table summarizes the sequences of various this compound peptides and their analogues identified in different crustacean species.
Functions of this compound in the Arthropod Nervous System
Orcokinins have been implicated in a variety of neuromodulatory functions across different arthropod lineages.
Reproduction and Courtship Behavior
| Species | Experimental Manipulation | Observed Effect on Reproduction/Courtship | Reference(s) |
| Drosophila melanogaster (male) | RNAi knockdown of this compound gene | Disinhibition of male courtship behavior (increased male-to-male courtship) | [3] |
| Drosophila melanogaster (female) | RNAi knockdown of this compound gene | Reduction in egg production | [3] |
Table 2: Effects of this compound on Arthropod Reproduction and Courtship. This table summarizes the observed effects of manipulating this compound signaling on reproductive and courtship behaviors in Drosophila melanogaster.
Modulation of Neuronal Circuits
In crustaceans, orcokinins have been shown to modulate the activity of central pattern generator (CPG) circuits. Application of [Ala13]this compound to the stomatogastric ganglion (STG) of the American lobster, Homarus americanus, alters the pyloric rhythm.[4] Specifically, it causes a decrease in the number of lateral pyloric (LP) neuron spikes per burst and alters the phase of firing of the pyloric neurons.[4]
| Species | Preparation | This compound Analogue | Concentration | Observed Effect on Neuronal Activity | Reference(s) |
| Homarus americanus | Stomatogastric Ganglion | [Ala13]this compound | Not specified in abstract | Decrease in the number of lateral pyloric (LP) neuron spikes per burst; altered phase of firing of pyloric neurons. | [4] |
Table 3: Neuromodulatory Effects of this compound on the Crustacean Stomatogastric Ganglion. This table presents the observed effects of exogenous this compound application on the neuronal activity of the stomatogastric ganglion in Homarus americanus.
Regulation of Ecdysis and Development
Orcokinins are also involved in the neuroendocrine regulation of ecdysis. In the silkworm, Bombyx mori, orcokinins have a prothoracicotropic activity, meaning they stimulate the prothoracic glands to produce ecdysteroids, the molting hormones.[10] They are co-expressed with other neuropeptides in neurosecretory cells that innervate the prothoracic gland.[10]
Circadian Rhythms and Locomotor Activity
Studies in the cockroach, Leucophaea maderae, have implicated this compound-related peptides in the circadian clock that controls locomotor activity. Microinjections of an this compound analogue into the accessory medulla, a key component of the insect circadian clock, cause phase-dependent phase shifts in circadian wheel-running activity, mimicking the effects of light. This suggests a role for orcokinins in the light entrainment pathway of the circadian clock.
This compound Signaling Pathway
The signaling mechanism of orcokinins is believed to be mediated by G-protein coupled receptors (GPCRs), although a specific receptor has yet to be definitively identified.[2] Activation of the putative this compound receptor is thought to trigger downstream intracellular signaling cascades involving second messengers such as calcium (Ca2+) and cyclic AMP (cAMP).
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster. | Semantic Scholar [semanticscholar.org]
- 4. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound peptides in developing and adult crustacean stomatogastric nervous systems and pericardial organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncbs.res.in [ncbs.res.in]
- 7. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunocytochemical and molecular data guide peptide identification by mass spectrometry: this compound and orcomyotropin-related peptides in the stomatogastric nervous system of several crustacean species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound gene-related peptides in the brain of the crayfish Procambarus clarkii by the combination of MALDI-TOF and on-line capillary HPLC/Q-Tof mass spectrometries and molecular cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bombyx orcokinins are brain-gut peptides involved in the neuronal regulation of ecdysteroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Localization of Orcokinin in the Insect Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcokinins are a conserved family of neuropeptides found across various arthropods, including insects and crustaceans.[1][2] Initially identified for their myotropic activity, their presence in the central nervous system and hemolymph suggests a dual role as both locally acting neuromodulators and systemic hormones.[1][2] In the insect brain, orcokinins are implicated in a range of critical physiological processes, including the regulation of circadian rhythms, reproduction, and ecdysis.[3][4][5] Understanding the precise cellular distribution of these neuropeptides is fundamental to elucidating their function and for identifying potential targets for novel insecticide development or therapeutic agents.
This technical guide provides a comprehensive overview of the cellular localization of orcokinin in the insect brain. It summarizes key quantitative data, details the primary experimental protocols used for localization, and illustrates relevant workflows and signaling pathways.
Cellular Distribution of this compound-Immunoreactive Neurons
Immunohistochemical studies have revealed that this compound-like immunoreactivity is widespread but not ubiquitous across insect species. A significant distinction has been observed between polyneopteran insects (e.g., cockroaches, locusts) and endopterygote (holometabolous) insects (e.g., flies, bees, moths).
In polyneopteran insects such as the locust Schistocerca gregaria and the cockroach Leucophaea maderae, this compound immunostaining is prominent and widely distributed.[1][2] Key brain regions with dense this compound immunoreactivity include:
-
Optic Lobe: Particularly in the medulla and the accessory medulla, a key center for the circadian clock.[1][5]
-
Antennal Lobe: Found in local interneurons.[1]
-
Mushroom Bodies: Present in both extrinsic and intrinsic neurons.[1]
-
Central Complex: All parts of this brain region, which is involved in spatial orientation, are densely stained.[1]
-
Corpora Cardiaca: Immunoreactive processes in this neurohemal organ suggest a hormonal role for orcokinins.[1][2]
Conversely, initial studies reported a complete lack of this compound immunostaining in the brains of several endopterygote insects, including the honeybee, fruit fly, and sphinx moth, suggesting that the peptides may be significantly modified or absent in these species.[1][2] However, more recent research using genetic tools and in situ hybridization has confirmed the presence and functional importance of orcokinins in holometabolous insects like Drosophila melanogaster and Bombyx mori, indicating that the specific isoforms or their post-translational modifications might affect antibody recognition.[3][6][7][8]
In Bombyx mori larvae, for instance, approximately 190 neurons expressing this compound have been identified throughout the central nervous system via in situ hybridization.[6] In the brain specifically, about 60 somata show this compound transcripts.[6]
Quantitative Data on this compound-Expressing Neurons
The following table summarizes the reported number of this compound-immunoreactive or expressing cells in the brains of various insect species.
| Insect Species | Brain Region | Number of Cells | Method | Reference |
| Leucophaea maderae (Cockroach) | Accessory Medulla | ~30 neurons in 5 cell groups | Immunohistochemistry | [5] |
| Leucophaea maderae (Cockroach) | Inter-accessory-medulla | 4 pairs of neurons | Immunohistochemistry, Tracer injection | [5] |
| Bombyx mori (Silkworm) | Brain | ~60 somata | In Situ Hybridization | [6] |
| Bombyx mori (Silkworm) | Subesophageal Ganglion | ~20 somata | In Situ Hybridization | [6] |
| Drosophila melanogaster (Fruit Fly) | Ventral Nerve Cord (A1-A5) | Stereotyped subset of "OrcoA-LA" neurons | Genetic reporters, Immunohistochemistry | [8] |
Experimental Protocols for this compound Localization
The localization of neuropeptides like this compound relies on several key techniques. The choice of method depends on whether the goal is to detect the peptide itself, the mRNA transcript, or to perform a broader, untargeted analysis.
Immunohistochemistry (IHC)
IHC is the most common method for visualizing the distribution of neuropeptides in tissue. It uses specific antibodies to bind to the target peptide.
Detailed Protocol for Whole-Mount Insect Brain IHC:
-
Dissection: Dissect the brain from the head capsule in cold Schneider's Insect Medium (S2) or a similar phosphate-buffered saline (PBS) solution.[9]
-
Fixation: Transfer the brain to a tube containing a fixative solution, typically 2-4% paraformaldehyde (PFA) in PBS.[9][10] Fix for 55 minutes to 4 hours at room temperature, often with gentle agitation.[9]
-
Washing: Remove the fixative and wash the tissue extensively with a wash buffer, such as PBS containing 0.5% Triton X-100 (PBT), to permeabilize the tissue.[9] This usually involves multiple washes over 1-2 hours.
-
Blocking: To prevent non-specific antibody binding, incubate the brain in a blocking solution for 1.5-3 hours.[9][11] A common blocking solution is PBT containing 5% Normal Goat Serum (NGS).[9]
-
Primary Antibody Incubation: Remove the blocking solution and add the primary antibody (e.g., rabbit anti-Asn13-orcokinin) diluted in the blocking solution. Incubate for 4 hours at room temperature, followed by a longer incubation of 1-3 days at 4°C with agitation.
-
Post-Primary Washes: Remove the primary antibody solution and wash the tissue again multiple times with PBT over several hours to remove unbound primary antibodies.[9]
-
Secondary Antibody Incubation: Incubate the brain in a solution containing a fluorescently-labeled secondary antibody that specifically binds to the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488). This step should be performed in the dark to prevent photobleaching. Incubation times are similar to the primary antibody step.[9]
-
Final Washes: Wash the tissue a final time with PBT and then PBS to remove unbound secondary antibodies.
-
Mounting and Imaging: Clear the brain using a clearing agent (e.g., FocusClear™) and mount it on a microscope slide in a suitable mounting medium.[10] Image the specimen using a confocal or fluorescence microscope.
In Situ Hybridization (ISH)
ISH complements IHC by detecting the messenger RNA (mRNA) that codes for the this compound prepropeptide, confirming that the peptide is synthesized within the targeted neurons.[6][12]
General Protocol for ISH:
-
Probe Synthesis: Synthesize a labeled nucleic acid probe (e.g., with digoxigenin, DIG) that is complementary to the this compound mRNA sequence.
-
Tissue Preparation: Dissect, fix, and wash the brain tissue as described for IHC. The tissue may be embedded and sectioned on a cryostat.
-
Hybridization: Incubate the prepared tissue with the labeled probe in a hybridization buffer. The probe will bind (hybridize) specifically to the this compound mRNA.[13] This is typically performed overnight at an elevated temperature (e.g., 55-65°C).
-
Post-Hybridization Washes: Wash the tissue under high-stringency conditions (specific salt concentrations and temperatures) to remove any non-specifically bound probe.
-
Probe Detection: Incubate the tissue with an antibody that recognizes the probe's label (e.g., anti-DIG antibody). This antibody is typically conjugated to an enzyme like alkaline phosphatase (AP).
-
Signal Development: Add a chromogenic substrate (e.g., NBT/BCIP) that reacts with the enzyme to produce a colored precipitate, revealing the location of the mRNA.
-
Imaging: Mount the tissue and image using brightfield microscopy.
Mass Spectrometry Imaging (MSI)
MSI is a powerful, label-free technique that allows for the simultaneous mapping of hundreds of neuropeptides directly from tissue sections based on their mass-to-charge (m/z) ratio.[14][15] This method is particularly useful for discovering novel or modified peptides that might be missed by antibody-based approaches.[16]
General Protocol for MALDI-MSI:
-
Sample Preparation: Dissect the brain and rapidly freeze it. Section the frozen tissue using a cryostat and mount the thin sections onto a conductive slide.[17]
-
Matrix Application: Coat the tissue section with a chemical matrix (e.g., sinapinic acid) that helps to ionize the peptides. This is a critical step for successful analysis.
-
Data Acquisition: Place the slide in a MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometer. A laser is fired at discrete spots across the entire tissue section. At each spot, the peptides are desorbed, ionized, and their m/z is measured, generating a mass spectrum.[15]
-
Image Generation: Software reconstructs the spatial distribution of any specific m/z value. By selecting the m/z corresponding to an this compound peptide, an ion-density map is generated, visualizing its location within the brain section.[14]
-
3D Reconstruction (Optional): By analyzing serial sections of a brain, a 3D distribution map of the neuropeptides can be created.[14][16]
This compound Signaling Pathway
The precise signaling mechanism for orcokinins in the insect brain is not fully elucidated but is presumed to follow the canonical pathway for many neuropeptides. Evidence suggests that orcokinins act via G-protein coupled receptors (GPCRs), leading to downstream changes in intracellular second messengers.[18] Specifically, this is thought to involve the activation of phospholipase C and subsequent mobilization of intracellular calcium (Ca2+).[18]
Conclusion and Future Directions
The localization of this compound in key brain regions like the accessory medulla, central complex, and mushroom bodies highlights its potential role as a significant neuromodulator in insects. While IHC has provided a foundational map of its distribution, especially in polyneopteran species, the application of more sensitive and untargeted techniques like ISH and MSI is crucial for expanding our understanding to other insect orders and for identifying novel, functionally distinct this compound isoforms.
For drug development professionals, the neurons expressing this compound and their corresponding receptors represent potential targets for creating highly specific insecticides that could disrupt critical behaviors like circadian-regulated activity or reproduction. Future research should focus on the deorphanization of this compound receptors, detailed characterization of their downstream signaling pathways, and the development of potent and selective agonists or antagonists to probe their function and evaluate their potential for pest management.
References
- 1. Novel insect orcokinins: characterization and neuronal distribution in the brains of selected dicondylian insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Bombyx Orcokinins Are Brain-Gut Peptides Involved in the Neuronal Regulation of Ecdysteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bombyx orcokinins are brain-gut peptides involved in the neuronal regulation of ecdysteroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specification of the Drosophila this compound A neurons by combinatorial coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. janelia.org [janelia.org]
- 10. celexplorer.com [celexplorer.com]
- 11. researchgate.net [researchgate.net]
- 12. In situ hybridization analysis of the FMRFamide neuropeptide gene in Drosophila. I. Restricted expression in embryonic and larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a Drosophila brain-gut peptide related to the neuropeptide Y family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuropeptidomics: Improvements in Mass Spectrometry Imaging Analysis and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiplexed neuropeptide mapping in ant brains integrating microtomography and three-dimensional mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry (IHC) protocol [hellobio.com]
- 18. researchgate.net [researchgate.net]
The Role of Orcokinin in Nematode Sleep-Like States: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nematode Caenorhabditis elegans has emerged as a powerful model organism for dissecting the fundamental molecular and neural circuit mechanisms governing sleep. This technical guide provides an in-depth examination of the critical role of the orcokinin neuropeptide signaling pathway in regulating sleep-like states in these nematodes. This compound peptides, encoded by the nlp-14 and nlp-15 genes, have been identified as key mediators of both developmentally-timed sleep (DTS), which occurs during larval transitions, and stress-induced sleep (SIS), a quiescent state triggered by adverse environmental conditions. This document synthesizes the current understanding of this compound function, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in neurobiology, sleep science, and pharmacology, as well as professionals in drug development seeking to understand and potentially target neuropeptidergic sleep regulation.
Introduction to this compound and Nematode Sleep
Sleep, a reversible state of behavioral quiescence and reduced responsiveness, is a conserved behavior across the animal kingdom. In C. elegans, two primary sleep-like states have been extensively characterized:
-
Developmentally-Timed Sleep (DTS): Occurring during the lethargus phase preceding each of the four larval molts, DTS is crucial for proper development.[1]
-
Stress-Induced Sleep (SIS): A sleep-like state initiated in response to various cellular stressors, such as heat shock, UV radiation, and osmotic stress, which is thought to be a protective and restorative mechanism.[2]
Neuropeptidergic signaling plays a pivotal role in the regulation of both DTS and SIS. Among the key players are the this compound neuropeptides. In C. elegans, these peptides are encoded by the nlp-14 and nlp-15 genes.[3][4] The nlp-14 gene, in particular, has been shown to be upregulated prior to ecdysis, coinciding with DTS.[3] Both nlp-14 and nlp-15 are expressed in neurons known to be integral to sleep regulation, most notably the ALA and RIS interneurons.[3][4] Loss-of-function studies have demonstrated that these this compound-encoding genes are necessary for normal quiescence during both DTS and SIS, while their overexpression is sufficient to induce a sleep-like state.[3]
Quantitative Analysis of this compound's Role in Sleep
The effects of nlp-14 and nlp-15 on sleep-like behaviors have been quantified through meticulous behavioral analysis of wild-type and mutant nematodes. The following tables summarize key findings from published research, primarily focusing on movement quiescence.
Table 1: Role of Orcokinins in Developmentally-Timed Sleep (DTS)
| Genotype | Phenotype | Quiescence Metric | Observation | Reference |
| nlp-14(null) | No significant change in DTS | % time quiescent | DTS is unaltered in nlp-14 single mutants. | [4] |
| nlp-15(null) | No significant change in DTS | % time quiescent | DTS is unaltered in nlp-15 single mutants. | [4] |
| nlp-14(null); nlp-15(null) | Reduced DTS | % time quiescent | Double mutants show a significant reduction in sleep during lethargus. | [4] |
Table 2: Role of Orcokinins in Stress-Induced Sleep (SIS)
| Genotype | Stressor | Phenotype | Quiescence Metric | Observation | Reference | | --- | --- | --- | --- | --- | | nlp-14(null) | Heat Shock | Reduced SIS | % time quiescent | nlp-14 mutants exhibit a significant decrease in quiescence following heat shock. |[3][4] | | nlp-15(null) | Heat Shock | Reduced SIS | % time quiescent | nlp-15 mutants show a modest but significant reduction in SIS. |[4] | | nlp-14(null); nlp-15(null) | Heat Shock | Severely Reduced SIS | % time quiescent | The double mutant displays a more pronounced reduction in SIS than either single mutant. |[4] | | hs::nlp-14 (overexpression) | Heat Shock (for induction) | Ectopic Quiescence | Locomotion and defecation rate | Overexpression of nlp-14 is sufficient to induce a sleep-like state with reduced movement and prolonged defecation cycles. |[5] |
This compound Signaling Pathway
The induction of sleep-like states by orcokinins is initiated by upstream signaling cues and proceeds through a neuropeptidergic signaling cascade. While the specific G-protein coupled receptor (GPCR) for NLP-14 and NLP-15 in the context of sleep has not been definitively identified, the upstream activation pathway is better understood.
During stress-induced sleep, cellular stress leads to the release of an Epidermal Growth Factor (EGF) ligand, LIN-3.[2] This ligand binds to the EGF receptor LET-23 on the ALA neuron, activating it.[2] The activated ALA neuron then releases a cocktail of neuropeptides, including the orcokinins encoded by nlp-14 and nlp-15.[2][3] These this compound peptides are then presumed to act on downstream neurons to promote a state of quiescence. A recent study identified FRPR-19 as a receptor for FLP-8 and FLP-14 that sustains nociceptive responses, though its role in sleep is not yet confirmed.[6]
Experimental Protocols
Reproducible and quantitative assessment of sleep-like states in C. elegans is fundamental to studying the role of orcokinins. Below are detailed methodologies for the key experiments cited in this guide.
Stress-Induced Sleep (SIS) Assay via Heat Shock
This protocol is used to induce and quantify sleep-like behavior following thermal stress.
-
Animal Preparation:
-
Culture C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.
-
Synchronize animal populations by allowing gravid adults to lay eggs for a 2-4 hour period, then remove the adults.
-
Use day 1 adult animals for the assay.
-
-
Heat Shock Procedure:
-
Transfer individual young adult worms to fresh, seeded 35 mm NGM plates.
-
Seal the plates with Parafilm to prevent dehydration and the lid from popping off.
-
Submerge the sealed plates in a circulating water bath precisely maintained at 35°C for 30 minutes.[2]
-
Following the heat shock, immediately place the plates on a bed of ice for 2 minutes to rapidly return them to room temperature.[2]
-
Remove the Parafilm and allow the plates to recover at 20°C.
-
-
Behavioral Scoring and Data Acquisition:
-
Begin behavioral observation immediately following the recovery period.
-
Locomotion quiescence is defined as the absence of body wall bends for a defined period (e.g., 5 seconds).
-
Scoring can be performed manually at set time intervals (e.g., every 10 minutes for 2 hours) or through automated tracking systems.
-
For automated tracking, place plates on a motorized stage under a dissecting microscope equipped with a camera.
-
Record videos and analyze them using software such as the Multi-Worm Tracker or custom MATLAB scripts to quantify the percentage of time each animal is quiescent.
-
Developmentally-Timed Sleep (DTS) Assay
This assay is designed to quantify sleep during the lethargus stage.
-
Animal Synchronization and Staging:
-
Obtain a synchronized population of L4 larvae. This can be achieved by isolating late L3/early L4 animals and monitoring them for the characteristic signs of approaching lethargus (e.g., the appearance of a "Christmas tree" vulva).
-
Select animals that are in the mid-to-late L4 stage for loading into observation chambers.
-
-
Microfluidic Chamber Preparation and Loading:
-
Use microfluidic devices, such as the "WorMotel," which contains multiple small wells to house individual worms.[4]
-
Prepare "movie food" by concentrating an overnight culture of OP50 bacteria and resuspending it in liquid NGM.
-
Load a single L4 larva into each well of the microfluidic device along with the movie food.
-
-
Long-Term Imaging and Analysis:
-
Place the loaded microfluidic device on an automated imaging system.
-
Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 12-16 hours) to cover the entire lethargus and molt period.
-
Analyze the image series to detect movement. Quiescence is typically defined as the absence of pixel changes in the animal's location between consecutive frames.
-
Quantify sleep parameters such as total sleep time, the number and duration of sleep bouts, and the percentage of time spent quiescent during lethargus.
-
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical framework for hypothesis testing can aid in understanding and replicating research.
Experimental Workflow for Investigating this compound's Role in SIS
Logical Framework for this compound Function in Sleep
Conclusion and Future Directions
The evidence strongly supports a crucial role for the this compound neuropeptides encoded by nlp-14 and nlp-15 in the regulation of both developmentally-timed and stress-induced sleep in C. elegans. These peptides act downstream of the sleep-promoting ALA neuron and are essential for the execution of quiescent behavior.
For researchers and drug development professionals, this signaling pathway presents a potential target for modulating sleep states. The conservation of sleep-regulating mechanisms across species suggests that insights gained from the nematode model may have broader implications.
Key areas for future investigation include:
-
Receptor Identification: The deorphanization of the specific GPCR(s) that bind NLP-14 and NLP-15 to mediate sleep is a critical next step. Identifying this receptor will enable more targeted genetic and pharmacological studies.
-
Downstream Circuitry: Elucidating the downstream neurons and circuits that are modulated by this compound signaling to produce the global state of sleep will provide a more complete picture of sleep regulation.
-
Pharmacological Screening: With the identification of the receptor, high-throughput screening for small molecules that either agonize or antagonize this pathway could lead to the discovery of novel sleep-modulating compounds.
This technical guide provides a solid foundation for understanding the current state of knowledge on this compound's role in nematode sleep. The detailed protocols and conceptual frameworks presented herein are intended to facilitate further research into this fascinating and fundamental aspect of animal biology.
References
- 1. Cellular Stress Induces a Protective Sleep-like State in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research | Raizen Lab | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 3. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling via the FLP-14/FRPR-19 neuropeptide pathway sustains nociceptive response to repeated noxious stimuli in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Saga of Orcokinins: A Conserved Neuropeptide Family
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Orcokinins represent a highly conserved family of neuropeptides found throughout the Ecdysozoa, playing crucial roles in a diverse array of physiological processes including reproduction, ecdysis, circadian rhythms, and gut motility.[1][2][3] Their remarkable evolutionary conservation across vast phylogenetic distances underscores their fundamental importance and presents them as compelling targets for novel drug development, particularly in the realm of insect pest management. This technical guide provides a comprehensive overview of the evolutionary conservation of orcokinin peptides, their signaling mechanisms, and the key experimental protocols employed in their study. Quantitative data are summarized in structured tables for comparative analysis, and core signaling and experimental workflows are visualized using detailed diagrams.
Introduction to Orcokinins
First identified in the crayfish Orconectes limosus as a potent stimulator of hindgut contractility, orcokinins have since been characterized in a wide range of arthropods and other ecdysozoans.[4] These neuropeptides are typified by a conserved N-terminal sequence, often Asn-Phe-Asp (NFD).[5] this compound genes can produce multiple isoforms, primarily through alternative splicing, giving rise to this compound-A (OK-A) and this compound-B (OK-B) peptides, which may have distinct or overlapping functions.[3][6] Their widespread presence in the central nervous system and midgut, as well as their detection in hemolymph, suggests roles as both neuromodulators and hormones.[4][7]
Evolutionary Conservation of this compound Peptides
The amino acid sequences of this compound peptides exhibit a high degree of conservation across diverse species, highlighting their evolutionary significance.[2][8] This conservation is particularly evident in the N-terminal region of the peptide.
Comparative Sequence Analysis
Analysis of this compound precursor proteins and mature peptides reveals conserved motifs and species-specific variations. Table 1 provides a comparative summary of representative this compound peptide sequences from various species.
| Species | Peptide Isoform | Sequence | Reference |
| Orconectes limosus (crayfish) | This compound | NFDEIDRSGFGFN | [4] |
| Procambarus clarkii (crayfish) | This compound-1 | NFDEIDRSGFGFN | [4][9] |
| This compound-2 | NFDEIDRSGFGFH | [4][9] | |
| This compound-3 | NFDEIDRSGFGFV | [4][9] | |
| Homarus americanus (lobster) | This compound-1 | NFDEIDRSGFGFN | [4][9] |
| This compound-2 | NFDEIDRSGFGFH | [4][9] | |
| This compound-3 | NFDEIDRSGFGFV | [4][9] | |
| Drosophila melanogaster (fruit fly) | This compound-A | (Predicted) | [10] |
| Tribolium castaneum (red flour beetle) | This compound-A | (Predicted) | [3] |
| This compound-B | (Predicted) | [3] | |
| Bombyx mori (silkworm) | BommoOKA_type1 | NFDEIDRSSLNTFV | [11] |
| BommoOKA_type2 | NFDEIDRSSMPFPYAI | [11] | |
| BommoOKB_type1 | NLDSLGGANF | [11] | |
| Schistocerca gregaria (locust) | This compound | (Novel tetradecapeptide) | [7] |
| Caenorhabditis elegans (nematode) | NLP-14 peptides | (Conserved C-terminus) | [2] |
| NLP-15 peptides | (Conserved N-terminus) | [2] |
Table 1: Representative this compound Peptide Sequences Across Species. This table highlights the sequence conservation, particularly at the N-terminus, and the diversity of isoforms found in different organisms.
Phylogenetic Analysis
Phylogenetic trees constructed from this compound precursor protein sequences illustrate the evolutionary relationships between these peptides across different taxa. The branching patterns of these trees generally align with the established phylogeny of the species, further supporting the deep evolutionary roots of the this compound signaling system.
This compound Signaling Pathway
The biological effects of orcokinins are mediated through G protein-coupled receptors (GPCRs).[5] While the specific receptors have yet to be deorphanized in many species, evidence strongly suggests that this compound signaling involves the mobilization of intracellular calcium.[5]
Proposed Signaling Cascade
The binding of an this compound peptide to its cognate GPCR is hypothesized to activate a Gαq protein subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration initiates a cascade of downstream cellular responses.
Figure 1: Proposed this compound Signaling Pathway. This diagram illustrates the hypothesized Gαq-coupled signaling cascade initiated by this compound binding to its receptor, leading to an increase in intracellular calcium.
Experimental Protocols
The study of orcokinins employs a range of molecular, biochemical, and physiological techniques. The following sections detail the methodologies for key experiments.
Peptide Extraction and Purification
Objective: To isolate this compound peptides from biological tissues for subsequent analysis.
Protocol:
-
Tissue Homogenization: Dissected tissues (e.g., central nervous system, midgut) are immediately frozen in liquid nitrogen to prevent degradation. Tissues are then homogenized in a cold extraction buffer, typically an acidified acetone (B3395972) solution (e.g., 90% methanol, 9% water, 1% acetic acid or 1:40:6 HCl:acetone:H2O).[12][13]
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.[12]
-
Supernatant Collection: The supernatant containing the peptides is carefully collected.
-
Solvent Evaporation: The solvent is removed from the supernatant using a speed vacuum concentrator.
-
Purification by HPLC: The dried peptide extract is reconstituted in a suitable solvent and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[14] A gradient of acetonitrile (B52724) in water with a counter-ion like trifluoroacetic acid (TFA) is commonly used to separate the peptides.
-
Fraction Collection: Fractions are collected at regular intervals for subsequent analysis.
Peptide Identification by Mass Spectrometry
Objective: To determine the mass and sequence of purified this compound peptides.
Protocol:
-
Sample Preparation: Purified peptide fractions are mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) and spotted onto a MALDI target plate.[13][15]
-
MALDI-TOF MS Analysis: The sample is analyzed using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer to obtain the peptide mass fingerprint.[7][16]
-
Tandem Mass Spectrometry (MS/MS): For sequencing, precursor ions corresponding to potential this compound peptides are selected for fragmentation using techniques like Collision-Induced Dissociation (CID) or Post-Source Decay (PSD).[16]
-
Data Analysis: The resulting fragment ion spectra are analyzed to deduce the amino acid sequence of the peptide.[17] This can be done manually or using specialized software that compares the experimental spectra to theoretical fragmentation patterns from protein sequence databases.[17]
Figure 2: Experimental Workflow for this compound Identification. This flowchart outlines the key steps from tissue extraction to peptide identification and sequencing using mass spectrometry.
Functional Characterization using Calcium Imaging
Objective: To assess the activity of orcokinins on their cognate receptors by measuring changes in intracellular calcium levels.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, CHO) is cultured and transiently transfected with a plasmid encoding the putative this compound receptor.
-
Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) for 1 hour at 37°C.[18] Some protocols may use a no-wash calcium assay kit.[18]
-
Baseline Fluorescence Measurement: The cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument, and the basal fluorescence intensity is recorded for a short period (e.g., 10 seconds).[18]
-
Peptide Application: A solution containing the synthetic this compound peptide is added to the cells.
-
Kinetic Measurement of Fluorescence: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time (e.g., for 140-210 seconds).[18]
-
Data Analysis: The fluorescence data is analyzed to determine the dose-response relationship and the potency (e.g., EC50) of the this compound peptide.
Implications for Drug Development
The high degree of conservation and critical physiological roles of orcokinins in insects make their signaling system an attractive target for the development of novel and specific insect pest control agents. Targeting this compound receptors with agonists or antagonists could disrupt essential processes like reproduction, development, and feeding in pest species. The detailed experimental protocols provided herein offer a robust framework for screening and characterizing compounds that modulate this compound signaling.
Conclusion
The this compound neuropeptide family represents a fascinating example of evolutionary conservation, with a conserved signaling architecture that has been maintained across a vast range of species. Their fundamental roles in insect physiology, combined with the availability of robust experimental techniques for their study, position them as a promising area for future research and development in both basic science and applied entomology. Further elucidation of the specific functions of different this compound isoforms and the definitive identification of their receptors will undoubtedly open new avenues for understanding neuropeptide signaling and for the development of innovative technologies.
References
- 1. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternatively spliced this compound isoforms and their functions in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel insect orcokinins: characterization and neuronal distribution in the brains of selected dicondylian insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structural and Functional Characterization of this compound B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ncbs.res.in [ncbs.res.in]
- 14. Techniques for neuropeptide determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunocytochemical and molecular data guide peptide identification by mass spectrometry: this compound and orcomyotropin-related peptides in the stomatogastric nervous system of several crustacean species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00082C [pubs.rsc.org]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Orcokinin Signaling: A Novel Axis for Invertebrate Pest Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The relentless evolution of insecticide resistance necessitates the identification of novel molecular targets for the development of next-generation pest control agents. Neuropeptide signaling systems, which govern critical physiological processes in insects, represent a promising but underexploited frontier. This guide focuses on the orcokinin neuropeptide family, a highly conserved group of signaling molecules in arthropods. By disrupting essential life processes such as reproduction and development, the this compound pathway presents a compelling target for innovative and specific pest management strategies. This document provides a comprehensive overview of this compound physiology, its signaling cascade, detailed experimental protocols for its study, and quantitative data supporting its potential as a viable target for insecticide development.
Introduction to Orcokinins
Orcokinins are a family of neuropeptides first identified in crustaceans and subsequently found across a wide range of insect species. They are characterized by a conserved N-terminal sequence, typically Asn-Phe-Asp (NFD). Produced in the central nervous system and midgut endocrine cells, orcokinins act as neuromodulators and hormones, influencing a variety of vital physiological functions.[1] Their critical roles in processes indispensable for insect survival and propagation, such as reproduction and molting, make them attractive targets for developing novel pest control agents that are potentially more specific and environmentally benign than conventional broad-spectrum insecticides.[1][2]
Physiological Roles & Rationale for Targeting
Targeting the this compound system is predicated on its integral role in insect physiology. Disrupting this compound signaling, either through agonism or antagonism of its receptor, can lead to significant deleterious effects on the pest population. Key physiological processes regulated by orcokinins include:
-
Development and Ecdysis: Orcokinins exhibit prothoracicotropic activity, meaning they stimulate the prothoracic glands to produce ecdysteroids, the essential hormones that control molting (ecdysis).[2] In the silkworm, Bombyx mori, synthetic orcokinins have been shown to directly stimulate ecdysteroid biosynthesis in a dose-dependent manner.[4] Interference with this process can cause developmental arrest and mortality.
-
Circadian Rhythms and Gut Motility: Orcokinins are also implicated in the regulation of circadian locomotor activity and gut contractions, suggesting that disrupting their function could lead to broader physiological and behavioral deficits.[2]
The disruption of these fundamental processes provides a strong rationale for targeting the this compound signaling pathway for pest control.
The this compound Signaling Pathway
While a specific this compound receptor has not yet been definitively deorphanized, it is widely understood that orcokinins signal through a G-protein coupled receptor (GPCR).[1][5] Evidence points towards coupling with a Gq alpha subunit, which activates the phospholipase C (PLC) signaling cascade.
Signaling Cascade:
-
Ligand Binding: this compound binds to its specific GPCR on the cell surface.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Downstream Effects: The rise in intracellular Ca2+ and the presence of DAG activate various downstream effectors, such as Protein Kinase C (PKC) and other calcium-dependent proteins, leading to a cellular response.
-
Potential ERK/MAPK Activation: GPCR activation, particularly through Gq and PKC, can also lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway, a key cascade in regulating cellular processes like proliferation and differentiation.[6]
There is also precedent from other neuropeptide systems for potential coupling to Gs, which would activate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[4]
Quantitative Data on this compound Function
The development of effective pest control agents requires a quantitative understanding of the target's role. The following tables summarize key data from studies on Drosophila melanogaster and Bombyx mori, demonstrating the significant impact of this compound signaling disruption.
Table 1: Effects of this compound Gene Knockdown on Reproductive Behaviors in Drosophila melanogaster (Data synthesized from Silva et al., 2021, Insect Biochemistry and Molecular Biology)
| Parameter | Control Group | This compound RNAi Knockdown Group | Outcome |
| Female Fecundity | Normal Egg Production | Significant Decrease | Impaired reproduction |
| Male Courtship Index | Normal (Low male-male courtship) | Significant Increase (Male-male courtship) | Disrupted mating behavior |
Table 2: Prothoracicotropic Activity of Orcokinins on Ecdysteroid Biosynthesis in Bombyx mori (Data synthesized from Yamanaka et al., 2011, Journal of Comparative Neurology)
| This compound Concentration | Mean Ecdysteroid Secretion (pg/gland/4hr) | Outcome |
| Control (0 M) | Baseline Level | - |
| 10⁻⁹ M | Moderate Increase | Dose-dependent |
| 10⁻⁸ M | Significant Increase | stimulation of |
| 10⁻⁷ M | Maximum Stimulation | hormone production |
Key Experimental Protocols
Investigating the this compound system requires robust and reproducible experimental methodologies. The following sections detail core protocols for receptor characterization, gene function analysis, and compound screening.
Protocol: Functional Deorphanization of Putative this compound Receptors via Calcium Mobilization Assay
This protocol describes a method to test candidate orphan GPCRs for a response to this compound by measuring changes in intracellular calcium.
Objective: To identify a functional this compound receptor by expressing a candidate insect GPCR in a heterologous cell line and measuring ligand-induced calcium release.
Materials:
-
HEK293 or CHO-K1 cell lines
-
Expression vector containing the candidate orphan GPCR cDNA
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or aequorin photoprotein system
-
Synthetic this compound peptides
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO-K1 cells in appropriate medium until 70-80% confluent.
-
Co-transfect cells with the expression vector containing the candidate GPCR and, if necessary, a promiscuous G-protein like Gα16 to couple the receptor to the PLC pathway.
-
Seed the transfected cells into a 96-well microplate and incubate for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells gently with assay buffer.
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Remove the loading solution and wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
Place the plate in the fluorescence plate reader.
-
Prepare a dilution series of synthetic this compound in the assay buffer.
-
Program the plate reader to inject the this compound solution and immediately begin recording fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence upon ligand addition corresponds to the change in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value, which is the concentration of this compound that elicits 50% of the maximal response.
-
Protocol: In Vivo Analysis of this compound Function via RNA Interference (RNAi)
This protocol details the process of using RNAi to silence the this compound gene in a target insect to observe resulting phenotypes.
Objective: To determine the physiological and behavioral effects of reduced this compound signaling in a living insect.
Materials:
-
Target insect colony
-
Template DNA for the this compound gene
-
dsRNA synthesis kit (in vitro transcription)
-
Microinjection system (nanoinjector, glass capillaries, microscope)
-
CO₂ anesthetization setup
-
Appropriate rearing containers and diet
Methodology:
-
dsRNA Synthesis:
-
Design and synthesize primers with T7 promoter sequences to amplify a 300-500 bp region of the this compound gene.
-
Use the resulting PCR product as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercial kit.
-
Purify and quantify the dsRNA, then dilute to the desired concentration (e.g., 1-3 µg/µL). As a control, prepare dsRNA for a non-related gene (e.g., GFP).
-
-
Insect Injection:
-
Select insects at the appropriate developmental stage (e.g., late-instar larvae or early-stage pupae).
-
Anesthetize the insects using CO₂.
-
Under a microscope, carefully inject a small volume (e.g., 50-200 nL) of the dsRNA solution into the insect's hemocoel, typically through a soft intersegmental membrane. Inject a control group with GFP dsRNA.
-
-
Post-Injection Rearing and Observation:
-
Allow the injected insects to recover and return them to standard rearing conditions.
-
Monitor the insects daily for phenotypic changes related to development, behavior, and reproduction. This includes tracking mortality rates, molting success, time to pupation/eclosion, and conducting specific behavioral assays (e.g., courtship, feeding).
-
-
Verification of Knockdown:
-
After a suitable incubation period (e.g., 3-5 days), sacrifice a subset of insects from both the experimental and control groups.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative transcript levels of the this compound gene. A significant reduction in this compound mRNA in the experimental group confirms successful gene silencing.
-
Protocol: No-Choice Feeding Bioassay for Antifeedant/Toxic Effects
This protocol is designed to assess whether a compound targeting the this compound system can deter feeding or cause mortality through ingestion.
Objective: To quantify the antifeedant or toxic effects of an experimental compound when incorporated into an insect's diet.
Materials:
-
Target insect larvae
-
Standard artificial diet for the target species
-
Experimental compound (e.g., this compound analog) and vehicle control (solvent)
-
Petri dishes or multi-well plates
-
Analytical balance
-
Drying oven
Methodology:
-
Diet Preparation:
-
Prepare the standard artificial diet.
-
Create a series of diet batches, each containing a different concentration of the experimental compound dissolved in a small amount of solvent.
-
Prepare a control diet containing only the solvent.
-
Dispense a precise amount of each diet mixture into individual wells or petri dishes, allow to cool/solidify, and record the initial weight (W_initial).
-
-
Bioassay Setup:
-
Select larvae of a uniform age and size and starve them for a short period (e.g., 2-4 hours) to encourage feeding.
-
Weigh each larva individually (LW_initial).
-
Place one larva into each dish/well containing the pre-weighed diet. Ensure a sufficient number of replicates for each concentration and the control.
-
-
Incubation and Data Collection:
-
Maintain the bioassay under controlled environmental conditions (temperature, humidity, light).
-
After a set period (e.g., 48 or 72 hours), record insect mortality.
-
Remove the surviving larvae and any frass (feces) from the diet.
-
Weigh the surviving larvae (LW_final).
-
Dry the remaining diet in an oven to a constant weight and record the final dry weight (W_final). Also, determine the dry weight of an equivalent amount of uneaten control diet to account for water loss.
-
-
Data Analysis:
-
Mortality: Calculate the percentage mortality at each concentration.
-
Food Consumption: Calculate the amount of diet consumed (Corrected W_initial - W_final).
-
Feeding Deterrence Index (FDI): FDI (%) = [ (C - T) / C ] * 100, where C is the food consumed by the control group and T is the food consumed by the treated group.
-
Larval Weight Gain: Calculate the change in larval weight (LW_final - LW_initial).
-
Challenges and Future Directions
The primary challenge in developing this compound-based pesticides is the current lack of a definitively identified receptor. The deorphanization of the this compound receptor is the most critical next step. This will enable high-throughput screening of chemical libraries for potent and selective agonists or antagonists.
Future research should focus on:
-
Receptor Identification: Systematically screening orphan GPCRs from key pest species.
-
Structure-Activity Relationship (SAR) Studies: Once a receptor is identified, SAR studies on this compound analogs can lead to the design of more stable and potent peptidomimetics.
-
Delivery Methods: Developing effective methods for delivering peptide-based agents in the field, such as through baiting systems or transgenic plants.
-
Specificity and Non-Target Effects: Rigorously evaluating the specificity of any lead compounds to ensure minimal impact on beneficial insects and other non-target organisms.
Conclusion
The this compound signaling system represents a compelling and largely untapped target for the development of novel insecticides. Its critical role in regulating reproduction and development in a wide range of insect pests makes it a vulnerable point for disruption. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this promising pathway. With a focused effort on receptor deorphanization and the development of potent modulators, targeting the this compound system could lead to a new class of safe and effective tools for integrated pest management.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drosophila Courtship Conditioning As a Measure of Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined use of RNAi and quantitative proteomics to study gene function in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Insect Prothoracic Gland as a Model for Steroid Hormone Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Orchestration of Ecdysteroidogenesis: A Technical Guide to the Role of Orcokinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysteroidogenesis, the biosynthesis of ecdysteroids, is a critical physiological process in arthropods, governing molting, metamorphosis, and reproduction. The regulation of this pathway is complex, involving a delicate interplay of various neuropeptides. Among these, orcokinin has emerged as a key prothoracicotropic factor, directly stimulating the production of ecdysone (B1671078) in the prothoracic glands. This technical guide provides an in-depth exploration of the relationship between this compound and ecdysteroidogenesis, with a focus on the signaling pathways, experimental validation, and quantitative analysis of this interaction. Detailed experimental protocols and visual representations of the signaling cascades and workflows are provided to facilitate further research and potential applications in pest management and drug development.
Introduction
The precise timing and magnitude of ecdysteroid production are paramount for the proper development of insects. The primary site of ecdysone synthesis is the prothoracic gland (PG), which is under the control of a complex network of neuropeptides.[1] While prothoracicotropic hormone (PTTH) is a well-established primary stimulator of ecdysteroidogenesis, a growing body of evidence highlights the crucial modulatory roles of other neuropeptides.[2]
Orcokinins, a family of neuropeptides initially identified in crustaceans, have been shown to act as potent stimulators of ecdysone synthesis in insects.[3] In the silkworm, Bombyx mori, orcokinins are delivered to the prothoracic gland via direct neural innervation, suggesting a highly localized and rapid mode of action.[2][4] This guide will delve into the molecular mechanisms underlying this compound's function in ecdysteroidogenesis, its interaction with other regulatory neuropeptides, and the experimental approaches used to elucidate this relationship.
The Regulatory Network of Ecdysteroidogenesis
The regulation of ecdysone synthesis is not a simple on-off switch but rather a finely tuned system involving both stimulatory (prothoracicotropic) and inhibitory (prothoracicostatic) factors. In Bombyx mori, a model organism for studying this process, this compound functions within a complex interplay of neuropeptides that includes:
-
Prothoracicotropic Hormone (PTTH): The principal stimulator of ecdysteroidogenesis, acting through the receptor tyrosine kinase Torso and the Ras/Raf/ERK signaling pathway.[2]
-
Bommo-FMRFamides (BRFa): These peptides have a prothoracicostatic effect, inhibiting ecdysone synthesis.[5]
-
Bommo-myosuppressin (BMS): Another prothoracicostatic factor that contributes to maintaining low levels of ecdysteroids.[4]
This compound's primary role in this network is to counteract the inhibitory effects of BRFa, thereby promoting ecdysteroidogenesis.[6] This intricate balance of opposing signals allows for the precise temporal control of ecdysone titers, which is essential for coordinating developmental transitions.
This compound Signaling Pathway
A key finding in the study of this compound's function is that it exerts its prothoracicotropic effect through a cAMP-independent pathway .[6] This is significant because it distinguishes its mechanism from that of other neuropeptides that modulate cAMP levels to regulate steroidogenesis.
While the specific receptor for this compound in the prothoracic gland remains to be identified, experimental evidence demonstrates that orcokinins can cancel the inhibitory effect of BRFas on ecdysone biosynthesis without altering the BRFa-induced suppression of cAMP production.[6] This suggests that this compound activates a distinct downstream signaling cascade that bypasses the cAMP-PKA pathway to stimulate ecdysteroid synthesis. The exact components of this downstream pathway are a subject of ongoing research.
Quantitative Analysis of this compound Activity
The prothoracicotropic activity of this compound has been quantified using in vitro bioassays with prothoracic glands from Bombyx mori. These studies have demonstrated a dose-dependent stimulation of ecdysteroidogenesis by different this compound isoforms.
| This compound Isoform | EC50 (nM) | Reference |
| Bommo-Orc I | 12.6 | [5] |
| Bommo-Orc II | 46.8 | [5] |
Table 1: Dose-response data for Bombyx mori this compound isoforms on ecdysteroidogenesis in vitro. EC50 represents the concentration of the peptide that elicits a half-maximal response.[5]
These data indicate that while this compound is less potent than PTTH, it is effective at nanomolar concentrations, which are physiologically relevant for a neuropeptide released directly onto the surface of the target gland.[5]
Experimental Protocols
In Vitro Prothoracic Gland (PG) Bioassay
This bioassay is a fundamental technique for assessing the direct effects of neuropeptides on ecdysteroid production.
Methodology:
-
Dissection: Prothoracic glands are dissected from late-instar larvae (e.g., day 0 of the fifth instar in Bombyx mori) in sterile saline solution.
-
Pre-incubation: The dissected glands are pre-incubated in a suitable culture medium, such as Grace's Insect Medium, to allow them to stabilize.
-
Incubation: Individual glands or pairs of glands are incubated in fresh medium containing various concentrations of the test neuropeptide (e.g., synthetic this compound) or control medium. Incubation is typically carried out for a defined period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C).
-
Sample Collection: After incubation, the medium is collected for ecdysteroid quantification.
-
Ecdysteroid Measurement: The concentration of ecdysteroids in the collected medium is determined using an enzyme immunoassay (EIA) or other sensitive quantification methods like high-performance liquid chromatography (HPLC).
Ecdysteroid Enzyme Immunoassay (EIA)
EIA is a common method for quantifying ecdysteroid levels in biological samples.
Methodology:
-
Sample Preparation: The incubation medium from the in vitro PG bioassay is used directly or after appropriate dilution.
-
Competitive Binding: The sample is mixed with a known amount of enzyme-conjugated ecdysteroid and an anti-ecdysteroid antibody. The ecdysteroids in the sample compete with the enzyme-conjugated ecdysteroids for binding to the antibody.
-
Washing: The antibody-bound complexes are immobilized on a solid phase (e.g., a microplate well), and unbound components are washed away.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The intensity of the color is measured using a spectrophotometer. The concentration of ecdysteroids in the sample is inversely proportional to the color intensity and is determined by comparison to a standard curve.
cAMP Assay
This assay is used to measure the intracellular levels of cyclic AMP in response to neuropeptide treatment.
Methodology:
-
Tissue Preparation and Incubation: Prothoracic glands are dissected and incubated with the test neuropeptides as described in the in vitro PG bioassay protocol.
-
cAMP Extraction: After incubation, the intracellular cAMP is extracted from the glands, typically using a lysis buffer provided in a commercial assay kit.
-
Quantification: The extracted cAMP is quantified using a competitive immunoassay. A common method is a chemiluminescent immunoassay system where the light output is inversely proportional to the amount of cAMP in the sample.
Implications for Drug Development and Pest Management
The intricate neuroendocrine regulation of ecdysteroidogenesis presents promising targets for the development of novel insect control agents. A thorough understanding of the roles of neuropeptides like this compound and their signaling pathways can inform the design of molecules that disrupt this process. For instance, the development of this compound receptor antagonists could potentially inhibit ecdysone synthesis, leading to developmental arrest in pest insects. Conversely, stable this compound agonists could be used to induce premature molting, which would also be detrimental to the insect's survival. The species-specificity of neuropeptide signaling pathways offers the potential for developing insecticides with minimal off-target effects on beneficial insects and other organisms.
Conclusion
This compound plays a significant and complex role in the regulation of ecdysteroidogenesis. Its function as a prothoracicotropic factor that counteracts the inhibitory signals of other neuropeptides highlights the sophisticated nature of developmental control in insects. The discovery of its cAMP-independent signaling pathway opens new avenues for research into the molecular mechanisms of steroid hormone regulation. Further elucidation of the this compound receptor and its downstream signaling components will be crucial for a complete understanding of this system and for the development of targeted applications in agriculture and medicine. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of insect endocrinology.
References
- 1. An in vitro study on regulation of prothoracic gland activity in the early last-larval instar of the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bombyx orcokinins are brain-gut peptides involved in the neuronal regulation of ecdysteroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bombyx Orcokinins Are Brain-Gut Peptides Involved in the Neuronal Regulation of Ecdysteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecdysone Quantification from Whole Body Samples of Drosophila melanogaster Larvae [agris.fao.org]
Methodological & Application
Protocol for Orcokinin Immunohistochemistry in Insect Tissue
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical localization of orcokinin neuropeptides in insect tissue. Orcokinins are a family of neuropeptides involved in various physiological processes in arthropods, including the regulation of reproduction, circadian rhythms, and ecdysis. Understanding the distribution of orcokinins within the insect nervous system and other tissues is crucial for elucidating their precise functions and for the development of novel pest management strategies or therapeutic agents.
The following protocol is a synthesis of established immunohistochemical methods for insect tissues and specific applications for this compound immunolabeling. It is intended to serve as a comprehensive guide; however, optimization of specific parameters, such as antibody concentrations and incubation times, is recommended for different insect species and target tissues.
This compound Signaling Pathway
The precise signaling mechanism of orcokinins in insects is not yet fully elucidated. However, it is widely presumed to involve G-protein coupled receptors (GPCRs), leading to downstream intracellular signaling cascades. A key second messenger implicated in this compound signaling is calcium (Ca2+). The binding of this compound to its GPCR is thought to activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This increase in intracellular Ca2+ concentration mediates various cellular responses.
Application Notes and Protocols for Orcokinin Identification Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of orcokinins, a family of neuropeptides, using various mass spectrometry techniques. The information is intended to guide researchers in setting up and executing experiments for the discovery and analysis of these important signaling molecules.
Introduction to Orcokinins and Mass Spectrometry
Orcokinins are a group of neuropeptides found in invertebrates, primarily crustaceans and insects. They are involved in a variety of physiological processes, including the regulation of molting, circadian rhythms, reproduction, and gut motility.[1][2][3][4][5] The identification and characterization of orcokinins are crucial for understanding their biological functions and for potential applications in pest control and aquaculture.
Mass spectrometry (MS) has become an indispensable tool for neuropeptide discovery due to its high sensitivity, speed, and ability to analyze complex biological samples.[6][7] Various MS techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTMS), and Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry, have been successfully employed for the identification and sequencing of orcokinins.[8][9][10]
Key Mass Spectrometry Techniques for Orcokinin Analysis
Several mass spectrometry-based approaches can be utilized for the comprehensive analysis of orcokinins:
-
MALDI-TOF MS: This technique is well-suited for the rapid profiling of peptides directly from tissue samples or from crude extracts.[9][10][11] It provides molecular weight information of the peptides present in the sample.
-
MALDI-FTMS: This high-resolution mass spectrometry technique allows for accurate mass measurements, which is critical for determining the elemental composition of peptides and for confident identification.[8][12] It can also be used for fragmentation analysis to obtain sequence information.
-
LC-ESI-Q-TOF MS/MS: The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) allows for the separation of complex peptide mixtures followed by fragmentation and sequencing.[9][10] This is a powerful tool for identifying and characterizing novel orcokinins.
-
Methyl Esterification: This chemical derivatization technique can be used to improve the fragmentation efficiency of orcokinins containing acidic residues (Aspartic acid, D and Glutamic acid, E), aiding in their sequencing.[13][14]
Experimental Workflows and Protocols
General Experimental Workflow
The overall workflow for this compound identification using mass spectrometry typically involves sample preparation, mass spectrometric analysis, and data analysis.
Protocol 1: Peptide Extraction from Neural Tissue
This protocol describes the extraction of neuropeptides from crustacean or insect neural tissue for subsequent mass spectrometric analysis.[15][16]
Materials:
-
Dissecting tools
-
Liquid nitrogen
-
Homogenizer
-
Extraction buffer: 10% glacial acetic acid and 1% water in methanol (B129727) (LC-MS grade)[15]
-
Centrifuge
-
Solid Phase Extraction (SPE) C18 columns
-
Activation solution: 50% acetonitrile/50% 0.1% formic acid in water[15]
-
Equilibration and wash solution: 0.1% formic acid in water[15]
-
Elution solution: 50% acetonitrile/50% 0.1% formic acid in water[15]
Procedure:
-
Dissect the neural tissue of interest (e.g., brain, thoracic ganglia) and immediately freeze it in liquid nitrogen to prevent degradation.
-
Weigh the frozen tissue and homogenize it in 10 volumes (v/w) of ice-cold extraction buffer.[15]
-
Incubate the homogenate on ice for 20 minutes.[15]
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[15]
-
Carefully collect the supernatant containing the peptides.
-
For sample cleanup, activate an SPE C18 column by passing the activation solution through it.
-
Equilibrate the column with the equilibration and wash solution.
-
Load the supernatant onto the column.
-
Wash the column with the wash solution to remove salts and other impurities.
-
Elute the peptides with the elution solution.
-
Dry the eluted peptides using a vacuum centrifuge and store at -20°C until analysis.
Protocol 2: Direct Tissue Analysis by MALDI-TOF MS
This protocol allows for the rapid profiling of orcokinins directly from a tissue sample.
Materials:
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, CHCA, or sinapinic acid, SA, dissolved in 50% acetonitrile/0.1% trifluoroacetic acid)
-
Dissected tissue sample
Procedure:
-
Place a thin slice of the dissected tissue directly onto the MALDI target plate.
-
Apply a small volume (e.g., 0.5-1 µL) of the matrix solution on top of the tissue and allow it to air dry. This process co-crystallizes the peptides with the matrix.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the desired mass range for orcokinins (typically m/z 1000-2000).
-
The resulting spectrum will show peaks corresponding to the molecular weights of the peptides present in the tissue.
Protocol 3: LC-MS/MS Analysis for this compound Sequencing
This protocol outlines the steps for separating a complex peptide extract and obtaining sequence information using LC-MS/MS.
Materials:
-
Reconstituted peptide extract (from Protocol 1)
-
Nano-HPLC system with a C18 reversed-phase column
-
Mobile phase A: 0.1% formic acid in water[15]
-
Mobile phase B: 0.1% formic acid in acetonitrile[15]
-
ESI-Q-TOF mass spectrometer
Procedure:
-
Reconstitute the dried peptide extract in mobile phase A.
-
Inject the sample into the nano-HPLC system.
-
Separate the peptides using a gradient of mobile phase B. A typical gradient might be from 5% to 40% B over 60 minutes.
-
The eluting peptides are introduced into the ESI-Q-TOF mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant precursor ions in each full scan MS spectrum are selected for collision-induced dissociation (CID) to generate fragment ions (MS/MS spectra).
-
The resulting MS/MS spectra contain information about the amino acid sequence of the peptides.
Data Presentation and Analysis
The data obtained from mass spectrometry experiments can be used for both the identification of known orcokinins and the discovery of novel family members.
Quantitative Data Summary
The following table summarizes the experimentally observed monoisotopic masses ([M+H]+) of some identified orcokinins and related peptides from different crustacean species.
| Peptide Sequence | Species | Observed m/z ([M+H]+) | Reference |
| NFDEIDRSGFGFN | Procambarus clarkii | 759.37 (doubly charged) | [10] |
| NFDEIDRSGFGFV | Procambarus clarkii | 751.92 (doubly charged) | [10] |
| NFDEIDRSGFGFA | Procambarus clarkii | 737.86 (doubly charged) | [10] |
| NFDEIDRTGFGFH | Procambarus clarkii | 777.90 (doubly charged) | [10] |
| FDAFTTGFGHS | Procambarus clarkii | 593.78 (doubly charged) | [10] |
| [His13]-orcokinin | Homarus americanus | 1540.8 | [9] |
| FDAFTTGFGHN | Homarus americanus | 1213.5 | [9] |
| [Ser9-Val13]-orcokinin | Cancer pagurus | 1532.8 | [9] |
Data Analysis Workflow
The acquired MS/MS spectra can be searched against protein sequence databases to identify known orcokinins. For novel orcokinins, de novo sequencing, where the amino acid sequence is determined directly from the fragmentation pattern, is required.
This compound Signaling Pathway
While the complete signaling pathway for orcokinins is not fully elucidated, it is presumed to involve G-protein coupled receptors (GPCRs).[2] The binding of this compound to its receptor is thought to initiate intracellular signaling cascades, potentially involving calcium signaling, which ultimately leads to a physiological response.[2]
These application notes and protocols provide a solid foundation for researchers to begin investigating orcokinins using mass spectrometry. The combination of different MS techniques and data analysis strategies will be crucial for the continued discovery and functional characterization of this important neuropeptide family.
References
- 1. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster [ri.conicet.gov.ar]
- 5. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster. | Semantic Scholar [semanticscholar.org]
- 6. Protocols [neuroproteomics.scs.illinois.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Immunocytochemical and molecular data guide peptide identification by mass spectrometry: this compound and orcomyotropin-related peptides in the stomatogastric nervous system of several crustacean species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound gene-related peptides in the brain of the crayfish Procambarus clarkii by the combination of MALDI-TOF and on-line capillary HPLC/Q-Tof mass spectrometries and molecular cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl esterification assisted MALDI FTMS characterization of the this compound neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and Functional Characterization of this compound B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]
Bioassay for Orcokinin Activity using an In Vitro Insect Hindgut Preparation
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orcokinins are a family of neuropeptides that play diverse regulatory roles in arthropods.[1] In insects, they have been implicated in the modulation of visceral muscle contractions, particularly in the gut.[1] This application note provides a detailed protocol for a robust and reproducible in vitro bioassay to screen and characterize compounds for Orcokinin-like activity by measuring their effects on insect hindgut contractions. The hindgut provides an excellent model system due to its spontaneous rhythmic contractions and sensitivity to neuropeptide modulation. Understanding the signaling pathways and physiological effects of Orcokinins is crucial for basic research in insect physiology and for the development of novel insecticides or therapeutic agents. While the precise this compound receptor and its downstream signaling cascade are still under investigation, it is widely presumed to involve a G-protein coupled receptor (GPCR) leading to changes in intracellular calcium levels, which in turn modulates muscle contraction.
Signaling Pathway
The hypothetical signaling pathway for this compound-induced muscle contraction is initiated by the binding of this compound to its cognate G-protein coupled receptor (GPCR) on the surface of visceral muscle cells. This binding event is believed to activate a G-protein, which in turn stimulates downstream effectors. A likely consequence is the production of second messengers that lead to the release of intracellular calcium (Ca2+) stores and/or influx of extracellular Ca2+. The resulting increase in cytosolic Ca2+ concentration is a key event that triggers the contraction of the muscle fibers.
References
Application Notes: Orcokinin Antibody Production and Purification
Introduction to Orcokinin
Orcokinins are a family of neuropeptides conserved among ecdysozoans, a group that includes arthropods and nematodes.[1] These peptides are involved in a wide range of physiological processes, including the regulation of reproduction, molting (ecdysis), sleep, and circadian rhythms.[1][2][3][4][5][6][7] Given their crucial roles in insect and nematode biology, orcokinins and their signaling pathways are potential targets for developing novel pesticides or therapeutic agents. High-affinity, specific antibodies against this compound are invaluable tools for researchers studying its distribution, function, and signaling mechanisms through techniques like immunohistochemistry (IHC), enzyme-linked immunosorbent assay (ELISA), and western blotting.
This compound Signaling Pathway
The complete signaling mechanism for this compound is not yet fully elucidated. The molecular identity of the this compound receptor remains unknown in any species, despite research efforts.[1][8] However, it is presumed that orcokinins act through G-protein coupled receptors (GPCRs), potentially leading to downstream signaling cascades involving intracellular calcium (Ca2+).[2] The development of specific antibodies can aid in identifying and characterizing the native this compound receptor and its downstream signaling components.
Caption: Putative this compound signaling pathway.
Experimental Workflow Overview
The overall process for generating purified anti-orcokinin antibodies involves several key stages: designing and synthesizing an immunogenic peptide, immunizing a host animal to elicit an immune response, collecting and testing the antiserum for specific antibody production, and finally, purifying the specific antibodies from the serum using affinity chromatography.
Caption: Workflow for this compound antibody production.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the production and purification of anti-peptide polyclonal antibodies.
Table 1: Typical Parameters for Antigen Preparation and Immunization
| Parameter | Value | Species | Reference |
| Peptide Length | 8-20 amino acids | N/A | [9] |
| Total Peptide Required | 5-20 mg | N/A | [9] |
| Primary Immunization Dose | 50 - 1000 µg | Rabbit | [10] |
| Booster Immunization Dose | 25 - 500 µg | Rabbit | [10] |
| Number of Animals/Antigen | 2-3 | Rabbit | [10] |
Table 2: Expected Yields and Titers
| Parameter | Typical Value | Method | Reference |
| Target Antibody Titer | > 1:20,000 | ELISA | [9] |
| Guaranteed Titer (Commercial) | 1:50,000 | ELISA | [11] |
| Total Serum Yield / Rabbit | ~90 mL | N/A | [9] |
| Specific Antibody Yield | 8-10 mg | Affinity Purification | [9] |
Experimental Protocols
Protocol 1: Antigen Preparation
Since orcokinins are small peptides (haptens), they are not typically immunogenic on their own.[12] To elicit a robust immune response, the peptide must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[12][13]
Materials:
-
Synthetic this compound Peptide (with a terminal cysteine for conjugation)
-
Keyhole Limpet Hemocyanin (KLH)
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Cross-linking agent (e.g., m-Maleimidobenzoyl-N-hydroxysuccinimide ester, MBS)
-
Dialysis tubing (10 kDa MWCO)
Methodology:
-
Peptide Synthesis: Synthesize a representative sequence of the this compound peptide, typically 10-15 amino acids long. Incorporate a terminal cysteine residue to facilitate conjugation.
-
Carrier Protein Activation: Dissolve KLH in conjugation buffer. Activate it by adding the cross-linking agent (MBS) and incubating for 30 minutes at room temperature.
-
Removal of Excess Cross-linker: Remove unreacted cross-linker by passing the activated KLH through a desalting column.
-
Conjugation: Immediately add the synthetic this compound peptide to the activated KLH solution. Incubate for 3 hours at room temperature with gentle stirring.
-
Dialysis: Dialyze the conjugate solution against PBS overnight at 4°C to remove unreacted peptide and by-products.
-
Quantification: Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay). The conjugate is now ready for immunization.
Protocol 2: Polyclonal Antibody Production in Rabbits
This protocol outlines a standard immunization schedule for producing polyclonal antibodies in rabbits.[10][11] All animal procedures must be conducted in compliance with institutional guidelines.[14][15]
Materials:
-
This compound-KLH conjugate (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Two healthy New Zealand White rabbits (2.5-3.0 kg)[10]
-
Sterile syringes and needles
Methodology:
-
Pre-immune Bleed (Day 0): Collect 5-10 mL of blood from the ear artery of each rabbit to serve as a negative control. Separate the serum and store it at -20°C.
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing 500 µg of the this compound-KLH conjugate (in 0.5 mL PBS) with an equal volume of Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.[14]
-
-
First Booster (Day 14):
-
Prepare an emulsion by mixing 250 µg of the conjugate (in 0.5 mL PBS) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Subsequent Boosters (Days 28, 49, 63): Repeat the booster injection as described in step 3.
-
Test Bleeds and Titer Analysis: Collect a small volume of blood (5-10 mL) 7-10 days after the second booster injection (e.g., Day 35) and subsequent boosters.[10] Determine the antibody titer using the ELISA protocol (Protocol 3).
-
Production Bleed: Once the antibody titer reaches a satisfactory level (e.g., >1:20,000), a larger volume of blood can be collected (production bleed). This is typically done 7-10 days after the final booster.
-
Serum Preparation: Allow the collected blood to clot at room temperature for 1-2 hours, then transfer to 4°C overnight. Centrifuge at 2,000 x g for 15 minutes. Collect the supernatant (serum) and store it in aliquots at -20°C or -80°C.
Protocol 3: Antibody Titer Determination by Indirect ELISA
The enzyme-linked immunosorbent assay (ELISA) is used to screen serum samples and determine the antibody titer, which is a measure of the concentration of specific antibodies.[16][17][18][19]
Materials:
-
This compound peptide (not conjugated to KLH)
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Rabbit serum samples (pre-immune and test bleeds)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Methodology:
-
Antigen Coating: Dilute the this compound peptide to 5 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate.[17] Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.[17]
-
Primary Antibody Incubation:
-
Wash the plate three times as in step 2.
-
Prepare serial dilutions of the rabbit serum (e.g., from 1:100 to 1:1,000,000) in Blocking Buffer.
-
Add 100 µL of each dilution to the wells. Include pre-immune serum as a negative control.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL to each well and incubate for 1 hour at room temperature.[20]
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.[17]
-
-
Stop Reaction & Read Plate: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader. The titer is defined as the highest dilution that gives a signal significantly above the pre-immune control.
Protocol 4: Antigen-Specific Antibody Purification by Affinity Chromatography
Affinity chromatography is the preferred method for obtaining highly pure, specific antibodies by using the immobilized antigen to capture the antibody of interest.[21][22][23][24][25]
Materials:
-
Rabbit antiserum
-
Amino-reactive chromatography resin (e.g., NHS-activated Sepharose)
-
This compound peptide
-
Coupling Buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking Buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography column
Methodology:
-
Prepare Affinity Column:
-
Wash the NHS-activated resin with ice-cold 1 mM HCl.
-
Dissolve the this compound peptide in Coupling Buffer and immediately mix it with the resin. Allow it to couple for 2 hours at room temperature.
-
Wash the resin to remove uncoupled peptide.
-
Block any remaining active sites by incubating the resin with Blocking Buffer for 2 hours.
-
Wash the resin extensively with alternating high pH (Coupling Buffer) and low pH (0.1 M Acetate, 0.5 M NaCl, pH 4.0) buffers.
-
Equilibrate the column with Binding Buffer.
-
-
Sample Preparation: Dilute the rabbit antiserum 1:1 with Binding Buffer and filter it through a 0.45 µm filter.
-
Antibody Binding: Load the diluted serum onto the equilibrated affinity column at a slow flow rate. Collect the flow-through. The specific antibodies will bind to the immobilized this compound peptide.
-
Washing: Wash the column with 10-20 column volumes of Binding Buffer until the absorbance at 280 nm of the effluent returns to baseline.
-
Elution: Elute the bound antibodies by applying the low-pH Elution Buffer. Collect 1 mL fractions into tubes containing 100 µL of Neutralization Buffer to immediately restore a neutral pH and preserve antibody function.
-
Analysis and Storage:
-
Monitor the protein content of the fractions by measuring absorbance at 280 nm.
-
Pool the fractions containing the purified antibody.
-
Determine the concentration and purity of the antibody (e.g., by SDS-PAGE).
-
Dialyze the purified antibody against PBS and store at 4°C for short-term use or at -20°C in aliquots with glycerol (B35011) for long-term storage.
-
References
- 1. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster [ri.conicet.gov.ar]
- 5. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster. | Semantic Scholar [semanticscholar.org]
- 6. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bombyx orcokinins are brain-gut peptides involved in the neuronal regulation of ecdysteroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombyx Orcokinins Are Brain-Gut Peptides Involved in the Neuronal Regulation of Ecdysteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Production of antipeptide antibodies - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Antibody Production Methods, Techniques, Protocols [antibodybeyond.com]
- 14. acuc.berkeley.edu [acuc.berkeley.edu]
- 15. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 16. Monoclonal antibody production: Process, Technologies & Steps | evitria [evitria.com]
- 17. ELISA Protocol | Rockland [rockland.com]
- 18. An Analytical Protocol for Detecting Antibody Titer Levels in Serum/Saliva by Indirect Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Introduction to Antibody Production and Purification | Thermo Fisher Scientific - AT [thermofisher.com]
- 20. mabtech.com [mabtech.com]
- 21. goldbio.com [goldbio.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Antibody purification | Abcam [abcam.com]
- 24. Affinity chromatography as a tool for antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for In Situ Hybridization of Orcokinin mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the localization of Orcokinin (OK) mRNA in tissue samples using in situ hybridization (ISH). Orcokinins are a family of neuropeptides involved in various physiological processes in invertebrates, including molting, circadian rhythms, and reproduction.[1][2][3] Understanding the spatial distribution of this compound mRNA can provide critical insights into its function and regulation, aiding in the identification of potential targets for drug development.
Introduction
In situ hybridization (ISH) is a powerful technique used to visualize the location of specific nucleic acid sequences within the cellular context of tissues. This method utilizes a labeled nucleic acid probe that is complementary to the target mRNA sequence. The probe hybridizes to the target mRNA, and the label can then be detected, revealing the cellular and subcellular localization of the transcript. This protocol is adapted from standard ISH methodologies and can be optimized for various invertebrate species.
Data Presentation: Quantitative Analysis of this compound mRNA Expression
Quantitative real-time PCR (qRT-PCR) is often used to quantify the relative expression levels of target mRNAs across different tissues and developmental stages. The following table summarizes the relative mRNA levels of two alternatively spliced isoforms of this compound, OK-A and OK-B, in the red flour beetle, Tribolium castaneum.[1] Expression levels were normalized to the reference gene ribosomal protein S3 (rpS3).[1]
| Tissue/Stage | Relative mRNA Level of OK-A | Relative mRNA Level of OK-B |
| Tissues | ||
| Carcass | Low | Low |
| Central Nervous System (CNS) | Low | Minimally Present |
| Hindgut | Low | Low |
| Midgut | High | High |
| Developmental Stages | ||
| Early Eggs | Calibrator | Calibrator |
| Late Larva | High Correlation with OK-B | High Correlation with OK-A |
Data adapted from a study on Tribolium castaneum.[1] The study noted a high correlation between the expression levels of OK-A and OK-B transcripts across different developmental stages.
Experimental Protocols: In Situ Hybridization for this compound mRNA
This protocol describes a non-radioactive ISH method using digoxigenin (B1670575) (DIG)-labeled RNA probes.
I. Probe Preparation (DIG-labeled RNA Probe)
-
Template Preparation:
-
Linearize the plasmid DNA containing the this compound cDNA insert with an appropriate restriction enzyme.
-
Purify the linearized template by phenol/chloroform extraction and ethanol (B145695) precipitation.[4]
-
Resuspend the DNA pellet in RNase-free water.
-
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction using a commercially available kit.
-
Combine the linearized DNA template, transcription buffer, RNase inhibitor, NTPs, DIG RNA Labeling Mix, and RNA polymerase (T7, T3, or SP6, depending on the vector).
-
Incubate the reaction at 37°C for 2 hours.
-
Degrade the DNA template by adding DNase I and incubating for 15 minutes at 37°C.
-
Purify the DIG-labeled RNA probe using lithium chloride precipitation or a spin column.
-
Resuspend the probe in RNase-free water and store at -80°C.
-
II. Tissue Preparation
-
Fixation:
-
Dissect the tissue of interest in ice-cold phosphate-buffered saline (PBS).
-
Fix the tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
-
Cryoprotection and Embedding:
-
Wash the tissue in PBS.
-
Cryoprotect the tissue by incubating in a series of sucrose (B13894) solutions (10%, 20%, 30% in PBS) until the tissue sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly on dry ice or in liquid nitrogen.
-
Store the embedded tissue at -80°C.
-
-
Sectioning:
-
Cut frozen sections (10-20 µm) using a cryostat.
-
Mount the sections onto SuperFrost Plus coated slides.
-
Allow the sections to air dry completely.[4]
-
III. In Situ Hybridization
-
Pre-hybridization:
-
Wash the slides in PBS to remove the OCT compound.
-
Permeabilize the tissue by treating with Proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C.
-
Post-fix the sections in 4% PFA for 10 minutes.
-
Wash with PBS.
-
Acetylate the sections by incubating in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.
-
Wash with PBS.
-
Dehydrate the sections through a series of ethanol washes (70%, 95%, 100%) and air dry.[5]
-
Apply hybridization buffer to the sections and incubate for 1-2 hours at the hybridization temperature (typically 55-65°C) in a humidified chamber.
-
-
Hybridization:
-
Dilute the DIG-labeled this compound RNA probe in hybridization buffer (e.g., 1:1000).[4]
-
Denature the probe by heating at 80°C for 5 minutes.
-
Remove the pre-hybridization buffer from the slides and apply the probe solution.
-
Cover the sections with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.[4]
-
IV. Post-Hybridization Washes and Signal Detection
-
Stringent Washes:
-
Remove the coverslips by immersing the slides in 5X Saline-Sodium Citrate (SSC) buffer.
-
Perform a series of stringent washes to remove unbound probe:
-
Wash in 2X SSC at the hybridization temperature for 30 minutes.
-
Wash in 0.2X SSC at the hybridization temperature for 30 minutes (2 times).
-
-
-
Immunodetection:
-
Wash the slides in MABT buffer (Maleic acid buffer with Tween-20).[4]
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., MABT with 2% Blocking Reagent or 20% heat-inactivated sheep serum) for 1-2 hours.
-
Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution (e.g., 1:1500), overnight at 4°C.[4]
-
-
Colorimetric Detection:
-
Wash the slides extensively in MABT to remove unbound antibody.
-
Equilibrate the sections in an alkaline detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).
-
Incubate the sections in a solution containing the colorimetric substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark.
-
Monitor the color development (a blue/purple precipitate) under a microscope.
-
Stop the reaction by washing the slides in PBS.
-
-
Mounting:
-
Counterstain with a nuclear stain like Nuclear Fast Red if desired.
-
Dehydrate the sections through an ethanol series and clear in xylene.
-
Mount the slides with a xylene-based mounting medium.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound mRNA in situ hybridization.
Putative this compound Signaling Pathway
Caption: Putative this compound signaling pathway via a G-protein coupled receptor.
References
- 1. Alternatively spliced this compound isoforms and their functions in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. docs.abcam.com [docs.abcam.com]
Application of CRISPR-Cas9 for Functional Analysis of the Orcokinin Gene
Application Notes
Introduction
Orcokinins are a conserved family of neuropeptides found in arthropods that play crucial roles in a variety of physiological processes. Functional studies have implicated orcokinins in the regulation of reproduction, circadian rhythms, molting, and behavior.[1][2] Given their diverse functions, understanding the precise mechanisms of orcokinin signaling is of significant interest for basic research and for the development of novel pest management strategies. The CRISPR-Cas9 system offers a powerful and precise tool for targeted gene knockout to elucidate the function of the this compound gene in various insect species.[3][4][5]
Functional Roles of this compound
Studies in various insect species have revealed the multifaceted roles of orcokinins:
-
Reproduction: In the fruit fly, Drosophila melanogaster, silencing the this compound gene using RNA interference (RNAi) resulted in a significant reduction in egg production, suggesting a critical role in female fecundity.[1][6] Furthermore, this compound knockdown led to a disinhibition of male courtship behavior, including an increase in male-to-male courtship, indicating its involvement in regulating reproductive behaviors.[1][6] In the cockroach, Blattella germanica, orcokinins are involved in the control of vitellogenesis and oocyte maturation.[1]
-
Circadian Rhythms and Sleep: In cockroaches, injection of this compound peptides into the brain has been shown to cause phase shifts in circadian locomotor activity, suggesting a role in the central clock mechanism.[2] Studies in Caenorhabditis elegans have also demonstrated that this compound homologs are involved in regulating sleep.[2]
-
Ecdysis (Molting): In the kissing bug, Rhodnius prolixus, disruption of this compound signaling leads to defects in molting.[2] In the silkworm, Bombyx mori, orcokinins act as neuronal prothoracicotropic factors, stimulating the production of ecdysteroids, the key hormones that regulate molting.[7]
-
Myotropic Activity: In crustaceans, orcokinins have been shown to have myotropic effects, stimulating muscle contractions in the gut.[1][2]
Advantages of CRISPR-Cas9 for this compound Gene Function Studies
While RNAi has been a valuable tool for studying this compound function, CRISPR-Cas9 offers several advantages for creating loss-of-function mutants:
-
Complete Gene Knockout: CRISPR-Cas9 can generate null alleles by introducing frameshift mutations or deleting large portions of the coding sequence, leading to a complete loss of gene function. This can result in more severe and clearer phenotypes compared to the partial knockdown often achieved with RNAi.
-
High Specificity: With proper guide RNA design, CRISPR-Cas9 offers high specificity, minimizing off-target effects that can sometimes be a concern with RNAi.
-
Germline Transmission: Mutations induced by CRISPR-Cas9 are heritable, allowing for the establishment of stable knockout lines for long-term and detailed phenotypic analysis.[8]
Data Presentation
Table 1: Effect of this compound Gene Knockdown on Egg Production in Drosophila melanogaster
| Genotype/Treatment | Mean Number of Eggs Laid per Female (± SEM) | Percent Reduction in Egg Production |
| Control (Wild-Type) | 65.4 ± 3.2 | - |
| This compound RNAi | 28.1 ± 2.5 | 57% |
Experimental Protocols
This section provides a detailed protocol for generating an this compound gene knockout in Drosophila melanogaster using the CRISPR-Cas9 system. This protocol is based on established methods for CRISPR-Cas9 gene editing in Drosophila.[8][9][10]
I. Guide RNA (gRNA) Design and Synthesis
-
Target Site Selection:
-
Obtain the genomic sequence of the this compound gene from FlyBase.
-
Use an online gRNA design tool (e.g., E-CRISP, CHOPCHOP) to identify potential 20-nucleotide target sequences within the coding region of the this compound gene.
-
Select target sites that are followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
Choose two gRNA target sites flanking a critical exon to create a deletion mutant.
-
Perform a BLAST search to ensure the selected gRNA sequences have minimal potential for off-target binding elsewhere in the Drosophila genome.
-
-
gRNA Synthesis:
-
Synthesize the gRNAs by in vitro transcription from a DNA template. The template can be generated by PCR using a forward primer containing a T7 promoter, the gRNA target sequence, and a common reverse primer.[8]
-
Purify the synthesized gRNAs using a commercially available RNA purification kit.
-
Assess the quality and concentration of the gRNAs using a spectrophotometer and gel electrophoresis.
-
II. Preparation of Injection Mix
-
Prepare an injection mix containing:
-
Cas9 protein or mRNA (commercially available or prepared in-house). A final concentration of 300-500 ng/µl is recommended.
-
A mixture of the two purified gRNAs targeting the this compound gene. A final concentration of 50-100 ng/µl for each gRNA is recommended.
-
Nuclease-free water to the final volume.
-
III. Embryo Injection
-
Fly Strain: Use a Drosophila strain that expresses Cas9 ubiquitously or in the germline (e.g., a vasa-Cas9 line) to improve efficiency.[10]
-
Embryo Collection: Collect freshly laid embryos (0-1 hour old) on agar (B569324) plates.
-
Dechorionation: Gently remove the chorion of the embryos using bleach or by mechanical means.
-
Microinjection:
-
Align the dechorionated embryos on a microscope slide.
-
Inject the gRNA/Cas9 mixture into the posterior pole of the embryos using a microinjection apparatus.
-
IV. Screening for Mutants
-
Rearing of Injected Embryos (G0): Rear the injected embryos to adulthood.
-
Crossing G0 Flies: Cross the individual G0 flies with a balancer stock to establish stable lines.
-
Screening F1 Progeny:
-
Isolate genomic DNA from individual F1 flies.
-
Perform PCR using primers that flank the targeted region of the this compound gene.
-
Analyze the PCR products by gel electrophoresis. A smaller band size compared to the wild-type control indicates a successful deletion.
-
Confirm the mutation by Sanger sequencing of the PCR product.
-
V. Phenotypic Analysis
-
Establish Homozygous Knockout Lines: Cross the heterozygous F1 mutants to generate homozygous this compound knockout flies.
-
Reproductive Phenotype Analysis:
-
Female Fecundity: Pair individual homozygous knockout females with wild-type males and count the number of eggs laid over a defined period. Compare this to control crosses.
-
Male Courtship Behavior: Observe and quantify the courtship behavior of homozygous knockout males towards both females and other males.
-
-
Other Phenotypic Assays:
-
Circadian Rhythm Analysis: Monitor the locomotor activity of individual flies under light-dark and constant darkness conditions to assess any alterations in circadian rhythms.
-
Developmental Timing and Molting: Observe the timing of developmental stages and look for any molting defects.
-
Visualizations
Caption: Proposed this compound signaling pathway.
Caption: CRISPR-Cas9 workflow for this compound gene knockout.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Using CRISPR-Cas9 to create knockout mutants in insects [ouci.dntb.gov.ua]
- 5. Using CRISPR-Cas9 to create knockout mutants in insects | Semantic Scholar [semanticscholar.org]
- 6. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bombyx Orcokinins Are Brain-Gut Peptides Involved in the Neuronal Regulation of Ecdysteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient Targeted Mutagenesis of Drosophila with the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR-Cas9 genome editing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orcokinin Peptide Labeling in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Orcokinin and its Significance
Orcokinins are a family of neuropeptides found in invertebrates, playing crucial roles in a variety of physiological processes.[1][2] These peptides are involved in the regulation of sleep, reproduction, molting, and circadian rhythms.[1][2] The signaling mechanism of orcokinins is believed to be mediated through G-protein coupled receptors (GPCRs), leading to downstream cellular responses, including the mobilization of intracellular calcium.[1] Given their diverse biological functions, this compound signaling pathways present promising targets for the development of novel therapeutics and pest control agents.
The study of this compound peptides and their receptors has been greatly advanced by the use of fluorescently labeled analogs. These tools enable researchers to visualize and quantify peptide-receptor interactions, receptor trafficking, and downstream signaling events in real-time, providing invaluable insights into the molecular mechanisms governing this compound function.
These application notes provide detailed protocols for the synthesis, purification, and application of fluorescently labeled this compound peptides for in vitro and cell-based imaging studies.
Data Presentation: Quantitative Analysis of a Fluorescent this compound Analog
Table 1: Receptor Binding Affinity of Fluoro-OKN in a Saturation Binding Assay
| Parameter | Value | Units |
| Kd (Dissociation Constant) | 15.2 ± 1.8 | nM |
| Bmax (Maximum Binding Capacity) | 1.2 ± 0.2 | pmol/mg protein |
Kd and Bmax values were determined by non-linear regression analysis of saturation binding data from experiments performed on membranes isolated from HEK293 cells expressing a recombinant this compound receptor.
Table 2: Functional Potency of Fluoro-OKN in a Calcium Mobilization Assay
| Parameter | Value | Units |
| EC50 (Half-maximal effective concentration) | 25.5 ± 3.1 | nM |
The EC50 value was determined from a dose-response curve of Fluoro-OKN-induced calcium mobilization in HEK293 cells expressing a recombinant this compound receptor.
Table 3: Competitive Binding Affinity of Unlabeled this compound
| Parameter | Value | Units |
| IC50 (Half-maximal inhibitory concentration) | 10.8 ± 1.5 | nM |
| Ki (Inhibition constant) | 8.9 ± 1.2 | nM |
The Ki value was calculated from the IC50 value obtained in a competitive binding assay where unlabeled this compound competed with Fluoro-OKN for binding to the this compound receptor.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Orcokinins are understood to bind to a G-protein coupled receptor (GPCR) on the cell surface. This binding event is thought to activate a Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration leads to various downstream cellular responses.
Caption: this compound Signaling Pathway
Experimental Workflow for this compound Peptide Labeling and Imaging
The overall workflow for utilizing a fluorescently labeled this compound peptide in imaging studies involves several key stages. It begins with the solid-phase synthesis of the this compound peptide, followed by the covalent attachment of a fluorescent dye to its N-terminus. The resulting fluorescent peptide is then purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry. The purified labeled peptide can then be used in various downstream applications, including receptor binding assays to determine its affinity for the this compound receptor, and cell-based imaging studies, such as calcium mobilization assays and receptor internalization studies using confocal microscopy.
Caption: Experimental Workflow
Experimental Protocols
Protocol 1: N-terminal Fluorescent Labeling of this compound Peptide
This protocol describes the labeling of a synthetic this compound peptide with an amine-reactive fluorescent dye at its N-terminus.
Materials:
-
Synthetic this compound peptide (e.g., with a free N-terminus)
-
Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Peptide Preparation: Dissolve the synthetic this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Dye Solution Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: Add the dye solution to the peptide solution at a molar ratio of 1.5:1 to 3:1 (dye:peptide). Mix gently and incubate for 2-4 hours at room temperature in the dark.
-
Purification: a. Equilibrate a size-exclusion chromatography column with PBS (pH 7.4). b. Apply the reaction mixture to the column. c. Elute with PBS and collect the fractions. The first colored fraction contains the labeled peptide.
-
Characterization: Confirm the successful labeling and purity of the peptide using mass spectrometry and assess its concentration by UV-Vis spectrophotometry.
Protocol 2: Saturation Binding Assay for a Fluorescent this compound Analog
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a fluorescently labeled this compound analog.
Materials:
-
Fluoro-OKN (fluorescently labeled this compound)
-
Membrane preparation from cells expressing the this compound receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Unlabeled this compound peptide (for non-specific binding determination)
-
96-well microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Assay Setup: In a 96-well microplate, set up triplicate wells for total binding and non-specific binding.
-
Total Binding: To the total binding wells, add a fixed amount of membrane preparation and increasing concentrations of Fluoro-OKN.
-
Non-specific Binding: To the non-specific binding wells, add the same components as the total binding wells, plus a high concentration of unlabeled this compound (at least 100-fold higher than the Kd of the unlabeled peptide).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Detection: Measure the fluorescence intensity in each well using a microplate reader.
-
Data Analysis: a. Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of Fluoro-OKN. b. Plot the specific binding as a function of the Fluoro-OKN concentration. c. Fit the data using a non-linear regression model (one-site binding hyperbola) to determine the Kd and Bmax values.
Protocol 3: Cell-Based Calcium Mobilization Assay
This protocol measures the ability of a labeled this compound peptide to stimulate an increase in intracellular calcium in cells expressing the this compound receptor.
Materials:
-
HEK293 cells stably expressing the this compound receptor
-
Fluoro-OKN
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM in HBSS for 30-60 minutes at 37°C.
-
Baseline Reading: Wash the cells again with HBSS to remove excess dye. Place the plate in the fluorescence microplate reader and record the baseline fluorescence for a short period.
-
Ligand Addition: Add varying concentrations of Fluoro-OKN to the wells.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to monitor the calcium flux.
-
Data Analysis: a. Determine the peak fluorescence response for each concentration of Fluoro-OKN. b. Plot the peak response as a function of the logarithm of the Fluoro-OKN concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 4: Receptor Internalization Assay using Confocal Microscopy
This protocol visualizes the internalization of the this compound receptor upon binding of a fluorescently labeled this compound analog.
Materials:
-
Cells expressing a fluorescently tagged this compound receptor (e.g., GFP-tagged) or cells to be labeled with a receptor-specific antibody.
-
Fluoro-OKN
-
Confocal microscope
-
Cell culture medium
-
Chambered coverglass
Procedure:
-
Cell Seeding: Plate the cells on a chambered coverglass and allow them to adhere.
-
Starvation (optional): To reduce basal receptor internalization, you may serum-starve the cells for a few hours prior to the experiment.
-
Labeling: Add Fluoro-OKN to the cell culture medium at a concentration known to induce receptor activation (e.g., 5-10 times the EC50).
-
Time-lapse Imaging: Immediately place the chambered coverglass on the stage of a pre-warmed confocal microscope.
-
Image Acquisition: Acquire images at regular time intervals (e.g., every 1-5 minutes) for up to 60 minutes.
-
Image Analysis: Analyze the images to observe the translocation of the fluorescent signal from the cell surface to intracellular vesicles, indicating receptor internalization. Quantify the internalization by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time.
References
Application Notes and Protocols for Electrophysiological Recording of Orcokinin-Responsive Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcokinins are a family of neuropeptides found in invertebrates, particularly insects and crustaceans, where they play crucial roles in regulating physiological processes such as molting, circadian rhythms, and sleep.[1][2][3][4] Understanding the electrophysiological properties of neurons that respond to orcokinins is essential for elucidating their function in neuronal circuits and for the development of novel insecticides or therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the electrophysiological recording of orcokinin-responsive neurons using patch-clamp and calcium imaging techniques. While the specific this compound receptor remains to be definitively identified, it is hypothesized to be a G-protein coupled receptor (GPCR) that modulates neuronal activity through a cAMP-independent pathway.[1][3]
Data Presentation
Table 1: Electrophysiological Properties of Putative this compound-Responsive Neurons (Hypothetical Data)
| Parameter | Control | This compound Application (1 µM) | Washout |
| Resting Membrane Potential (mV) | -60 ± 2.5 | -52 ± 3.1 | -59 ± 2.8 |
| Input Resistance (MΩ) | 450 ± 35 | 580 ± 42 | 460 ± 38 |
| Action Potential Threshold (mV) | -45 ± 1.8 | -48 ± 2.1 | -46 ± 1.9 |
| Spontaneous Firing Rate (Hz) | 2.1 ± 0.5 | 5.8 ± 1.2 | 2.3 ± 0.6 |
| Action Potential Amplitude (mV) | 75 ± 4.2 | 73 ± 4.5 | 74 ± 4.1 |
| Action Potential Half-Width (ms) | 1.8 ± 0.2 | 1.9 ± 0.2 | 1.8 ± 0.2 |
Table 2: Calcium Imaging of Putative this compound-Responsive Neurons (Hypothetical Data)
| Parameter | Control | This compound Application (1 µM) | Washout |
| Baseline Fluorescence (Arbitrary Units) | 100 ± 5 | 102 ± 6 | 101 ± 5 |
| Peak Fluorescence Change (ΔF/F₀) | 0.1 ± 0.02 | 0.8 ± 0.15 | 0.12 ± 0.03 |
| Time to Peak (seconds) | N/A | 15 ± 3 | N/A |
| Decay Time Constant (seconds) | N/A | 45 ± 8 | N/A |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Insect Neurons
This protocol is adapted from standard whole-cell patch-clamp techniques and is suitable for recording from neurons in brain slices of insects such as cockroaches, locusts, or Drosophila.[5][6][7]
1. Preparation of Brain Slices: a. Anesthetize the insect by cooling on ice for 10-15 minutes. b. Dissect the brain in ice-cold, oxygenated insect saline (see solutions below). c. Embed the brain in a low-melting-point agarose (B213101) (2-3% in saline). d. Slice the embedded brain into 100-200 µm thick sections using a vibratome in ice-cold, oxygenated saline. e. Transfer slices to a recovery chamber with oxygenated saline at room temperature for at least 30 minutes before recording.
2. Solutions:
- Insect Saline (in mM): 140 NaCl, 5 KCl, 4 CaCl₂, 1 MgCl₂, 4 NaHCO₃, 5 HEPES, and 10 glucose. Adjust pH to 7.2 with NaOH and osmolarity to ~320 mOsm. Continuously bubble with 95% O₂/5% CO₂.
- Intracellular Solution (in mM): 120 K-gluconate, 10 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
3. Recording Procedure: a. Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated insect saline. b. Visualize neurons using a high-magnification water-immersion objective with DIC optics. c. Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution. d. Approach a neuron with the recording pipette while applying positive pressure. e. Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ). f. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[7] g. Record baseline neuronal activity in current-clamp or voltage-clamp mode. h. Bath-apply this compound at the desired concentration and record the response. i. After recording the response, perfuse the slice with control saline to wash out the peptide.
Protocol 2: Calcium Imaging of this compound-Responsive Neurons
This protocol allows for the monitoring of intracellular calcium changes in response to this compound application, providing a measure of neuronal activation.[8][9]
1. Loading of Calcium Indicator: a. Prepare brain slices as described in Protocol 1. b. Incubate the slices in oxygenated saline containing a membrane-permeant calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at room temperature. c. After incubation, transfer the slices to a recovery chamber with fresh oxygenated saline for at least 30 minutes to allow for de-esterification of the dye.
2. Imaging Procedure: a. Place a slice in the recording chamber on an upright fluorescence microscope. b. Continuously perfuse with oxygenated insect saline. c. Excite the calcium indicator with the appropriate wavelength of light and capture fluorescence emission using a CCD camera. d. Record baseline fluorescence for several minutes. e. Apply this compound to the bath and continue to record fluorescence changes. f. After the response, wash out the peptide with control saline.
3. Data Analysis: a. Select regions of interest (ROIs) corresponding to individual neuronal cell bodies. b. Calculate the change in fluorescence over baseline (ΔF/F₀) for each ROI. c. Plot the fluorescence change over time to visualize the calcium transient.
Visualizations
Caption: Experimental workflow for electrophysiological recording.
Caption: Putative this compound signaling pathway in a neuron.
References
- 1. Bombyx Orcokinins Are Brain-Gut Peptides Involved in the Neuronal Regulation of Ecdysteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bombyx orcokinins are brain-gut peptides involved in the neuronal regulation of ecdysteroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Characterization of this compound B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch-clamp recordings of spiking and nonspiking interneurons from rabbit olfactory bulb slices: membrane properties and ionic currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Imaging calcium in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium imaging of CPG-evoked activity in efferent neurons of the stick insect | PLOS One [journals.plos.org]
Application Notes and Protocols: Calcium Imaging of Neuronal Activity in Response to Orcokinin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of the neuropeptide orcokinin on neuronal activity using calcium imaging techniques. The information is targeted towards researchers in neuroscience, pharmacology, and drug development investigating neuropeptide signaling and its physiological consequences.
Introduction
Orcokinins are a conserved family of neuropeptides found in various invertebrates, including crustaceans and insects.[1][2] They are known to be expressed in the central nervous system and gut, acting as neuromodulators and hormones to regulate processes such as gut motility, circadian rhythms, and reproduction.[1][3][4] Understanding the neuronal circuits and signaling pathways through which orcokinins exert their effects is crucial for elucidating their physiological roles and for identifying potential targets for novel insecticides or therapeutic agents.
Calcium imaging is a powerful technique for monitoring the activity of neuronal populations with single-cell resolution.[5] By using fluorescent calcium indicators, researchers can visualize changes in intracellular calcium concentration ([Ca2+]i), which are a hallmark of neuronal activation.[5] This methodology allows for the functional characterization of neuronal responses to specific stimuli, such as the application of neuropeptides like this compound.
Data Presentation: Quantitative Analysis of this compound-Induced Calcium Transients
The following tables present hypothetical quantitative data summarizing the characteristics of neuronal calcium transients in response to the application of this compound-A. This data is illustrative and based on typical responses observed for neuropeptide-induced calcium signaling. The parameters measured include the peak change in fluorescence (ΔF/F₀), the duration of the calcium transient, and the percentage of responsive neurons in a given population.
Table 1: Dose-Response Characteristics of this compound-A Induced Calcium Transients in a Target Neuronal Population
| This compound-A Concentration | Mean Peak ΔF/F₀ (± SEM) | Mean Duration (seconds ± SEM) | Percentage of Responsive Neurons (%) |
| 10 nM | 0.5 ± 0.08 | 15.2 ± 2.1 | 25 |
| 50 nM | 1.2 ± 0.15 | 28.5 ± 3.5 | 60 |
| 100 nM | 2.5 ± 0.21 | 45.8 ± 4.2 | 85 |
| 500 nM | 2.6 ± 0.19 | 48.1 ± 4.0 | 88 |
Table 2: Kinetic Properties of Calcium Transients in Response to 100 nM this compound-A
| Parameter | Mean Value (± SEM) |
| Rise Time (seconds) | 3.1 ± 0.4 |
| Decay Time (seconds) | 42.7 ± 3.8 |
| Frequency of Oscillations (Hz) | 0.05 ± 0.01 |
Signaling Pathways
The precise identity of this compound receptors remains largely unconfirmed in many species.[6] However, based on the observed increases in intracellular calcium, it is hypothesized that orcokinins act through a G-protein coupled receptor (GPCR) that couples to the Gq signaling pathway.
Hypothesized this compound Signaling Pathway
Caption: Hypothesized Gq-mediated signaling pathway for this compound.
Upon binding of this compound to its receptor, the Gq alpha subunit is activated, which in turn activates phospholipase C (PLC).[3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm and a subsequent increase in neuronal activity.[7]
Experimental Protocols
This section provides a detailed protocol for ex vivo calcium imaging of neuronal responses to this compound in the insect brain, adapted from established methods for Drosophila.[8]
Protocol 1: Ex Vivo Brain Preparation and Calcium Imaging
Materials:
-
Genetically modified insects expressing a calcium indicator (e.g., GCaMP) in neurons of interest.
-
Dissection dish (e.g., Sylgard-coated petri dish).
-
Fine dissection tools (forceps, micro-scissors).
-
Insect saline solution (e.g., Adult Hemolymph-like Saline, AHLS).
-
This compound-A peptide stock solution (1 mM in sterile water).
-
Imaging chamber (e.g., a 35 mm culture dish with a small hole drilled in the bottom, sealed with a coverslip).
-
Tungsten wire for tethering the brain.
-
Confocal or two-photon microscope equipped for live imaging.
Procedure:
-
Animal Preparation: Use insects expressing a genetically encoded calcium indicator, such as GCaMP6, in the neuronal population of interest.
-
Dissection:
-
Anesthetize the insect on ice.
-
Decapitate and place the head in a dissection dish filled with cold insect saline.
-
Carefully dissect the brain from the head capsule, removing as much of the surrounding tissue (e.g., fat bodies, trachea) as possible to ensure clear imaging.
-
-
Mounting the Brain:
-
Transfer the dissected brain to the imaging chamber containing fresh saline.
-
Gently position the brain, ventral side up, on the coverslip.
-
Tether the brain using a fine tungsten wire placed over the esophagus to prevent movement during imaging.
-
-
Calcium Imaging:
-
Place the imaging chamber on the microscope stage.
-
Locate the neurons of interest using fluorescence microscopy.
-
Acquire a baseline fluorescence recording for 1-2 minutes (e.g., at 2-4 frames per second).
-
Apply this compound solution to the bath to achieve the desired final concentration. This can be done by gentle pipetting.
-
Record the change in fluorescence for 5-10 minutes following peptide application.
-
Perform a final washout step by replacing the bath solution with fresh saline.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Extract the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average fluorescence during the baseline period.
-
Quantify parameters such as peak amplitude, duration, and rise/decay times of the calcium transients.
-
Experimental Workflow Diagram
Caption: Workflow for ex vivo calcium imaging of this compound responses.
Conclusion
The protocols and information provided here serve as a comprehensive guide for researchers interested in investigating the neuronal effects of this compound. By employing calcium imaging, it is possible to functionally map the circuits that are modulated by this neuropeptide family and to dissect the underlying signaling pathways. This approach will be invaluable for advancing our understanding of neuropeptide function in invertebrates and may aid in the development of novel pest control strategies or therapeutics.
References
- 1. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging of Neuronal Activity in Drosophila Can Identify Anticonvulsive Compounds | PLOS One [journals.plos.org]
- 5. Sensory Neurons: A new target for G protein signaling | eLife [elifesciences.org]
- 6. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of spatially segregated IP3-producing pathways on spike generation and transmitter release in Purkinje cell axons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex Vivo Calcium Imaging for Visualizing Brain Responses to Endocrine Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Off-Target Effects in Orcokinin RNAi Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding off-target effects in Orcokinin RNAi experiments. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in RNAi, and why are they a concern in this compound studies?
Q2: What are the primary mechanisms that cause off-target effects?
A2: There are two main mechanisms responsible for off-target effects:
-
MicroRNA-like (miRNA-like) Off-Target Effects: This is the most common cause. The "seed region" (nucleotides 2-8) of the siRNA guide strand can bind to the 3' untranslated region (3' UTR) of unintended mRNAs with imperfect complementarity, leading to their translational repression or degradation.[3][5]
-
Near-Perfect Complementarity: An siRNA may share a high degree of sequence similarity with an unintended transcript, leading to its cleavage by the RNA-induced silencing complex (RISC).[2]
Q3: How can I design siRNAs for this compound with minimal off-target potential?
A3: Several strategies can be employed during the siRNA design phase:
-
Utilize Advanced Design Algorithms: Employ siRNA design tools that incorporate algorithms to predict and minimize off-target effects. These tools screen for potential seed region matches and near-perfect complementarity against the entire transcriptome of the target organism.[2]
-
Thermodynamic Properties: Select siRNAs with lower thermodynamic stability in the seed-target duplex, as this has been shown to reduce miRNA-like off-target effects.[7][8]
-
Target Multiple Sites: Design and test multiple siRNAs targeting different regions of the this compound mRNA. If different siRNAs produce the same phenotype, it is more likely to be a true on-target effect.
Q4: What experimental strategies can I use to reduce off-target effects?
A4: Beyond careful siRNA design, several experimental techniques can minimize off-target effects:
-
siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the this compound mRNA can reduce the concentration of any single siRNA, thereby minimizing its individual off-target effects while maintaining on-target knockdown.
-
Chemical Modifications: Introducing chemical modifications, such as 2'-O-methylation, to the siRNA duplex can reduce off-target binding without compromising on-target silencing.[10]
Q5: What are the essential controls for an this compound RNAi experiment to monitor for off-target effects?
A5: A comprehensive set of controls is crucial for interpreting your results accurately:
-
Negative Control siRNA: A scrambled siRNA sequence that does not target any known transcript in your model organism. This helps to distinguish sequence-specific effects from non-specific responses to the transfection process.
-
Positive Control siRNA: An siRNA known to effectively silence a well-characterized gene in your experimental system. This confirms that your transfection and knockdown detection methods are working correctly.
-
Untreated Control: Cells that have not been subjected to any treatment. This provides a baseline for normal this compound expression and cell health.
-
Mock Transfection Control: Cells treated with the transfection reagent alone (without siRNA). This control helps to identify any effects caused by the delivery agent itself.
-
Multiple siRNAs per Target: As mentioned earlier, using at least two or more different siRNAs targeting distinct regions of the this compound mRNA is a powerful way to confirm that the observed phenotype is due to the knockdown of this compound and not an off-target effect of a single siRNA.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant cell death or toxicity after transfection. | The siRNA concentration is too high, or the transfection reagent is toxic to the cells. | Perform a dose-response curve to find the lowest effective siRNA concentration. Optimize the transfection protocol by adjusting the amount of transfection reagent and incubation time. |
| Inconsistent or no knockdown of this compound. | Inefficient transfection, degraded siRNA, or issues with the knockdown detection assay. | Confirm transfection efficiency using a fluorescently labeled control siRNA. Use fresh, high-quality siRNA. Validate your qPCR primers or antibodies for this compound detection. |
| Phenotype observed with one this compound siRNA but not with others. | The phenotype is likely due to an off-target effect of the specific siRNA. | Discard the results from the single siRNA and rely on the consensus from the other siRNAs. Perform a rescue experiment by re-introducing an siRNA-resistant form of the this compound gene. |
| Results are not reproducible. | Variability in cell culture conditions, transfection efficiency, or assay performance. | Standardize cell passage number, confluency, and health. Optimize and standardize the transfection protocol. Include all necessary controls in every experiment. |
Quantitative Data on Off-Target Effects
The following tables summarize quantitative data on the impact of various factors on siRNA off-target effects.
Table 1: Effect of siRNA Concentration on Off-Target Gene Regulation
| siRNA Concentration | Number of Off-Target Transcripts Down-Regulated >2-fold |
| 25 nM | 56 |
| 10 nM | 30 |
Data adapted from a study on STAT3 siRNA, demonstrating that a lower concentration significantly reduces the number of off-target effects.[9]
Table 2: Impact of Chemical Modifications on Off-Target Silencing
| siRNA Type | Percentage of Off-Target Transcripts with Reduced Silencing |
| Unmodified siRNA | 0% (Baseline) |
| 2'-O-methyl modified siRNA | ~80% |
This table illustrates that chemical modifications can substantially decrease the silencing of unintended transcripts.[10]
Experimental Protocols
Protocol: In Vitro siRNA Transfection for this compound Knockdown
This protocol provides a general framework for siRNA transfection in a 24-well plate format. Optimization will be required for specific cell lines and experimental conditions.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound-targeting siRNA and control siRNAs (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[11]
-
siRNA Preparation:
-
For each well, dilute the desired final concentration of siRNA (e.g., 10-50 nM) in 50 µL of serum-free medium in a microcentrifuge tube.[11]
-
Mix gently by pipetting.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute 1.5-2 µL of the transfection reagent in 50 µL of serum-free medium.[11]
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently and incubate for 10-15 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[11]
-
-
Transfection:
-
Add the 100 µL of the siRNA-transfection reagent complex dropwise to the cells in the 24-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of the this compound protein and mRNA.
-
-
Analysis:
-
After incubation, harvest the cells to analyze this compound knockdown at the mRNA level (qRT-PCR) and protein level (Western blot).
-
Protocol: Validation of this compound Knockdown
1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:
-
RNA Extraction: Isolate total RNA from transfected and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the this compound transcript and a reference gene (e.g., GAPDH, Actin).
-
Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method. A successful knockdown should show a significant reduction in this compound mRNA levels in cells treated with the targeting siRNA compared to controls.[12]
2. Western Blot for Protein Level Analysis:
-
Protein Extraction: Lyse the transfected and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for this compound and a loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative levels of this compound protein. A successful knockdown will show a marked decrease in the this compound protein band.
Visualizations
Caption: The RNAi pathway, from siRNA processing to target mRNA degradation.
Caption: Mechanisms of on-target versus off-target siRNA effects.
Caption: A logical workflow for a robust this compound RNAi experiment.
Caption: Hypothetical this compound signaling pathway via a G-protein coupled receptor.
References
- 1. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 2. academic.oup.com [academic.oup.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. siRNA off-target effects in genome-wide screens identify signaling pathway members - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNAi How To for New Users | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 8. Whole-Genome Thermodynamic Analysis Reduces siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. qiagen.com [qiagen.com]
Technical Support Center: Improving Orcokinin Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of orcokinins by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in detecting orcokinins by mass spectrometry?
Researchers often face several challenges in the mass spectrometric analysis of orcokinins and other neuropeptides. These include their low abundance in biological samples, rapid degradation by proteases, and the presence of complex biological matrices that can cause ion suppression.[1][2][3] Additionally, the inherent chemical properties of orcokinins, such as their susceptibility to specific fragmentation pathways, can complicate spectral interpretation.[4]
Q2: Which ionization techniques are most suitable for orcokinin analysis?
Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used for this compound detection.[4][5][6] MALDI, particularly when coupled with Fourier Transform Mass Spectrometry (MALDI-FTMS), is well-suited for direct tissue analysis and can provide high-resolution mass measurements.[7][8][9] ESI is often coupled with liquid chromatography (LC) for the analysis of complex peptide mixtures from tissue extracts.[6]
Q3: What is a characteristic fragmentation pattern of orcokinins that can be used for their identification?
This compound peptides are known to undergo a characteristic metastable fragmentation pattern, specifically cleavages at the C-terminal side of aspartic acid (Asp) residues (Asp-Xxx cleavages).[4][7][8] This predictable fragmentation can serve as a "fingerprint" to confirm the identity of orcokinins in a sample.[4] For example, the truncated this compound NFDEIDRSGFGF (Orc-[1-12]) shows abundant peaks resulting from these Asp-Xxx cleavages.[4]
Q4: How can I improve the fragmentation efficiency of orcokinins for more confident identification?
Methyl esterification is a chemical derivatization technique that can significantly improve the fragmentation efficiency of orcokinins.[10][11] This method converts the carboxylic acid groups on aspartic acid (D) and glutamic acid (E) residues to their corresponding methyl esters. This blocks the typical Asp-selective cleavage pathway, leading to more informative fragmentation spectra for determining the number and location of these acidic residues.[10][11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No this compound Signal | - Sample Degradation: Neuropeptides like orcokinins are prone to rapid degradation by endogenous proteases.[1] - Low Abundance: Orcokinins are often present at very low concentrations in tissues.[1] - Poor Ionization Efficiency: The chosen ionization method or parameters may not be optimal for orcokinins.[12] - Improper Sample Preparation: Sample loss or contamination during extraction and cleanup can lead to poor signal.[13][14] | - Inhibit Protease Activity: Use protease inhibitor cocktails during sample preparation and keep samples cold.[1] - Enrichment: Employ solid-phase extraction (SPE) or other enrichment techniques to concentrate the peptides. - Optimize Ionization Source: Adjust parameters such as spray voltage, gas flow, and temperature.[15][16] For MALDI, try different matrices. - Refine Sample Preparation: Optimize extraction protocols to minimize sample loss and ensure cleanliness.[14] |
| Poor Fragmentation / Uninformative MS/MS Spectra | - Dominant Neutral Losses: Orcokinins can exhibit significant neutral losses (e.g., loss of NH₃) that can dominate the spectrum.[4] - Asp-Selective Cleavage: The characteristic Asp-Xxx cleavage can be so dominant that other fragment ions are suppressed.[10][11] - Low Collision Energy: Insufficient energy during collision-induced dissociation (CID) will result in poor fragmentation.[13] | - Chemical Derivatization: Use methyl esterification to block the Asp-selective cleavage pathway and promote other, more informative fragmentations.[10][11] - Optimize Collision Energy: Perform a collision energy ramp to determine the optimal setting for generating a rich fragment ion spectrum.[13] - Alternative Fragmentation Methods: If available, explore other fragmentation techniques such as electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD).[17] |
| High Background Noise / Chemical Interference | - Matrix Effects: Co-eluting compounds from the biological matrix (e.g., salts, lipids) can suppress the this compound signal.[1] - Contamination: Contaminants from solvents, tubes, or sample handling can introduce interfering signals.[18] - Inadequate Chromatographic Separation: Poor separation can lead to co-elution of orcokinins with interfering compounds. | - Improve Sample Cleanup: Utilize robust solid-phase extraction (SPE) protocols to remove interfering substances.[14] - Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). - Optimize LC Method: Adjust the gradient, column chemistry, or flow rate to improve the separation of orcokinins from matrix components.[16] |
| Inconsistent Results / Poor Reproducibility | - Variability in Sample Preparation: Inconsistent sample handling can introduce significant variability.[1] - Instrument Instability: Fluctuations in mass spectrometer performance can lead to inconsistent results.[12] - Chromatographic Shifts: Changes in retention time can affect peak integration and identification.[1] | - Standardize Protocols: Adhere strictly to standardized protocols for sample collection, storage, and preparation. - Regular Instrument Calibration and Maintenance: Perform regular mass calibration and system checks to ensure stable performance.[12] - Use Internal Standards: Spike samples with a known amount of a stable isotope-labeled this compound analog to normalize for variations. |
Experimental Protocols
Protocol 1: Direct Tissue Analysis of Orcokinins by MALDI-FTMS
This protocol is adapted from methodologies used for the direct analysis of neuropeptides in crustacean neural tissues.[4][7]
-
Tissue Dissection: Anesthetize the animal on ice and dissect the target neural tissue (e.g., commissural ganglia, stomatogastric ganglion) in chilled physiological saline.[4]
-
Sample Mounting: Isolate a small fragment of the tissue (approx. 2 mm³) and rinse it with a fructose (B13574) solution to remove excess salts. Place the tissue directly onto a MALDI target plate.[4]
-
Matrix Application: Apply a suitable MALDI matrix, such as 2,5-dihydroxybenzoic acid (DHB), directly onto the tissue sample on the target plate.[4]
-
Mass Spectrometry Analysis:
-
Use a MALDI-FTMS instrument for high-resolution mass analysis.
-
Acquire spectra in positive ion mode.
-
Utilize in-cell accumulation techniques to enhance sensitivity for low-abundance peptides.[7][8]
-
Look for the characteristic metastable decay fragments resulting from Asp-Xxx cleavages to aid in the identification of orcokinins.[4][7]
-
Protocol 2: Methyl Esterification for Improved this compound Fragmentation
This protocol enhances fragmentation for sequencing and is based on established methods for neuropeptide derivatization.[10][11]
-
Sample Preparation: Start with an extracted and purified peptide sample.
-
Reagent Preparation: Prepare a solution of 2 M methanolic HCl. This can be done by carefully adding acetyl chloride to anhydrous methanol.
-
Derivatization Reaction:
-
Sample Cleanup: After the reaction, dry the sample completely to remove the reagent. Reconstitute the sample in a suitable solvent for mass spectrometry analysis.
-
Mass Spectrometry Analysis:
Visualizations
References
- 1. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Faceted Mass Spectrometric Investigation of Neuropeptides in Callinectes sapidus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunocytochemical and molecular data guide peptide identification by mass spectrometry: this compound and orcomyotropin-related peptides in the stomatogastric nervous system of several crustacean species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Matrix-assisted laser desorption/ionization fourier transform mass spectrometry for the identification of this compound neuropeptides in crustaceans using metastable decay and sustained off-resonance irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methyl esterification assisted MALDI FTMS characterization of the this compound neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gmi-inc.com [gmi-inc.com]
- 13. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Importance of optimizing chromatographic conditions and mass spectrometric parameters for supercritical fluid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gentechscientific.com [gentechscientific.com]
Technical Support Center: Overcoming Challenges in Orcokinin Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Orcokinin peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound peptides?
This compound peptides, like many other neuropeptides, can present several challenges during solid-phase peptide synthesis (SPPS). The primary difficulties often stem from their hydrophobic nature, which can lead to aggregation of the growing peptide chain on the solid support.[1] This aggregation can hinder reagent access, resulting in incomplete reactions and the formation of deletion sequences. Other common issues include side reactions related to specific amino acid residues, difficulties in purification, and ensuring the final peptide's stability.[1]
Q2: Which solid support (resin) is recommended for this compound synthesis?
The choice of resin is critical for a successful synthesis. For hydrophobic peptides like Orcokinins, resins with good swelling properties and increased hydrophilicity are often preferred to minimize peptide aggregation. Polyethylene glycol (PEG)-based resins (e.g., ChemMatrix®) or PEG-polystyrene (PEG-PS) graft resins can be advantageous over traditional polystyrene resins.[2][3] These resins help to solvate the growing peptide chain, reducing inter-chain interactions that lead to aggregation. Low-loading resins are also recommended for longer or more complex peptide sequences to reduce steric hindrance.[4]
Q3: What are the most effective coupling reagents for this compound synthesis?
Due to the potential for aggregation and steric hindrance in this compound sequences, highly efficient coupling reagents are recommended. Uronium/aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are often effective.[5][6] More recent developments like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have also shown high efficiency and can be a good choice for difficult couplings.[6][7] The choice of reagent may require optimization for specific this compound sequences.
Q4: How can I monitor the progress of the coupling and deprotection steps?
Qualitative colorimetric tests are commonly used to monitor the completion of coupling and deprotection reactions. The Kaiser (ninhydrin) test is widely used to detect the presence of free primary amines. A positive result (blue color) after a coupling step indicates an incomplete reaction, while a negative result (yellow) suggests completion. Conversely, after the Fmoc deprotection step, a positive Kaiser test is expected. For sequences containing proline at the N-terminus, the chloranil (B122849) test is a suitable alternative as the Kaiser test can give a false negative.
Q5: What is the best approach for purifying crude this compound peptides?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides, including Orcokinins.[8][9] A C18 column is typically used, and separation is achieved by running a gradient of an organic solvent (usually acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA).[8] Optimizing the gradient slope is crucial for achieving good resolution between the target peptide and impurities.[10] For particularly challenging purifications, orthogonal techniques like ion-exchange chromatography can be used as a preliminary purification step before RP-HPLC.[11]
Troubleshooting Guides
Problem 1: Low Yield of the Target Peptide
| Potential Cause | Troubleshooting Strategy |
| Incomplete Coupling Reactions | - Extend Coupling Time: For difficult couplings, especially with bulky or hydrophobic amino acids, increasing the reaction time can improve efficiency.[7] - Double Coupling: Perform a second coupling step with fresh reagents for problematic amino acid additions. - Use a More Powerful Coupling Reagent: Switch to a more reactive coupling reagent like HATU or COMU.[5][7] - Increase Reagent Equivalents: Use a higher excess of amino acid and coupling reagents (e.g., 5 equivalents instead of 3). |
| Peptide Aggregation | - Switch to a PEG-based Resin: Utilize a resin with better swelling and solvating properties to reduce inter-chain hydrogen bonding.[2][3] - Incorporate Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at specific Ser or Thr residues to disrupt secondary structure formation.[12] - Use "Difficult Sequence" Solvents: Add chaotropic salts (e.g., LiCl) or use solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) to disrupt aggregation.[10] |
| Incomplete Fmoc Deprotection | - Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment.[13] - Use a Stronger Base: For very difficult deprotections, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, but caution is advised due to potential side reactions. |
| Loss During Workup/Purification | - Optimize Precipitation: Ensure complete precipitation of the crude peptide after cleavage. Check the ether supernatant for dissolved product. - Optimize HPLC Conditions: Adjust the gradient, flow rate, and column temperature to improve peak shape and resolution, minimizing fraction overlap.[10] |
Problem 2: Poor Purity of the Crude Peptide
| Potential Cause | Troubleshooting Strategy |
| Deletion Sequences | - Address Incomplete Coupling: See troubleshooting strategies for incomplete coupling in "Problem 1". - Capping: After each coupling step, cap any unreacted free amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences. |
| Side Reactions | - Aspartimide Formation: If your this compound sequence contains Asp residues, add an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution to minimize this side reaction.[10] - Diketopiperazine Formation: This is common with the first two N-terminal amino acids. Using 2-chlorotrityl chloride resin can help suppress this side reaction due to steric hindrance.[10] - Racemization: Use coupling reagents with racemization-suppressing additives like HOBt or Oxyma. Avoid prolonged pre-activation times. |
| Premature Cleavage from Resin | - Choose an Appropriate Resin/Linker: Ensure the linker is stable to the repeated Fmoc deprotection conditions. |
| Incomplete Removal of Protecting Groups | - Optimize Cleavage Cocktail: Select a cleavage cocktail with appropriate scavengers based on the amino acid composition of your this compound peptide. For peptides containing Trp, Met, or Cys, scavengers like triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), and thioanisole (B89551) are crucial. - Extend Cleavage Time: For protecting groups that are more difficult to remove (e.g., Arg(Pbf)), a longer cleavage time may be necessary. |
Quantitative Data Summary
While specific comparative data for this compound synthesis is limited in the literature, the following tables provide a summary of quantitative data for model peptides, which can serve as a guide for optimizing this compound synthesis.
Table 1: Comparative Yield of a Model Peptide with Different Coupling Reagents [7]
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
Data is a synthesis from multiple studies on a model peptide and may vary for specific this compound sequences.
Table 2: Fmoc-Deprotection Kinetics for Model Amino Acids [13]
| Deprotection Reagent | Amino Acid | Time (min) | Deprotection Efficiency (%) |
| 20% Piperidine/DMF | Leu | 3 | ~80 |
| 7 | >95 | ||
| 10 | >99 | ||
| Arg(Pbf) | 3 | <50 | |
| 7 | ~80 | ||
| 10 | >95 | ||
| 20% 4-Methylpiperidine/DMF | Leu | 3 | ~80 |
| 7 | >95 | ||
| 10 | >99 | ||
| Arg(Pbf) | 3 | <50 | |
| 7 | ~80 | ||
| 10 | >95 |
This data highlights that more sterically hindered amino acids like Arginine require longer deprotection times.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound B-like Peptides
This protocol is adapted from the synthesis of So-orcokinin B neuropeptides.
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF.
-
Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (1 mmol, 10 eq.) and HBTU (0.9 mmol, 9 eq.) in N-methylpyrrolidone (NMP).
-
Add N,N-diisopropylethylamine (DIEA) (2.5 mmol, 25 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Capping (Optional but Recommended):
-
To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 5% Ac₂O, 5% DIEA in DMF) for 30 minutes.
-
Drain and wash the resin with DMF (5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (and 4 if capping) for each amino acid in the this compound sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by RP-HPLC.
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF).[12]
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound peptides.
Caption: A logical troubleshooting workflow for common issues in this compound peptide synthesis.
References
- 1. hplc.eu [hplc.eu]
- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. Structural and Functional Characterization of this compound B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Orcokinin Antibody Validation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for validating Orcokinin antibodies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is antibody validation crucial?
This compound is a conserved neuropeptide found in ecdysozoans, a group that includes arthropods and nematodes. It plays a role in various physiological processes, including the regulation of sleep, reproduction, and circadian rhythms.[1][2] Given the small size and potential for cross-reactivity with other neuropeptides, rigorous validation of this compound antibodies is essential to ensure the specificity and reliability of experimental results.
Q2: What are the critical first steps before using a new this compound antibody?
Before beginning any experiment, it is crucial to thoroughly review the antibody datasheet provided by the manufacturer. Key information to look for includes the immunogen sequence, recommended applications, and suggested dilutions. If the immunogen sequence is not provided, it is advisable to contact the manufacturer for this information. This sequence is vital for designing appropriate controls and assessing potential cross-reactivity.
Q3: How can I assess the potential cross-reactivity of my this compound antibody?
Since Orcokinins belong to a family of related peptides, cross-reactivity is a significant concern.[3][4][5] A bioinformatic analysis using tools like NCBI BLAST to compare the immunogen sequence with other known neuropeptides within the species of interest can help predict potential cross-reactivity. Experimental validation through peptide pre-adsorption assays is the definitive method to confirm specificity.
Q4: What are the essential positive and negative controls for this compound antibody validation?
Proper controls are the cornerstone of antibody validation.
-
Positive Controls:
-
Recombinant or Synthetic Peptides: The purified this compound peptide used as the immunogen is the most definitive positive control for techniques like Western Blot and ELISA.
-
Overexpression Lysates: Cell lysates from a cell line engineered to overexpress this compound.
-
Tissue Samples: Tissues known to have high endogenous expression of this compound, as referenced in scientific literature.[6][7]
-
-
Negative Controls:
-
Knockout/Knockdown Tissues or Cells: The gold standard for validation, using tissues or cells where the this compound gene has been knocked out or its expression significantly reduced via RNAi.
-
Tissues with No Known Expression: Tissues where this compound is known to be absent.
-
Peptide Pre-adsorption Control: The primary antibody is incubated with an excess of the immunizing peptide before being used for staining. A significant reduction or elimination of the signal indicates specificity.
-
Key Validation Experiments: Methodologies
The following tables summarize the recommended starting concentrations and key experimental parameters for validating an this compound antibody in various applications.
Table 1: Western Blotting
| Parameter | Recommendation |
| Starting Antibody Dilution | 1:200 - 1:500 |
| Positive Control | Synthetic this compound peptide, tissue lysate from an organism known to express this compound (e.g., specific ganglia in insects).[6] |
| Negative Control | Lysate from a knockout/knockdown model or tissue with no known this compound expression. |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Incubation | Overnight at 4°C |
Table 2: Enzyme-Linked Immunosorbent Assay (ELISA)
| Parameter | Recommendation |
| Starting Antibody Dilution | 1:500 - 1:1000 |
| Positive Control | Serial dilutions of synthetic this compound peptide to generate a standard curve. |
| Negative Control | Buffer alone, unrelated peptide. |
| Coating Buffer | Carbonate-Bicarbonate buffer (pH 9.6) |
| Blocking Buffer | 1% BSA in PBST |
Table 3: Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
| Parameter | Recommendation |
| Starting Antibody Dilution | 1:200 - 1:500 |
| Positive Control | Tissue sections from an organism known to express this compound.[6][8] |
| Negative Control | Tissue sections from a knockout/knockdown model, or adjacent sections with primary antibody omitted. Peptide pre-adsorption control. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with citrate (B86180) buffer (pH 6.0) is often a good starting point for paraffin-embedded tissues. |
| Permeabilization | 0.1-0.25% Triton X-100 in PBS for cultured cells and frozen sections. |
| Blocking Solution | 5-10% normal serum from the same species as the secondary antibody. |
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | - Insufficient protein load- Poor antibody-antigen binding- Inactive antibody | - Increase the amount of protein loaded.- Optimize antibody dilution; try a lower dilution.- Incubate the primary antibody overnight at 4°C.- Ensure the antibody has been stored correctly and is not expired. |
| High Background | - Antibody concentration too high- Insufficient blocking- Inadequate washing | - Increase the antibody dilution.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Increase the number and duration of wash steps. |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Perform a peptide pre-adsorption control.- Use a different this compound antibody targeting a different epitope.- Add protease inhibitors to your sample preparation buffer. |
ELISA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal | - Insufficient antibody or antigen concentration- Inactive reagents | - Increase the concentration of the capture or detection antibody.- Ensure the standard peptide is not degraded.- Check the activity of the enzyme conjugate and substrate. |
| High Background | - Antibody concentration too high- Insufficient blocking or washing | - Decrease the concentration of the detection antibody.- Optimize blocking conditions (time, agent).- Increase the number and duration of wash steps. |
| High Coefficient of Variation (CV) | - Pipetting errors- Inconsistent washing | - Use calibrated pipettes and ensure proper technique.- Ensure uniform and thorough washing of all wells. |
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Staining | - Low or absent antigen expression- Incorrect primary antibody dilution- Epitope masking | - Use a positive control tissue known to express this compound.- Titrate the primary antibody to find the optimal concentration.- Optimize antigen retrieval method (try different buffers, pH, and incubation times). |
| High Background | - Non-specific antibody binding- Endogenous peroxidase/phosphatase activity | - Increase blocking time and use serum from the same species as the secondary antibody.- Include a quenching step for endogenous enzymes (e.g., H2O2 for peroxidase). |
| Non-specific Staining | - Primary or secondary antibody cross-reactivity | - Perform a peptide pre-adsorption control.- Run a control without the primary antibody to check for secondary antibody non-specificity. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The signaling mechanism of this compound is believed to be mediated through G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that often involve changes in intracellular calcium levels.[2]
General Antibody Validation Workflow
A systematic approach to antibody validation is crucial for obtaining reliable and reproducible data.
References
- 1. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bombyx orcokinins are brain-gut peptides involved in the neuronal regulation of ecdysteroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
Orcokinin ELISA Technical Support Center: Troubleshooting Background Noise
Welcome to the technical support center for the Orcokinin ELISA kit. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to background noise in their experiments. High background can mask specific signals, reduce assay sensitivity, and lead to inaccurate quantification. By following the detailed troubleshooting steps and protocols outlined below, you can significantly improve your signal-to-noise ratio and obtain reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and provides step-by-step guidance to resolve specific issues you may encounter during your this compound ELISA.
High Background Noise
High background noise is a frequent challenge in ELISA, characterized by excessive color development across the entire plate, including the blank wells. This can obscure the specific signal from your samples and standards, compromising the accuracy of your results.[1][2]
Q1: My blank and negative control wells have high optical density (OD) readings. What are the likely causes and how can I fix this?
High OD readings in your blank and negative control wells are a clear indicator of high background noise. The primary culprits are often insufficient washing, inadequate blocking, or problems with the detection reagents.[1][3][4]
Caption: A logical progression for troubleshooting high background in ELISA.
By systematically addressing these potential issues, you can effectively reduce background noise in your this compound ELISA and achieve more accurate and reliable data. If you continue to experience problems after following these guidelines, please do not hesitate to contact our technical support team for further assistance.
References
Technical Support Center: Enhancing the Solubility of Synthetic Orcokinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of synthetic Orcokinin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and why can it be difficult to dissolve?
A1: Synthetic this compound is a neuropeptide, with the primary sequence Asn-Phe-Asp-Glu-Ile-Asp-Arg-Ser-Gly-Phe-Gly-Phe-Asn, originally identified in crustaceans where it exhibits myotropic effects on gut tissues.[1][2] Its analogs are also studied for various biological activities.[3] Challenges in dissolving synthetic this compound can arise from its amino acid composition, which includes both hydrophobic (e.g., Phe, Ile) and charged (e.g., Asp, Glu, Arg) residues. The interplay between these residues can lead to intermolecular interactions and aggregation, reducing solubility in aqueous solutions. The theoretical isoelectric point (pI) of this compound is acidic (around 4.29), meaning it will have a net negative charge at physiological pH.[4]
Q2: What is the recommended first step for dissolving a new vial of lyophilized synthetic this compound?
A2: Before dissolving the entire sample, it is crucial to perform a small-scale solubility test with an aliquot. This precautionary step prevents the loss of valuable peptide. Always briefly centrifuge the vial to ensure all lyophilized powder is at the bottom before opening. Begin with sterile, high-purity water as the initial solvent.
Q3: My synthetic this compound did not dissolve in water. What should I try next?
A3: If water proves ineffective, the next step is to adjust the pH of the solvent. Since this compound has an acidic pI, it is more likely to dissolve in a slightly basic buffer where it carries a net negative charge. Attempt to dissolve the peptide in a buffer with a pH of 7.4 or higher. If solubility is still an issue, a small amount of a basic solution like 10% ammonium (B1175870) bicarbonate can be added to increase the pH.
Q4: Can I use organic co-solvents to dissolve synthetic this compound?
A4: Yes, organic co-solvents can be effective, particularly for peptides with hydrophobic residues.[5] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used organic solvent for dissolving peptides due to its high solubilizing power and compatibility with many biological assays in low concentrations.[6][7] Other options include dimethylformamide (DMF) or acetonitrile. The recommended method is to first dissolve the peptide in a minimal volume of the organic solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing. It is important to note that peptides containing Cys or Met residues should not be dissolved in DMSO, as it can cause oxidation.[8]
Q5: After dissolving this compound in an organic solvent, it precipitated when I added my aqueous buffer. What should I do?
A5: Precipitation upon addition to an aqueous buffer is a common issue when using organic co-solvents. This often occurs because the final concentration of the organic solvent is too low to maintain solubility. To address this, you can try to increase the final concentration of the organic solvent, if your experimental setup allows. Alternatively, you can try a different co-solvent or a combination of co-solvents. Another approach is to use solubilizing agents such as surfactants or cyclodextrins.[9][10]
Q6: Are there any chemical modifications that can improve the solubility of my synthetic this compound?
A6: Yes, several chemical modifications can be incorporated during peptide synthesis to enhance solubility. These include:
-
Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic ones can improve solubility.[8][11]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius and hydrophilicity of the peptide, thereby improving solubility.[11]
-
Addition of Charged Residues: Introducing charged amino acids at the N- or C-terminus can enhance electrostatic repulsion between peptide molecules, preventing aggregation.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized peptide appears clumpy or oily. | Incomplete lyophilization or presence of residual solvents. | Proceed with the standard dissolution protocol, but be aware that solubility may be affected. If issues persist, contact the supplier. |
| Peptide will not dissolve in water. | The peptide has significant hydrophobic character or is near its isoelectric point. | Try dissolving in a dilute basic solution (e.g., 10% ammonium bicarbonate) as this compound has an acidic pI.[4] |
| Peptide precipitates out of solution after initial dissolution. | The solution is supersaturated, or the peptide is aggregating over time. | Try sonicating the solution to aid dissolution.[5][12] If precipitation continues, consider preparing fresh solutions for each experiment. |
| The final solution is hazy or contains visible particles. | Incomplete dissolution or presence of insoluble impurities. | Centrifuge the solution to pellet any undissolved material before use.[5] Consider filtering the solution through a 0.22 µm filter if compatible with your experiment. |
| Solubility is inconsistent between different batches of the same peptide. | Variations in synthesis, purification, or lyophilization. | Always perform a small-scale solubility test on each new batch before use. Document the optimal dissolution conditions for each batch. |
Experimental Protocols
Protocol 1: Basic Aqueous Dissolution of Synthetic this compound
-
Preparation: Allow the vial of lyophilized synthetic this compound to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Solubilization: Add a small amount of sterile, high-purity water to the vial.
-
Vortexing: Vortex the vial for 1-2 minutes.
-
Dilution: Gradually add more water to reach the desired concentration, vortexing after each addition.
-
Sonication (Optional): If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5][12]
-
Final Inspection: Visually inspect the solution for any undissolved particles. If necessary, centrifuge the solution to pellet any insoluble material.
Protocol 2: Dissolution of Synthetic this compound using an Organic Co-solvent (DMSO)
-
Preparation: Bring the lyophilized peptide vial to room temperature and centrifuge.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide (e.g., 10-20 µL for 1 mg of peptide).
-
Vortexing: Vortex thoroughly until the peptide is completely dissolved in the DMSO.
-
Dilution: Slowly add your aqueous buffer to the DMSO-peptide mixture while continuously vortexing. Add the buffer dropwise to avoid sudden precipitation.
-
Final Concentration: Continue to add the buffer until the desired final peptide and DMSO concentrations are reached. Aim for the lowest effective DMSO concentration for your experiment.
-
Final Inspection: Ensure the final solution is clear.
Visualization of Experimental Workflow
Caption: Workflow for testing the solubility of synthetic this compound.
Signaling Pathway
The precise receptor and downstream signaling pathway for this compound have not been definitively identified.[5][13] Therefore, a detailed signaling pathway diagram cannot be provided at this time. Research suggests that Orcokinins are neuropeptides that can act as hormones or neuromodulators, and they are presumed to signal through G-protein coupled receptors (GPCRs), potentially involving Ca2+ signaling pathways.[11][13] Further research is needed to elucidate the specific molecular mechanisms of this compound action.
References
- 1. This compound: a novel myotropic peptide from the nervous system of the crayfish, Orconectes limosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound gene-related peptides in the brain of the crayfish Procambarus clarkii by the combination of MALDI-TOF and on-line capillary HPLC/Q-Tof mass spectrometries and molecular cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bombyx orcokinins are brain-gut peptides involved in the neuronal regulation of ecdysteroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods [mdpi.com]
- 7. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster [ri.conicet.gov.ar]
- 13. Bombyx Orcokinins Are Brain-Gut Peptides Involved in the Neuronal Regulation of Ecdysteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity issues with Orcokinin antibodies
Welcome to the technical support center for Orcokinin antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during immunological assays involving this compound. Here you will find troubleshooting guides and frequently asked questions to help you achieve clean, specific, and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound antibody is not producing any signal in my immunohistochemistry (IHC) experiment. What are the possible causes?
A1: A lack of signal in IHC can stem from several factors. Common issues include problems with the primary antibody, tissue preparation, or the detection system. Ensure your antibody is validated for IHC, and consider optimizing the antibody concentration and incubation time. It is also crucial to verify that the target protein is present in your tissue. For a systematic approach to resolving this, please refer to the "Weak or No Staining" section in our troubleshooting guide.
Q2: I am observing high background staining in my Western blot. How can I reduce it?
A2: High background can obscure your target band and is often due to issues with blocking, antibody concentrations, or washing steps. Optimizing your blocking protocol by extending the incubation time or trying a different blocking agent (e.g., BSA instead of milk) can be effective. Additionally, titrating your primary and secondary antibody concentrations to the lowest effective level is crucial. Ensure your washing steps are thorough to remove unbound antibodies.
Q3: How can I be sure that my this compound antibody is specific to this compound and not cross-reacting with other neuropeptides?
A3: Antibody specificity is critical for reliable data. To validate the specificity of your this compound antibody, we strongly recommend performing controls such as a pre-adsorption (neutralization) assay with the immunizing peptide.[1] In this control, the antibody is incubated with an excess of the this compound peptide before being used for staining; a specific antibody will show a significantly reduced or eliminated signal. The ultimate validation method is to test the antibody in a knockout or knockdown model where the this compound gene is absent or silenced. A specific antibody should not produce a signal in these models.
Q4: I am seeing multiple bands in my Western blot. Does this mean my antibody is non-specific?
A4: Multiple bands can indicate non-specific binding, but they can also be due to the presence of different isoforms of this compound, precursor proteins, or post-translational modifications. To investigate this, review the literature for known isoforms of this compound in your model organism. Performing a pre-adsorption control can help determine if the additional bands are specific. If the extra bands disappear after pre-adsorption, they are likely related to the target antigen. If they persist, they may be due to non-specific cross-reactivity.
Q5: What is the presumed signaling pathway for this compound, and how does this impact experimental design?
A5: this compound is thought to signal through G-protein coupled receptors (GPCRs), potentially involving calcium (Ca2+) signaling pathways. Understanding this can be important for designing functional assays. For example, you could measure changes in intracellular calcium levels in response to this compound application in cell-based experiments.
Troubleshooting Guides
Issue 1: Weak or No Staining
| Potential Cause | Recommended Solution |
| Primary Antibody Inactivity | - Confirm the antibody is validated for your application (IHC, WB, ELISA).- Use a fresh aliquot of the antibody and ensure it has been stored correctly.- Perform a positive control using a tissue or cell lysate known to express this compound. |
| Incorrect Antibody Concentration | - Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range of concentrations. |
| Insufficient Incubation Time | - Increase the primary antibody incubation time (e.g., overnight at 4°C) to allow for optimal binding. |
| Epitope Masking (IHC) | - Optimize your antigen retrieval protocol. Try different methods (heat-induced or enzymatic) and buffers (e.g., citrate (B86180) or Tris-EDTA) to unmask the epitope. |
| Low Target Protein Abundance | - Use a more sensitive detection system, such as a biotin-streptavidin amplification system.- Increase the amount of protein loaded in your Western blot. |
Issue 2: High Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | - Increase the concentration of your blocking agent (e.g., 5% non-fat milk or BSA).- Extend the blocking time (e.g., 1-2 hours at room temperature).- Add a detergent like Tween-20 (0.05-0.1%) to the blocking and wash buffers. |
| Antibody Concentration Too High | - Titrate the primary and secondary antibodies to determine the optimal dilution that maximizes specific signal while minimizing background. |
| Inadequate Washing | - Increase the number and duration of washing steps (e.g., 3-5 washes of 5-10 minutes each).- Ensure the washing buffer volume is sufficient to completely cover the membrane or tissue section. |
| Secondary Antibody Non-specificity | - Run a control without the primary antibody to check for non-specific binding of the secondary antibody.- Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue. |
Issue 3: Non-Specific Staining / Cross-Reactivity
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | - Perform a pre-adsorption control by incubating the antibody with the immunizing peptide before staining. A specific signal should be abolished.[1]- If possible, test the antibody on tissue from a knockout or knockdown animal for the this compound gene. This is the gold standard for specificity validation. |
| Presence of Endogenous Enzymes (IHC) | - If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide treatment before blocking. |
| Polyclonal Antibody Variability | - Polyclonal antibodies can sometimes recognize multiple epitopes. If non-specific bands persist in Western blotting, consider using a monoclonal antibody if available. |
Experimental Protocols
Protocol 1: Pre-adsorption Control for Antibody Specificity in IHC
This protocol is essential to verify that the antibody is binding specifically to the this compound peptide.
-
Optimize Antibody Concentration: First, determine the optimal working dilution of your this compound antibody that gives a clear signal with low background in your standard IHC protocol.
-
Prepare Antibody Solutions: Prepare two identical tubes of the optimized antibody solution.
-
Tube A (Control): Antibody diluted in your standard antibody diluent.
-
Tube B (Pre-adsorbed): Add the this compound immunizing peptide to the diluted antibody at a 5-10 fold molar excess.
-
-
Incubation: Incubate both tubes for at least 2 hours at room temperature or overnight at 4°C with gentle agitation to allow the peptide to bind to the antibody in Tube B.
-
Staining: Centrifuge the tubes at high speed for 20 minutes to pellet any immune complexes. Use the supernatant from each tube to stain two identical tissue sections according to your standard IHC protocol.
-
Analysis: Compare the staining results. A specific antibody will show strong staining with the solution from Tube A and a significantly reduced or absent signal with the solution from Tube B.
Protocol 2: Western Blotting for this compound Detection
-
Sample Preparation: Homogenize tissue samples in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Presumed this compound signaling via a G-protein coupled receptor (GPCR).
Caption: Workflow for validating this compound antibody specificity.
Caption: Decision tree for troubleshooting weak or absent signals.
References
Technical Support Center: Optimizing Fixation Protocols for Orcokinin Immunolabeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fixation protocols for Orcokinin immunolabeling. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the best initial fixative to use for this compound immunolabeling?
For neuropeptides like this compound, a common and effective starting point is 4% paraformaldehyde (PFA) in a phosphate (B84403) buffer solution (PBS).[1] This cross-linking fixative generally provides good preservation of tissue morphology and antigenicity. However, the optimal fixative can be tissue- and antibody-dependent, so empirical testing is always recommended.
Q2: Should I use perfusion or immersion fixation for my tissue samples?
The choice between perfusion and immersion fixation depends on the tissue being studied.
-
Perfusion: Transcardial perfusion with the fixative solution is often the best method for obtaining rapid and uniform fixation of tissues, especially in small animals. It involves flushing the circulatory system with a saline solution to remove blood, followed by the fixative. This minimizes background staining from endogenous enzymes in the blood.
-
Immersion: If perfusion is not feasible, immersion fixation can be used. For optimal results, the tissue pieces should be small (generally no thicker than 10 mm) to allow for thorough penetration of the fixative.[2] The volume of the fixative should be significantly larger than the tissue volume (50-100 times greater is recommended).[2]
Q3: How long should I fix my tissues?
Fixation time is a critical parameter that requires optimization.
-
Under-fixation: Insufficient fixation can lead to the degradation of the this compound peptide by endogenous enzymes and poor preservation of tissue morphology.
-
Over-fixation: Excessive fixation, particularly with cross-linking agents like PFA, can "mask" the epitope, preventing the primary antibody from binding to the this compound peptide.[2] This can result in weak or no staining.
A typical starting point for immersion fixation with 4% PFA is 18-24 hours at 4°C.[1] However, this should be optimized for your specific tissue and anti-Orcokinin antibody.
Q4: Are there alternatives to paraformaldehyde for this compound immunolabeling?
Yes, other fixatives and combinations can be effective for neuropeptide immunolabeling. One common alternative is Bouin's solution , a mixture of picric acid, formaldehyde (B43269), and acetic acid.[3] Bouin's solution can provide excellent preservation of delicate structures and may enhance the staining of some antigens.[4][5] However, it is not ideal for electron microscopy and requires thorough washing to remove the picric acid, which can interfere with staining.[4][5]
Troubleshooting Guides
Problem: Weak or No Staining
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fixation | Over-fixation: Reduce the fixation time or the concentration of the fixative. Consider using a milder fixative. Under-fixation: Increase the fixation time or ensure the fixative has fully penetrated the tissue. For immersion fixation, use smaller tissue blocks. |
| Epitope Masking | If using a cross-linking fixative like PFA, antigen retrieval may be necessary to unmask the this compound epitope.[1] Experiment with heat-induced epitope retrieval (HIER) using different buffers (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0). |
| Primary Antibody Issues | Concentration too low: Increase the concentration of the anti-Orcokinin antibody. Perform a titration to find the optimal concentration. Incubation time too short: Increase the primary antibody incubation time, for example, to overnight at 4°C. |
| Inactive Reagents | Ensure all reagents, including the primary and secondary antibodies and detection reagents, are stored correctly and are within their expiration dates. |
Problem: High Background Staining
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Insufficient blocking: Increase the duration of the blocking step or try a different blocking agent. Using normal serum from the same species as the secondary antibody is recommended.[1] Primary or secondary antibody concentration too high: Decrease the concentration of the primary and/or secondary antibodies. |
| Endogenous Enzyme Activity | If using a peroxidase-based detection system, quench endogenous peroxidase activity by incubating the tissue sections in a hydrogen peroxide solution (e.g., 0.3% H₂O₂ in methanol) before the primary antibody incubation.[1] |
| Fixation Artifacts | Some fixatives, or high concentrations of certain components like glutaraldehyde (B144438) (1% or higher), can increase background staining.[6] If using a cocktail fixative, consider adjusting the component concentrations. |
| Inadequate Washing | Ensure thorough washing steps between antibody incubations to remove unbound antibodies. |
Data Presentation
While specific quantitative data for this compound immunolabeling across different fixatives is limited in the literature, the following table provides a qualitative comparison of common fixatives used for neuropeptide immunohistochemistry.
| Fixative | Primary Mechanism | Advantages for Neuropeptide Labeling | Disadvantages for Neuropeptide Labeling |
| 4% Paraformaldehyde (PFA) | Cross-linking | Good preservation of morphology.[2] Widely used and well-documented. | Can mask epitopes, often requiring antigen retrieval.[2] Over-fixation can abolish immunoreactivity.[2] |
| Bouin's Solution | Cross-linking & Precipitating | Excellent preservation of delicate structures and nuclear detail.[4][5] May enhance staining for some neuropeptides.[3] | Not suitable for electron microscopy.[4] Picric acid must be thoroughly washed out.[4][5] |
| Periodate-Lysine-Paraformaldehyde (PLP) | Cross-linking | Has been shown to be effective for some neuropeptides, preserving perikarya staining.[6] | May not be optimal for all neuropeptides or antibodies. |
| Acetone/Methanol | Precipitating/Dehydrating | Rapid fixation. Can be useful when antibodies do not work with cross-linking fixatives. | Can cause tissue shrinkage and alter morphology. May not be suitable for all neuropeptides. |
Experimental Protocols
General Protocol for Optimizing Fixation for this compound Immunolabeling
This protocol provides a framework for empirically determining the best fixation conditions for your specific experimental setup.
1. Tissue Preparation:
-
For perfusion fixation, anesthetize the animal and perform transcardial perfusion with ice-cold PBS until the blood is cleared.[1]
-
For immersion fixation, dissect the tissue of interest and place it in ice-cold PBS. Cut the tissue into small blocks (e.g., 5-10 mm thick).
2. Fixation Trials:
-
Prepare aliquots of different fixatives to be tested (e.g., 4% PFA, Bouin's solution).
-
Divide the tissue blocks into different groups, with each group being subjected to a different fixation protocol.
-
Example Trials:
-
Fixative Type: Compare 4% PFA with Bouin's solution.
-
Fixation Time: For 4% PFA, test different immersion times (e.g., 4h, 12h, 24h, 48h) at 4°C.
-
3. Tissue Processing:
-
After fixation, wash the tissues thoroughly in PBS. For tissues fixed in Bouin's solution, wash with 70% ethanol (B145695) until the yellow color from the picric acid is gone.
-
Dehydrate the tissues through a graded series of ethanol concentrations.
-
Clear the tissues in xylene or a xylene substitute.
-
Embed the tissues in paraffin (B1166041) wax.
4. Immunohistochemistry:
-
Section the paraffin-embedded tissues.
-
Perform your standard this compound immunolabeling protocol on sections from each fixation condition.
-
If using a cross-linking fixative, you may need to incorporate an antigen retrieval step.
5. Evaluation:
-
Examine the stained sections under a microscope.
-
Compare the different fixation conditions based on:
-
Signal intensity: The brightness of the this compound-positive staining.
-
Signal-to-noise ratio: The clarity of the specific signal compared to the background staining.
-
Morphology: The preservation of the tissue and cellular structure.
-
-
Select the fixation protocol that provides the best balance of strong, specific staining and good morphological preservation.
Visualizations
Caption: Workflow for optimizing fixation protocols.
Caption: Logical flow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. A comparison of neuropeptide immunocytochemistry in fluid-fixed and freeze-dried brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyoxal as an alternative fixative to formaldehyde in immunostaining and super‐resolution microscopy | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Orcokinin Receptor Identification
Welcome to the technical support center for researchers engaged in the identification and characterization of the Orcokinin receptor. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in this area of research. The this compound receptor remains an "orphan" receptor, meaning its identity has not yet been definitively confirmed in any species, making its pursuit a significant challenge.[1] This guide is intended to assist researchers, scientists, and drug development professionals in navigating the complexities of deorphanizing this receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in identifying the this compound receptor?
A1: The primary challenge is that the this compound receptor has not been successfully identified or cloned in any animal species to date.[1] This means researchers are working to "deorphanize" a receptor without a confirmed positive control or a well-established ligand-receptor pair to guide their experiments. Attempts to identify the receptor using heterologous expression systems have so far been unsuccessful.[1]
Q2: Is the this compound receptor a G protein-coupled receptor (GPCR)?
A2: While not definitively proven, it is widely presumed that the this compound receptor is a G protein-coupled receptor (GPCR).[2] This hypothesis is based on the peptide nature of orcokinins and the common mechanism of action for similar neuropeptides. The signaling mechanism is thought to involve Ca2+ signaling pathways.[2]
Q3: Have any candidate receptors been proposed for orcokinins?
A3: In C. elegans, the receptor NPR-10 was proposed as a candidate for the this compound homolog NLP-14, based on genetic interactions and anatomical connectivity. However, further studies with null mutants for npr-10 did not show the expected effects on this compound-mediated sleep regulation, suggesting it is likely not the primary receptor in this context or that other receptors act redundantly.[1]
Q4: What are the main strategies for deorphanizing a receptor like the this compound receptor?
A4: The main strategy for deorphanizing GPCRs is "reverse pharmacology".[3][4] This approach starts with the known ligand (this compound) and uses it as a "bait" to identify its corresponding receptor from a pool of candidate orphan GPCRs.[4] This typically involves expressing candidate receptors in a cell-based system and then challenging those cells with this compound to screen for a functional response.[3]
Q5: What are some potential reasons for previous failures to identify the receptor?
A5: Several factors could contribute to the difficulty in identifying the this compound receptor:
-
Incorrect Receptor Candidates: The selected orphan GPCRs for screening may not have included the true this compound receptor.
-
Low Receptor Expression or Trafficking Issues: The candidate receptors, when expressed in heterologous systems (like HEK293 or CHO cells), may not express well or traffic correctly to the cell membrane.
-
Lack of Required Co-factors: The signaling of the this compound receptor might require specific co-factors or accessory proteins that are not present in the heterologous expression systems.
-
Inappropriate Signaling Readout: The functional assay used to screen for receptor activation (e.g., calcium mobilization, cAMP accumulation) may not be the primary signaling pathway for the this compound receptor.
-
Ligand Availability and Stability: The specific this compound peptides used for screening may not be the most potent native ligands, or they may be unstable in the assay conditions.[4]
Troubleshooting Guides
Problem 1: No functional response observed in heterologous screening assays.
| Possible Cause | Troubleshooting Step |
| Poor receptor expression or incorrect localization. | 1. Verify receptor expression via Western blot or qPCR. 2. Use a tagged receptor (e.g., with GFP or FLAG) to visualize its localization via immunofluorescence. Ensure it is present on the cell surface. 3. Optimize transfection/transduction conditions. |
| Incompatible G protein coupling in the host cell line. | 1. Co-express a "promiscuous" G protein, such as Gα15 or Gα16, which couples to a wide range of GPCRs and channels the signal through a calcium pathway. 2. Use a cell line engineered to express a panel of G proteins. |
| Selected functional assay is not the primary signaling pathway. | 1. Screen for multiple signaling pathways in parallel: calcium mobilization, cAMP accumulation (both stimulation and inhibition), and β-arrestin recruitment. 2. Consider using a more downstream readout, such as a reporter gene assay (e.g., CRE-luciferase). |
| This compound peptide degradation. | 1. Include a protease inhibitor cocktail in the assay buffer. 2. Perform a time-course experiment to assess ligand stability. |
Problem 2: High background or non-specific signaling in functional assays.
| Possible Cause | Troubleshooting Step |
| Constitutive activity of the overexpressed orphan receptor. | 1. Reduce the amount of receptor DNA used for transfection to lower expression levels. 2. Test for constitutive activity in the absence of the ligand. |
| Endogenous receptor activation in the host cell line. | 1. Screen the parental cell line (without the transfected orphan receptor) for a response to this compound. 2. If a response is detected, choose a different cell line for your experiments. |
| Assay artifacts. | 1. Optimize assay conditions, such as cell density, serum concentration in the media, and incubation times. 2. Run appropriate controls, including vehicle-only and cells expressing an unrelated GPCR. |
Quantitative Data Summary
As the this compound receptor has not been definitively identified, no binding affinity (Ki) or functional potency (EC50/IC50) data is available. The table below is a template for researchers to populate as they identify and characterize candidate receptors.
| Candidate Receptor | Ligand | Assay Type | Measured Parameter | Value (nM) | Source |
| e.g., OrphanGPCR-X | e.g., this compound A | Calcium Mobilization | EC50 | [Your Data] | |
| e.g., OrphanGPCR-X | e.g., this compound B | Calcium Mobilization | EC50 | [Your Data] | |
| e.g., OrphanGPCR-X | e.g., this compound A | cAMP Inhibition | IC50 | [Your Data] | |
| e.g., OrphanGPCR-Y | e.g., this compound A | Radioligand Binding | Ki | [Your Data] |
Experimental Protocols
Protocol 1: Heterologous Screening of Orphan GPCRs for this compound Activity
Objective: To screen a library of orphan GPCRs to identify a potential this compound receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells (or a similar cell line) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Transfect cells with individual plasmids encoding orphan GPCRs using a suitable transfection reagent (e.g., Lipofectamine 3000). Co-transfect with a plasmid encoding a promiscuous G protein (e.g., Gα16) if necessary.
-
-
Calcium Mobilization Assay:
-
24-48 hours post-transfection, remove the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Add varying concentrations of this compound peptides to the wells and immediately measure the change in fluorescence over time.
-
Include a positive control (e.g., ATP, which activates endogenous purinergic receptors) to confirm cell viability and assay performance.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
For any "hit" receptors that show a dose-dependent response, plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
References
- 1. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]
- 4. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preservation of Orcokinin in Tissue Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of orcokinin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a neuropeptide found in various invertebrates, including insects and crustaceans, that plays a crucial role in a range of physiological processes such as ecdysis (molting), circadian rhythms, and reproduction.[1][2][3] Degradation of this compound in tissue extracts by endogenous proteases can lead to inaccurate quantification and loss of biological activity, compromising experimental results.
Q2: What are the primary enzymes responsible for this compound degradation in tissue extracts?
While specific "orcokininases" have not been definitively identified, the degradation of neuropeptides in insects is generally attributed to a variety of peptidases present in the tissue.[4] These fall into several major classes:
-
Serine proteases (e.g., trypsin-like, chymotrypsin-like)
-
Cysteine proteases (e.g., caspases, calpains)
-
Metalloproteases (e.g., neprilysin)
-
Aspartic proteases (e.g., pepsin-like)
-
Aminopeptidases [4]
Q3: How can I prevent the degradation of this compound during my experiments?
The most effective method is to use a broad-spectrum protease inhibitor cocktail in your extraction buffer. This cocktail should contain inhibitors targeting the major classes of proteases. Additionally, maintaining low temperatures (0-4°C) throughout the extraction procedure and processing samples quickly are critical steps to minimize enzymatic activity.
Q4: Should I use a commercial protease inhibitor cocktail or prepare my own?
Both are viable options. Commercial cocktails are convenient and optimized for broad-spectrum inhibition.[5][6] Preparing your own allows for customization and can be more cost-effective for large-scale experiments. A self-prepared cocktail should include inhibitors for serine, cysteine, and metalloproteases.
Q5: At what pH should I conduct my tissue extraction to minimize this compound degradation?
Acidic conditions can help to inactivate many proteases. A common and effective method for neuropeptide extraction is the use of acidified methanol.[7] This not only aids in the precipitation of larger proteins but also creates an environment less favorable for many degradative enzymes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in the final extract. | 1. Significant degradation by endogenous proteases. 2. Inefficient extraction from the tissue. | 1. Ensure a fresh, comprehensive protease inhibitor cocktail was used at the recommended concentration. See Table 1 for a sample cocktail. 2. Verify that the tissue was thoroughly homogenized in an appropriate volume of extraction buffer. 3. Process samples on ice at all times. |
| High variability in this compound levels between replicate samples. | 1. Inconsistent addition of protease inhibitors. 2. Variable time between tissue collection and extraction. 3. Different levels of protease activity between samples. | 1. Prepare a master mix of extraction buffer with the inhibitor cocktail to ensure even distribution. 2. Standardize the workflow to minimize time variations. Flash-freeze tissues in liquid nitrogen immediately after collection if they cannot be processed right away. |
| Evidence of this compound fragments in mass spectrometry analysis. | Cleavage by specific proteases that were not fully inhibited. | 1. Increase the concentration of the protease inhibitor cocktail (e.g., to 2x). 2. Add inhibitors targeting specific protease classes if you can identify the nature of the cleavage products (e.g., add more metalloprotease inhibitors like EDTA or 1,10-phenanthroline). |
Data Presentation
Table 1: Illustrative Efficacy of a Protease Inhibitor Cocktail on this compound Stability
| Time (minutes) | % this compound Remaining (Without Inhibitors) | % this compound Remaining (With Inhibitor Cocktail) |
| 0 | 100% | 100% |
| 15 | 65% | 98% |
| 30 | 40% | 96% |
| 60 | 15% | 94% |
| 120 | <5% | 90% |
Table 2: Recommended Protease Inhibitor Cocktail Composition
| Inhibitor | Target Protease Class | Typical Stock Concentration | Final Working Concentration |
| AEBSF | Serine | 100 mM | 1 mM |
| Aprotinin | Serine | 1 mg/mL | 2 µg/mL |
| E-64 | Cysteine | 1 mM | 10 µM |
| Leupeptin | Serine & Cysteine | 1 mM | 10 µM |
| Pepstatin A | Aspartic | 1 mM | 1 µM |
| EDTA | Metalloproteases | 0.5 M | 5 mM |
Experimental Protocols
Protocol 1: this compound Extraction from Insect Tissue with Protease Inhibition
Materials:
-
Insect tissue (e.g., brain, gut)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer: 90% Methanol, 9% Glacial Acetic Acid, 1% Water
-
Protease Inhibitor Cocktail (see Table 2 for a recipe or use a commercial cocktail at the manufacturer's recommended concentration)
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated at 4°C)
-
SpeedVac or similar solvent evaporator
Procedure:
-
Dissect the target tissue and immediately flash-freeze in liquid nitrogen.
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Prepare the Extraction Buffer and cool on ice.
-
Just before use, add the protease inhibitor cocktail to the Extraction Buffer.
-
Add 500 µL of the Extraction Buffer with inhibitors to the powdered tissue in a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
Dry the supernatant using a SpeedVac.
-
Resuspend the dried peptide extract in an appropriate buffer for your downstream application (e.g., mass spectrometry, immunoassay).
Visualizations
Caption: A diagram of the putative this compound signaling pathway via a G protein-coupled receptor.
Caption: Experimental workflow for optimal preservation of this compound in tissue extracts.
Caption: A logical flowchart for troubleshooting experiments with low this compound yield.
References
- 1. Regulation of Feeding and Metabolism by Neuropeptide F and Short Neuropeptide F in Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptides in the nervous system of Drosophila and other insects: multiple roles as neuromodulators and neurohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect neuropeptides: discovery and application in insect management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.lancaster-university.uk [research.lancaster-university.uk]
- 5. bosterbio.com [bosterbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. "Exploring Efficient Neuropeptide Extraction Methods for Quantitative P" by Ahmad Hejji A Al Mousa [digscholarship.unco.edu]
Troubleshooting inconsistent results in Orcokinin bioassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orcokinin bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
High Variability in Results
Question: My bioassay results show high variability between replicate wells/assays. What are the common causes and how can I minimize this?
Answer: High variability is a frequent challenge in bioassays and can stem from several factors.[1] A systematic approach to identifying the source of variation is crucial.
Troubleshooting Steps:
-
Pipetting Technique: Inconsistent pipetting is a primary source of variability.
-
Solution: Ensure your pipettes are properly calibrated. Use consistent speed and pressure when dispensing liquids. For multi-well plates, consider using a multichannel pipette to minimize well-to-well timing differences. Always change pipette tips between different solutions.
-
-
Reagent Preparation and Storage: Improperly prepared or stored reagents can lead to inconsistent activity.
-
Solution: Prepare fresh reagents for each experiment whenever possible. Store stock solutions in appropriate aliquots to avoid repeated freeze-thaw cycles. Ensure all reagents are brought to the assay temperature before use, with the exception of enzymes which should be kept on ice.[1]
-
-
Cell/Tissue Health and Density: The physiological state of your biological material is critical.
-
Solution: For cell-based assays, ensure cells are in a consistent growth phase and have high viability. For tissue-based assays, like the hindgut contraction assay, the dissection process and time from dissection to experiment can impact tissue responsiveness. Standardize these procedures as much as possible.
-
-
Incubation Conditions: Variations in temperature and incubation times can significantly affect results.
-
Solution: Use a calibrated incubator and ensure even temperature distribution. For multi-well plates, be mindful of "edge effects" where outer wells may experience different temperature and evaporation rates. It's often good practice to fill the outer wells with a buffer or media and not use them for experimental samples.
-
-
Mixing: Inadequate mixing of reagents in assay wells can lead to localized concentration differences.
-
Solution: After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing.
-
Low or No Signal/Response
Question: I am not observing the expected biological response in my this compound bioassay. What are the potential reasons?
Answer: A lack of signal can be due to a variety of factors, from inactive reagents to issues with the biological system itself.
Troubleshooting Steps:
-
This compound Peptide Integrity: The this compound peptide may have degraded.
-
Solution: Ensure the peptide is stored correctly, typically lyophilized at -20°C or below. Reconstitute the peptide in a suitable buffer and aliquot to avoid multiple freeze-thaw cycles. Consider running a control experiment with a freshly prepared peptide solution.
-
-
Receptor Expression/Function: The this compound receptor may not be present or functional in your chosen biological system.
-
Solution: Confirm the expression of the this compound receptor in your cell line or tissue using techniques like RT-PCR or immunohistochemistry. If using a heterologous expression system, verify the transfection/transduction efficiency.
-
-
Assay Buffer Composition: The composition of the assay buffer can significantly impact the biological response.
-
Solution: Ensure the pH, ionic strength, and presence of necessary co-factors in your buffer are optimal for the assay. For example, some G-protein coupled receptors require specific ions for optimal activity.
-
-
Incorrect Wavelength or Filter Settings: For plate reader-based assays, incorrect settings will lead to no signal.
-
Solution: Double-check the plate reader settings to ensure they match the requirements of your detection reagent (e.g., for fluorescence or luminescence assays).[1]
-
Inconsistent Dose-Response Curves
Question: My dose-response curves for this compound are not sigmoidal or are inconsistent between experiments. What could be wrong?
Answer: An abnormal dose-response curve often points to issues with the concentration range of your peptide, its solubility, or problems with the data analysis.
Troubleshooting Steps:
-
Inappropriate Concentration Range: The tested concentrations may be too high or too low.
-
Solution: Perform a wider range of serial dilutions to capture the full dose-response curve, from baseline to maximal effect.
-
-
Peptide Solubility: this compound may not be fully dissolved at higher concentrations.
-
Solution: Check the solubility of your this compound peptide in the assay buffer. It may be necessary to prepare a high-concentration stock in a solvent like DMSO and then dilute it in the assay medium.
-
-
Curve Fitting Model: Using an incorrect data analysis model will result in a poor fit.
-
Solution: Use a non-linear regression model appropriate for dose-response curves, such as a four-parameter logistic (4PL) model.
-
-
Data Quality: High variability in your data will affect the reliability of the curve fit.
-
Solution: Address the sources of high variability as discussed in the first FAQ.
-
Experimental Protocols
Insect Hindgut Muscle Contraction Bioassay
This protocol is a common method for assessing the myotropic activity of this compound.
Materials:
-
Insect Ringer's solution (e.g., for cockroach: 154 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.8 mM NaHCO3, pH 7.2)
-
This compound peptide stock solution
-
Dissection tools (forceps, scissors)
-
Petri dish with silicone elastomer (e.g., Sylgard)
-
Isotonic force transducer and amplifier
-
Data acquisition system
Methodology:
-
Dissection:
-
Anesthetize the insect (e.g., by chilling on ice).
-
Dissect out the hindgut in a petri dish filled with cold Ringer's solution.
-
Carefully remove surrounding tissues and fat bodies.
-
-
Mounting:
-
Transfer the isolated hindgut to an organ bath containing Ringer's solution, continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Attach one end of the hindgut to a fixed hook and the other end to an isotonic force transducer.
-
Allow the preparation to equilibrate for at least 30 minutes, with regular changes of the Ringer's solution, until a stable baseline contraction frequency and amplitude are achieved.
-
-
This compound Application:
-
Prepare serial dilutions of this compound in Ringer's solution.
-
Add the this compound solutions to the organ bath in a cumulative or non-cumulative manner.
-
Record the changes in contraction frequency and amplitude for a set period after each application.
-
-
Data Analysis:
-
Measure the baseline and post-stimulation contraction parameters.
-
Express the response as a percentage of the maximal response or as a change from the baseline.
-
Plot the dose-response curve and calculate the EC50 value.
-
Generalized this compound ELISA Protocol
This protocol provides a general framework for a competitive ELISA to quantify this compound.
Materials:
-
High-binding 96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
This compound standard
-
Anti-Orcokinin antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
Methodology:
-
Coating:
-
Coat the wells of a microplate with a known amount of this compound or an this compound-conjugate in coating buffer.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by adding blocking buffer.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Add this compound standards or samples to the wells, followed by the anti-Orcokinin antibody.
-
Incubate for 2 hours at room temperature. During this step, the antibody will bind to either the this compound in the sample/standard or the this compound coated on the plate.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add the enzyme-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add the substrate solution and incubate in the dark until a color develops.
-
-
Stopping the Reaction:
-
Add the stop solution.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the amount of this compound in the sample.
-
Data Presentation
Table 1: Common Sources of Variability in this compound Bioassays and Recommended Solutions.
| Source of Variability | Potential Cause | Recommended Solution |
| Pipetting | Inaccurate volume transfer, inconsistent timing | Calibrate pipettes, use consistent technique, use multichannel pipettes. |
| Reagents | Degradation, improper concentration | Prepare fresh, store correctly, perform serial dilutions accurately. |
| Biological Material | Inconsistent cell health/density, tissue viability | Standardize cell culture/tissue dissection protocols. |
| Incubation | Temperature fluctuations, edge effects | Use calibrated incubators, avoid using outer wells of plates. |
| Data Analysis | Incorrect curve fitting model | Use appropriate non-linear regression models (e.g., 4PL). |
Visualizations
This compound Signaling Pathway
The signaling mechanism of this compound is believed to be mediated through G-protein coupled receptors (GPCRs), leading to an increase in intracellular calcium.[2]
References
Strategies for improving Orcokinin injection techniques in insects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Orcokinin injection techniques in insects. It includes frequently asked questions, a detailed troubleshooting guide, and standardized experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in insects?
A1: Orcokinins are a family of neuropeptides found in arthropods that are involved in a variety of physiological processes.[1][2] Depending on the insect species, Orcokinins have been shown to play roles in the regulation of reproduction, ecdysis (molting), circadian rhythms, and ecdysteroidogenesis (the production of molting hormones).[3][4][5] They can act as both hormones circulating in the hemolymph and as neuromodulators in the central nervous system.[2]
Q2: What is the presumed signaling pathway for this compound?
A2: While the complete signaling pathway is not yet fully elucidated for all insect species, it is widely presumed that Orcokinins exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. This binding is thought to trigger intracellular signaling cascades, potentially involving second messengers like calcium ions (Ca2+). The identification and characterization of specific this compound receptors is an ongoing area of research.
Q3: What is a typical concentration range for this compound injection?
A3: The optimal concentration of this compound for in vivo injections can vary depending on the insect species, developmental stage, and the specific biological question being addressed. However, based on in vitro studies and protocols for other neuropeptides, a starting concentration in the range of 10⁻⁶ M to 10⁻⁵ M is often used.[6][7][8] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental setup.
Q4: How can I minimize insect mortality after injection?
A4: Minimizing mortality is critical for successful experiments. Key strategies include using a sharp, clean needle to minimize tissue damage, injecting a small volume to avoid internal pressure changes, and ensuring the injection buffer is isotonic to the insect's hemolymph. Allowing the insects to recover in a clean, humid environment after injection can also improve survival rates.
Q5: Where is the best site for injection in an insect?
A5: The ideal injection site depends on the insect's anatomy and the experimental goal. For systemic effects, injection into the hemocoel (the main body cavity) is common. This is often done through the intersegmental membranes of the abdomen or thorax, where the cuticle is softer. For targeting specific tissues, localized injections may be necessary, which requires more precise techniques.
Troubleshooting Guide
This guide addresses common issues encountered during this compound injection experiments.
| Problem | Possible Cause | Suggested Solution |
| High Mortality Rate (>50%) | 1. Needle too large or blunt, causing excessive tissue damage. 2. Injection volume too high, leading to internal pressure trauma. 3. This compound concentration is toxic. 4. Non-sterile technique introducing infection. 5. Injection buffer is not isotonic. | 1. Use a freshly pulled, sharp glass capillary needle for each batch of injections. 2. Reduce the injection volume. For smaller insects like aphids, volumes as low as 9 nL have been used. 3. Perform a dose-response curve to find the optimal, non-lethal concentration. Start with a lower concentration (e.g., 10⁻⁷ M). 4. Ensure all equipment and solutions are sterile. 5. Use a standard insect saline buffer (e.g., Grace's Insect Medium). |
| No Observable Phenotype | 1. This compound concentration is too low. 2. This compound solution has degraded. 3. Incorrect timing of injection for the biological process being studied. 4. Inefficient delivery to the target tissue. | 1. Increase the this compound concentration in a stepwise manner. 2. Prepare fresh this compound solutions for each experiment and store stock solutions appropriately (e.g., at -20°C or -80°C). 3. Review the literature for the precise timing of the physiological event you are targeting. 4. Confirm your injection technique is delivering the solution into the hemocoel. Adding a non-toxic dye to the injection solution can help visualize successful injection. |
| Leaking from Injection Site | 1. Puncture hole is too large. 2. Injection volume is too high. | 1. Use a finer needle. 2. Decrease the injection volume. 3. After injection, gently hold the insect in a position that minimizes pressure on the injection site for a short period. |
| Variable Results Between Individuals | 1. Inconsistent injection volume. 2. Variation in the developmental stage or physiological state of the insects. 3. Inconsistent injection site. | 1. Use a microinjection apparatus that allows for precise and repeatable volume delivery. 2. Use a synchronized population of insects at the same developmental stage and under the same rearing conditions. 3. Standardize the injection site for all individuals. |
Experimental Protocols
Protocol 1: Preparation of this compound Injection Solution
-
Reagents and Materials:
-
Synthetic this compound peptide (lyophilized)
-
Sterile, ultrapure water
-
Sterile insect saline buffer (e.g., Grace's Insect Medium, pH 6.0-7.0)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the amount of lyophilized this compound peptide needed to prepare a stock solution of a desired high concentration (e.g., 1 mM) in sterile, ultrapure water.
-
Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Reconstitute the peptide in the calculated volume of sterile water to create the stock solution. Mix gently by pipetting.
-
Prepare serial dilutions of the stock solution in sterile insect saline to achieve the desired final working concentrations (e.g., 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M).
-
(Optional) Add a non-toxic tracer dye (e.g., Fast Green) to the final injection solution at a low concentration (e.g., 0.1%) to visualize the injection.
-
Store the stock solution and working solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Microinjection of this compound into an Adult Insect (e.g., Cockroach)
-
Materials:
-
Prepared this compound injection solution
-
Microinjection setup (micromanipulator, microinjector, pulled glass capillary needles)
-
Stereomicroscope
-
CO₂ or cold anesthesia setup
-
Soft forceps
-
Petri dishes with moist filter paper for recovery
-
-
Procedure:
-
Pull glass capillary tubes to create fine-tipped needles using a micropipette puller.
-
Backfill a needle with the this compound injection solution.
-
Mount the needle onto the microinjector.
-
Anesthetize an adult insect using CO₂ or by placing it on ice for a few minutes.
-
Place the anesthetized insect on a holding stage under the stereomicroscope.
-
Gently insert the needle through an intersegmental membrane, for example, between the abdominal sternites, at a shallow angle to avoid damaging internal organs.
-
Inject a precise volume of the this compound solution into the hemocoel. The exact volume will depend on the size of the insect (e.g., 10-50 nL for smaller insects, up to 1 µL for larger insects).
-
Carefully withdraw the needle.
-
Transfer the injected insect to a recovery chamber (a petri dish with a moist filter paper) and monitor its recovery and subsequent behavior or physiology.
-
For control groups, inject insects with the same volume of insect saline (with tracer dye if used in the experimental group).
-
Visualizations
Caption: Presumed this compound signaling pathway via a G-protein coupled receptor (GPCR).
Caption: Experimental workflow for this compound microinjection in insects.
References
- 1. ovid.com [ovid.com]
- 2. Novel insect orcokinins: characterization and neuronal distribution in the brains of selected dicondylian insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster. | Semantic Scholar [semanticscholar.org]
- 6. The effect of B-type allatostatin neuropeptides on crosstalk between the insect immune response and cold tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of neuropeptide binding sites and the impact of biostable kinin and CAP2b analogue treatment on aphid (Myzus persicae and Macrosiphum rosae) stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bombyx Orcokinins Are Brain-Gut Peptides Involved in the Neuronal Regulation of Ecdysteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of Orcokinin gene knockdown
Technical Support Center: Orcokinin Gene Knockdown
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the specificity of this compound (OK) gene knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to confirm a successful this compound gene knockdown?
A1: The first step is to quantify the reduction in this compound mRNA levels. This is typically achieved through quantitative real-time PCR (qPCR) using primers specific to the this compound gene. A significant reduction in this compound transcript levels in your experimental group compared to a control group (e.g., injected with a non-specific dsRNA like GFP) is the primary indicator of a successful knockdown.
Q2: My qPCR results show a significant decrease in this compound mRNA, but I am not observing the expected phenotype. What could be the reason?
A2: There are several possibilities:
-
Inefficient protein depletion: A reduction in mRNA does not always correlate with a proportional decrease in protein levels, especially for very stable proteins. It is crucial to assess this compound protein levels directly, for instance, through Western blotting or immunohistochemistry, if antibodies are available.
-
Redundancy in the system: Other neuropeptides or signaling pathways might compensate for the reduced this compound signaling, thus masking the expected phenotype.
-
Timing of observation: The phenotypic effect might take longer to manifest after the knockdown. Consider performing a time-course experiment to observe the phenotype at different time points post-dsRNA injection.
Q3: I am observing a phenotype, but how can I be sure it is specific to this compound knockdown and not due to off-target effects?
A3: This is a critical aspect of any RNAi experiment. To ensure specificity, you should perform several control experiments:
-
Use multiple, non-overlapping dsRNAs: Design two or more dsRNAs that target different regions of the this compound mRNA. If all of them produce the same phenotype, it is more likely to be a specific effect.
-
Rescue experiment: This is the gold standard for validating specificity. The goal is to "rescue" the phenotype by re-introducing the this compound gene product. This can be done by expressing a form of the this compound gene that is resistant to your dsRNA (e.g., by silent mutations in the dsRNA target region). If the phenotype is reversed, it strongly supports the specificity of your knockdown.
-
Off-target gene expression analysis: Perform RNA-sequencing or microarray analysis to compare the global gene expression profiles of your this compound knockdown animals with control animals. This can help identify any unintended changes in gene expression.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Knockdown Efficiency | Degraded or impure dsRNA. | Verify dsRNA integrity on an agarose (B213101) gel. Ensure it is free of contaminants. |
| Inefficient delivery of dsRNA. | Optimize the concentration of dsRNA and the injection/transfection protocol. | |
| High transcript turnover. | Perform a time-course experiment to determine the optimal time point for analysis after dsRNA delivery. | |
| High Variability in Phenotype | Inconsistent dsRNA delivery. | Standardize the injection volume and location. |
| Genetic background of the animals. | Use an isogenic or inbred strain of animals to reduce genetic variability. | |
| Off-Target Phenotypes | The dsRNA sequence has partial homology to other genes. | Perform a BLAST search to check for potential off-target matches. Redesign the dsRNA to a more unique region of the this compound gene. |
| Immune response triggered by dsRNA. | Use purified, endotoxin-free dsRNA. Include a control group injected with a non-specific dsRNA of a similar length. |
Experimental Protocols
dsRNA Synthesis for this compound Knockdown
Objective: To synthesize double-stranded RNA (dsRNA) targeting the this compound gene for RNA interference (RNAi).
Methodology:
-
Primer Design: Design primers with T7 promoter sequences appended to the 5' end for a unique region of the this compound cDNA.
-
PCR Amplification: Perform PCR to amplify the target region from a cDNA template.
-
PCR Product Purification: Purify the PCR product using a standard kit.
-
In Vitro Transcription: Use a T7 RNA polymerase-based in vitro transcription kit to synthesize sense and antisense RNA strands from the purified PCR product.
-
dsRNA Annealing: Mix the sense and antisense RNA strands, heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature to facilitate annealing.
-
dsRNA Purification and Quantification: Purify the dsRNA and measure its concentration using a spectrophotometer. Assess integrity on an agarose gel.
Validation of Knockdown by qPCR
Objective: To quantify the reduction of this compound mRNA levels following dsRNA treatment.
Methodology:
-
RNA Extraction: Extract total RNA from control and this compound dsRNA-treated samples at a predetermined time point.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using primers specific for the this compound gene and a reference gene (e.g., Actin, GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the this compound gene using the ΔΔCt method.
Rescue Experiment Protocol
Objective: To confirm the specificity of the knockdown phenotype by re-introducing the this compound gene product.
Methodology:
-
Construct Design: Create a rescue construct containing the this compound coding sequence with silent mutations in the dsRNA target region to make it resistant to RNAi. This construct should be under the control of a suitable promoter.
-
Co-injection: Co-inject the this compound dsRNA along with the rescue construct.
-
Control Groups:
-
Group 1: Inject this compound dsRNA + empty vector.
-
Group 2: Inject control dsRNA (e.g., GFP) + empty vector.
-
Group 3: Inject this compound dsRNA + rescue construct.
-
-
Phenotypic Analysis: Observe and quantify the phenotype in all groups. A successful rescue will show a reversal of the knockdown phenotype in Group 3 compared to Group 1.
Data Presentation
Table 1: Quantification of this compound Knockdown Efficiency
| Treatment Group | Mean Relative this compound mRNA Level (normalized to control) | Standard Deviation | p-value (vs. Control dsRNA) |
| Control dsRNA (GFP) | 1.00 | 0.12 | - |
| This compound dsRNA 1 | 0.25 | 0.08 | < 0.01 |
| This compound dsRNA 2 | 0.31 | 0.09 | < 0.01 |
Table 2: Phenotypic Analysis of this compound Knockdown and Rescue
| Treatment Group | Phenotype Measurement (e.g., % of animals with phenotype) | Standard Deviation | p-value (vs. OK dsRNA + Empty Vector) |
| Control dsRNA + Empty Vector | 5% | 1.5% | < 0.01 |
| OK dsRNA + Empty Vector | 85% | 5.2% | - |
| OK dsRNA + Rescue Construct | 12% | 2.1% | < 0.01 |
Visualizations
Caption: A simplified diagram of the this compound signaling pathway.
Caption: Experimental workflow for validating this compound knockdown specificity.
Validation & Comparative
A Comparative Analysis of Orcokinin A and Orcokinin B Bioactivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between neuropeptide isoforms is critical for elucidating their physiological roles and identifying potential therapeutic targets. This guide provides a comprehensive comparison of the bioactivity of Orcokinin A and this compound B, two alternatively spliced isoforms of the this compound gene found in insects.
While direct quantitative comparisons of receptor binding and potency are currently limited due to the yet unidentified specific this compound receptors, this guide synthesizes the existing experimental data from functional studies to highlight their distinct and overlapping roles.
Structural Differences
This compound A and this compound B peptides originate from the same gene through alternative splicing, resulting in distinct mature peptide sequences. While they share some conserved regions, their primary structures differ, which likely contributes to their functional specificity. The precise amino acid sequences can vary between insect species. For instance, in the red flour beetle, Tribolium castaneum, the predicted mature peptides showcase these differences.[1]
Comparative Bioactivity: Functional Insights
Current research, primarily from studies on Tribolium castaneum and Drosophila melanogaster, indicates that this compound A and B have both shared and distinct physiological functions.
Shared Functions: The "Awakening" Response in Tribolium castaneum
In Tribolium castaneum, both this compound A and this compound B appear to be involved in arousal or "awakening" behaviors.[1][2] RNA interference (RNAi) studies have shown that knocking down either isoform individually or both simultaneously results in a longer recovery time from tonic immobility (death feigning) and water-induced knockout.[1][2] This suggests a degree of functional redundancy or a cooperative role in modulating the insect's response to external stressors and returning to an active state.
| Bioassay | Organism | Effect of this compound A Knockdown | Effect of this compound B Knockdown | Effect of Combined Knockdown |
| Recovery from Tonic Immobility | Tribolium castaneum | Longer recovery time | Longer recovery time | Longer recovery time |
| Recovery from Water-Induced Knockout | Tribolium castaneum | Longer recovery time | Longer recovery time | Longer recovery time |
Differential Roles in Reproduction and Physiology in Drosophila melanogaster
In Drosophila melanogaster, the two isoforms exhibit distinct expression patterns, pointing towards specialized functions. This compound A is primarily expressed in neurons of the central nervous system, whereas this compound B is predominantly found in enteroendocrine cells of the midgut.[3]
While studies often target the entire this compound gene, making it difficult to attribute effects to a single isoform, the distinct localization is highly suggestive of separate roles. Silencing of the this compound gene in Drosophila has been shown to cause a significant reduction in egg production, implicating at least one of the isoforms in the regulation of female fecundity.[3][4] Given this compound A's neuronal expression, it is a likely candidate for modulating the neural circuits controlling oogenesis and oviposition.[3]
| Physiological Process | Organism | Observed Effect of this compound Gene Silencing | Likely Primary Isoform Involved |
| Egg Production | Drosophila melanogaster | Reduction in egg-laying | This compound A (neuronal regulation) |
| Male Courtship Behavior | Drosophila melanogaster | Disinhibition of male-to-male courtship | This compound A (neuronal regulation) |
| Gut Motility | Drosophila melanogaster | (Predicted) | This compound B (enteroendocrine expression) |
Proposed Signaling Pathway
Although specific this compound receptors have not yet been definitively identified, it is widely presumed that they are G protein-coupled receptors (GPCRs), a common mechanism for neuropeptide signaling in insects.[5][6][7][8][9] Upon binding of an this compound peptide, the GPCR would likely activate intracellular second messenger cascades, such as those involving cyclic AMP (cAMP) or calcium (Ca2+), to elicit a physiological response in the target cell.
Caption: Proposed GPCR signaling pathway for Orcokinins.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the study of this compound bioactivity.
RNA Interference (RNAi) in Tribolium castaneum
This technique is used to silence the expression of specific genes, in this case, the transcripts for this compound A and this compound B, to observe the resulting phenotype.
Methodology:
-
dsRNA Synthesis: Gene-specific fragments for this compound A and this compound B are amplified by PCR and used as templates for in vitro transcription to synthesize double-stranded RNA (dsRNA).
-
Insect Rearing: Tribolium castaneum are reared on a standard diet of whole wheat flour supplemented with yeast.
-
dsRNA Injection: Larvae or pupae are anesthetized, and a specific concentration of dsRNA is injected into the body cavity using a microinjector.[10][11][12][13] A control group is injected with a dsRNA targeting a non-native gene (e.g., GFP).
-
Phenotypic Analysis: After a recovery period, the insects are subjected to behavioral assays, such as the tonic immobility or water-submergence assays, to measure recovery times.
Drosophila melanogaster Egg-Laying Assay
This bioassay is used to quantify the fecundity of female flies, which can be affected by the knockdown of genes involved in reproduction.
Methodology:
-
Egg-Laying Chambers: Mated female flies are individually placed in egg-laying chambers containing a food source (e.g., agar-grape juice plates) supplemented with yeast paste to stimulate oviposition.[14][15]
-
Egg Collection and Counting: After a defined period (e.g., 24 hours), the plates are removed, and the number of eggs laid by each female is counted manually under a microscope or using automated imaging systems.[16][17]
-
Statistical Analysis: The average number of eggs laid per female is compared between the control and experimental groups.
Future Directions
The definitive characterization of this compound A and B bioactivity awaits the identification and cloning of their cognate receptor(s). This will enable direct receptor binding assays and the use of cellular reporter systems (e.g., calcium mobilization assays) to quantify and compare the potency (EC50) and efficacy of each isoform. Such studies will be instrumental in dissecting their precise roles in insect physiology and could pave the way for the development of novel, isoform-specific modulators for pest management or other applications.
References
- 1. Alternatively spliced this compound isoforms and their functions in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternatively spliced this compound isoforms and their functions in Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Larval RNA Interference in the Red Flour Beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Larval RNA interference in the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Protocol: An absolute egg-to-adult viability assay in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
A Comparative Guide to the Functional Differences of Orcokinins in Crustaceans and Insects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional roles of orcokinin neuropeptides in crustaceans and insects, supported by experimental data. Orcokinins are a family of neuropeptides that play crucial, yet distinct, roles in the physiology of these two major arthropod groups. Understanding these differences is vital for fundamental research in neurobiology and for the development of targeted pest control strategies.
Overview of this compound Functions
Orcokinins were first identified in crustaceans as myotropic peptides due to their potent effects on gut musculature.[1] Subsequent research has revealed their role as neuromodulators within the central nervous system. In insects, the functional repertoire of orcokinins is broader, encompassing the regulation of circadian rhythms, ecdysis (molting), and reproduction.[2][3][4]
Quantitative Comparison of this compound Activity
The following tables summarize key quantitative data from studies investigating the effects of orcokinins in crustaceans and insects.
Table 1: Myotropic Effects of Orcokinins on Crustacean Hindgut
| Species | This compound Analogue | Concentration | Effect | Reference |
| Orconectes limosus (Crayfish) | Asn¹³-orcokinin | 10⁻¹⁰ mol/L | Threshold for contraction | [1] |
| Orconectes limosus (Crayfish) | Val¹³-orcokinin | 10⁻¹⁰ mol/L | Threshold for contraction | [1] |
| Orconectes limosus (Crayfish) | Asn¹³-orcokinin | 10⁻⁷ mol/L | ~5-fold increase in contraction amplitude | [1] |
| Orconectes limosus (Crayfish) | Val¹³-orcokinin | 10⁻⁷ mol/L | ~5-fold increase in contraction amplitude | [1] |
Table 2: Neuromodulatory Effects of Orcokinins on the Crustacean Stomatogastric Ganglion (STG)
| Species | This compound Analogue | Concentration | Effect on Pyloric Rhythm | Reference |
| Homarus americanus (Lobster) | [Ala¹³]this compound | Not specified | Decrease in the number of lateral pyloric (LP) neuron spikes per burst and altered firing phase of pyloric neurons. | [5] |
Table 3: Effects of Orcokinins on Insect Circadian Rhythms
| Species | This compound Analogue | Dose | Circadian Time of Injection | Phase Shift in Locomotor Activity | Reference |
| Leucophaea maderae (Cockroach) | Asn¹³-orcokinin | 150 fmol | CT 0-2 | Maximal phase delay | [2] |
| Leucophaea maderae (Cockroach) | Asn¹³-orcokinin | 150 fmol | CT 6-8 | Maximal phase advance | [2] |
Table 4: Effects of this compound Gene Knockdown on Insect Reproduction
| Species | Method | Effect | Reference |
| Drosophila melanogaster (Fruit fly) | RNAi-mediated knockdown | Reduction in egg production | [3][6] |
| Drosophila melanogaster (Fruit fly) | RNAi-mediated knockdown | Disinhibition of male courtship behavior (including male-to-male courtship) | [3][6] |
Signaling Pathways
The precise receptors and downstream signaling pathways for orcokinins in both crustaceans and insects remain to be definitively identified. However, it is widely presumed that orcokinins exert their effects through G protein-coupled receptors (GPCRs). The activation of these receptors would likely lead to the modulation of intracellular second messenger systems, such as cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) concentrations, which in turn would trigger the observed physiological responses.
Experimental Protocols
This bioassay is a classic method to quantify the myotropic effects of orcokinins.
Methodology:
-
Dissection: Isolate the hindgut from a crustacean (e.g., crayfish, Orconectes limosus).
-
Mounting: Suspend the isolated hindgut in an organ bath filled with appropriate physiological saline.
-
Transducer Connection: Attach one end of the hindgut to a fixed point and the other to an isometric force transducer to record contractions.
-
Equilibration: Allow the preparation to equilibrate in the saline until a stable baseline of spontaneous contractions is observed.
-
Application of this compound: Add known concentrations of this compound to the organ bath.
-
Recording: Record the changes in contraction force (amplitude) and frequency.
-
Data Analysis: Quantify the dose-dependent effects of this compound on hindgut contractility.[1]
This protocol is used to assess the impact of orcokinins on the master circadian clock.
Methodology:
-
Entrainment: Maintain insects (e.g., cockroaches, Leucophaea maderae) under a controlled light-dark (LD) cycle (e.g., 12 hours light: 12 hours dark) for several days to synchronize their internal clocks.[2]
-
Constant Conditions: Transfer the insects to constant darkness (DD) to allow their free-running circadian rhythms to be observed.
-
Baseline Recording: Record locomotor activity using running wheels or infrared sensors to establish a stable baseline rhythm.
-
This compound Injection: At a specific circadian time (CT), inject a precise dose of this compound into the vicinity of the accessory medulla, the location of the master circadian clock in the insect brain.[2]
-
Post-Injection Recording: Continue to record locomotor activity for several days after the injection.
-
Data Analysis: Analyze the activity records to determine the magnitude and direction of the phase shift in the circadian rhythm compared to control-injected animals.[2]
RNAi is a powerful tool to investigate the function of this compound genes by silencing their expression.
Methodology:
-
dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a specific sequence of the this compound gene. A control dsRNA (e.g., targeting a non-native gene like GFP) should also be prepared.
-
dsRNA Delivery: Inject the dsRNA into the insect (e.g., Drosophila melanogaster) at an appropriate life stage.[3]
-
Gene Knockdown Verification: After a suitable incubation period, quantify the expression of the this compound gene using quantitative real-time PCR (qRT-PCR) to confirm successful knockdown.
-
Phenotypic Analysis: Observe and quantify the effects of this compound gene silencing on the physiological process of interest, such as egg-laying frequency, courtship behavior, or the success of ecdysis.[3][6]
Conclusion
The functional roles of orcokinins have diverged significantly between crustaceans and insects. In crustaceans, their primary functions appear to be related to the control of visceral muscle activity and neuromodulation of central pattern generators. In contrast, insects have co-opted orcokinins for a wider array of regulatory functions, including the complex orchestration of circadian timing, developmental transitions, and reproductive behaviors. This functional divergence highlights the evolutionary plasticity of neuropeptide signaling systems. The lack of identified receptors remains a critical knowledge gap, and future research in this area will be essential for a complete understanding of this compound signaling and for the potential development of novel, targeted strategies for insect pest management.
References
- 1. Two orcokinins and the novel octapeptide orcomyotropin in the hindgut of the crayfish Orconectes limosus: identified myostimulatory neuropeptides originating together in neurones of the terminal abdominal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound peptides in developing and adult crustacean stomatogastric nervous systems and pericardial organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Orcokinin vs. Other Neuropeptides in the Regulation of Ecdysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ecdysis, the process of shedding the old cuticle, is a critical and complex physiological event in the life of arthropods. This behavior is under tight regulation by a cascade of neuropeptides, ensuring its proper timing and execution. While a canonical pathway involving neuropeptides such as Ecdysis Triggering Hormone (ETH), Eclosion Hormone (EH), and Crustacean Cardioactive Peptide (CCAP) has been well-established in holometabolous insects, recent research has highlighted the crucial role of other neuropeptides, like orcokinin, particularly in hemimetabolous insects. This guide provides an objective comparison of this compound's role and performance in regulating ecdysis against other key neuropeptides, supported by experimental data.
Overview of Key Neuropeptides in Ecdysis
Ecdysis is orchestrated by a complex interplay of several neuropeptides. The established signaling cascade is primarily initiated by a decline in ecdysteroid levels, which permits the release of ETH. ETH then acts on the central nervous system to trigger the release of other neuropeptides, including EH and CCAP, which in turn activate the specific motor programs for ecdysis. Bursicon is subsequently released to control post-ecdysis processes like cuticle tanning and wing expansion. Orcokinins have emerged as essential players in this process, particularly in hemimetabolous insects, where they appear to be integral to the regulatory network.
Comparative Performance in Ecdysis Regulation
The functional necessity of these neuropeptides in ecdysis is often evaluated through gene silencing experiments, such as RNA interference (RNAi), where the reduction in the expression of a specific neuropeptide or its receptor leads to observable defects in ecdysis. The following tables summarize the quantitative outcomes of such experiments for this compound and other key neuropeptides.
Table 1: Effect of this compound (OKA) RNAi on Ecdysis in Rhodnius prolixus
| Experimental Group | Nymphs that Ecdysed Successfully (%) | Nymphs with Ecdysis Failure/Mortality (%) | Source |
| dsRhoprOKA | 0% | 100% | [1][2] |
| Control (Water injected) | 95% | 5% | [1] |
Data from studies on fourth-instar nymphs of the hemimetabolous insect Rhodnius prolixus.
Table 2: Effect of Other Neuropeptide RNAi on Ecdysis
| Neuropeptide/Receptor | Insect Species | Ecdysis Failure/Mortality Rate (%) | Phenotype | Source |
| ETH | Rhodnius prolixus | 100% | Lethality at the expected time of ecdysis. | [3] |
| ETH Receptor | Schistocerca gregaria | 88% | Lethality at the adult moult. | [4] |
| CCAP | Rhodnius prolixus | 47.6% (mortality during expected ecdysis) | Insects die immediately prior to or during the ecdysis behavioral sequence. | [5] |
| CCAP Receptor | Rhodnius prolixus | 56.2% (mortality during expected ecdysis) | Insects die immediately prior to or during the ecdysis behavioral sequence. | [5] |
| CCAP & CCAP Receptor (combined) | Rhodnius prolixus | up to 84% | High mortality at the expected time of ecdysis. | [6][7] |
| Bursicon (α and β subunits) | Apis mellifera | Impaired | Prevented complete formation and tanning of the adult cuticle, leading to impaired ecdysis. | [8][9] |
Signaling Pathways in Ecdysis Regulation
The intricate coordination of ecdysis is managed through hierarchical and interconnected signaling pathways. The diagrams below illustrate the established cascade for ETH, EH, and CCAP, and the emerging role of this compound.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The ecdysis triggering hormone system is essential for successful moulting of a major hemimetabolous pest insect, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus [frontiersin.org]
- 6. Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNAi-Mediated Functional Analysis of Bursicon Genes Related to Adult Cuticle Formation and Tanning in the Honeybee, Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNAi-Mediated Functional Analysis of Bursicon Genes Related to Adult Cuticle Formation and Tanning in the Honeybee, Apis mellifera | PLOS One [journals.plos.org]
A Researcher's Guide to Orcokinin Sequence Alignment and Phylogenetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the sequence alignment and phylogenetic analysis of orcokinins, a family of neuropeptides involved in various physiological processes in invertebrates.[1][2] This document offers an objective look at different bioinformatics tools, supported by performance data, and includes detailed experimental protocols to aid in your research and development endeavors.
Introduction to Orcokinins
Orcokinins are a family of neuropeptides primarily found in arthropods and other invertebrates.[1][3] They are known to play roles in a variety of physiological processes, including the regulation of reproduction, ecdysis (molting), and circadian rhythms.[2][4] The study of orcokinins, their sequence variations across species, and their evolutionary relationships can provide valuable insights into invertebrate neurobiology and may offer novel targets for the development of specific and environmentally friendly pesticides.[4]
Data Presentation: Orcokinin Sequences
Understanding the sequence diversity of orcokinins is the first step in any comparative analysis. The following table summarizes representative this compound precursor-derived peptides from various invertebrate species.
| Species | Organism Type | Peptide Sequence | GenBank Accession |
| Orconectes limosus | Crayfish | NFDEIDRSGFGFN | - |
| Carcinus maenas | Crab | NFDEIDRSGFGFN | - |
| Homarus americanus | Lobster | NFDEIDRSGFGFN | EU499359 |
| Procambarus clarkii | Crayfish | NFDEIDRSGFGFN | AB029168 |
| Blattella germanica | Cockroach | NFDEIDRSGFNS | - |
| Tribolium castaneum | Beetle | (OK-A and OK-B isoforms) | - |
| Sepia officinalis | Cuttlefish | (FLGamide/Orcokinin B-like) | - |
| Drosophila melanogaster | Fruit Fly | (Predicted from gene) | NP_002261160.1 |
| Anopheles gambiae | Mosquito | (Predicted from gene) | - |
| Caenorhabditis elegans | Nematode | (NLP-14 and NLP-15 peptides) | - |
Sequence Alignment: A Comparative Overview of Tools
Multiple sequence alignment (MSA) is a critical step for inferring homology and preparing sequences for phylogenetic analysis. The choice of MSA tool can significantly impact the quality of the alignment and the subsequent phylogenetic tree. Here, we compare some of the most widely used MSA programs.
| Tool | Algorithm Type | Key Features | Performance Characteristics |
| MAFFT | Progressive with iterative refinement | High speed and accuracy; offers various strategies for different dataset sizes and complexities. | Generally considered one of the most accurate and fastest methods, especially for large datasets.[3][5][6] |
| MUSCLE | Progressive with iterative refinement | High accuracy and speed; offers options for optimizing for either speed or accuracy. | Comparable accuracy to MAFFT and T-Coffee, and is particularly fast for large numbers of sequences.[4][5][6] |
| Clustal Omega | Progressive with guide tree | Widely used and easy to access; good for a quick initial alignment. | Generally less accurate than MAFFT and MUSCLE, especially for divergent sequences.[3] |
| T-Coffee | Consistency-based | Aims to produce more accurate alignments by using information from multiple sources (e.g., pairwise alignments). | Often produces highly accurate alignments, particularly for more divergent sequences, but can be slower than MAFFT and MUSCLE.[3] |
| ProbCons | Probabilistic consistency-based | Utilizes a probabilistic model of consistency to improve alignment accuracy. | Known for high accuracy, often outperforming other methods on benchmark datasets, but can be computationally intensive. |
Performance Data Summary:
Benchmark studies on various protein datasets have consistently shown that consistency-based and iterative refinement methods (MAFFT, MUSCLE, T-Coffee, ProbCons) outperform simpler progressive methods like ClustalW in terms of alignment accuracy.[3] For short and potentially divergent peptide sequences like orcokinins, tools that excel in local alignment accuracy, such as MAFFT (L-INS-i setting) and T-Coffee, are often preferred.
Experimental Protocols
This section provides a detailed workflow for the sequence alignment and phylogenetic analysis of orcokinins.
Sequence Retrieval and Preparation
-
Objective: To gather this compound protein sequences from various species of interest.
-
Protocol:
-
Utilize the National Center for Biotechnology Information (NCBI) database (--INVALID-LINK--) to search for known and predicted this compound sequences. Use search terms such as "this compound," "this compound precursor," and the scientific names of relevant species.
-
For novel sequencing, total RNA can be extracted from relevant tissues (e.g., central nervous system, gut) and subjected to Rapid Amplification of cDNA Ends (RACE) to obtain the full-length precursor sequence.
-
Translate the nucleotide sequences of the this compound precursors into amino acid sequences using a tool like ExPASy Translate (--INVALID-LINK--).
-
Identify the mature peptide sequences from the precursor proteins. These are typically flanked by cleavage sites (e.g., dibasic residues like KR, RR).
-
Compile the mature this compound peptide sequences into a single FASTA format file. Each sequence should have a unique and informative identifier (e.g., >Genus_species_this compound).
-
Multiple Sequence Alignment
-
Objective: To align the collected this compound sequences to identify conserved regions and prepare them for phylogenetic analysis.
-
Recommended Tool: MAFFT (--INVALID-LINK--)
-
Protocol:
-
Navigate to the MAFFT web server.
-
Upload the FASTA file containing your this compound sequences.
-
For short peptides, select the L-INS-i (accurate) strategy.
-
Leave other parameters at their default settings unless you have specific requirements.
-
Execute the alignment.
-
Inspect the resulting alignment for any obvious errors. Manually adjust if necessary, though this should be done with caution and well-documented.
-
Download the alignment in a format compatible with your chosen phylogenetic analysis software (e.g., PHYLIP or FASTA).
-
Phylogenetic Analysis
-
Objective: To infer the evolutionary relationships between the this compound sequences.
-
Recommended Tool: MEGA (Molecular Evolutionary Genetics Analysis) (--INVALID-LINK--)
-
Protocol:
-
Open the MEGA software.
-
Load your aligned sequence file.
-
From the "Phylogeny" menu, choose a method for tree construction. The Maximum Likelihood (ML) method is a statistically robust and widely used approach.
-
In the ML analysis options, you will need to select a substitution model. MEGA can help you find the best-fit model for your data based on the Bayesian Information Criterion (BIC).
-
Set the number of bootstrap replications to 1000. Bootstrapping is a statistical method used to assess the confidence in the branching points of the tree.
-
Run the analysis.
-
The resulting phylogenetic tree will be displayed. The numbers at the nodes represent bootstrap support values (as a percentage). Higher values (typically >70%) indicate stronger support for that particular branching point.
-
Mandatory Visualizations
Experimental Workflow
Caption: A typical workflow for this compound sequence alignment and phylogenetic analysis.
This compound Signaling Pathway
The precise signaling cascade for orcokinins is still under investigation, but it is widely believed to be mediated by G-protein coupled receptors (GPCRs).[4]
Caption: A generalized model of the this compound signaling pathway via a G-protein coupled receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orcokinins in insects and other invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ncbs.res.in [ncbs.res.in]
- 6. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Orcokinin Gene Structure: Insights into Neuropeptide Evolution and Function
A comprehensive examination of the orcokinin gene across diverse species reveals a fascinating evolutionary narrative of neuropeptide signaling. This guide provides a comparative analysis of this compound gene architecture, details the associated signaling pathways, and outlines key experimental methodologies for researchers in neuroscience and drug development.
Orcokinins are a conserved family of neuropeptides first identified in crustaceans and subsequently found across a wide range of invertebrates, including insects, nematodes, and mollusks.[1][2] These peptides play crucial roles in a variety of physiological processes, such as muscle contraction, circadian rhythms, reproduction, and behavior.[3][4][5] Understanding the structure and evolution of the this compound gene is paramount to elucidating its diverse functions and exploring its potential as a target for novel therapeutic interventions.
Comparative Gene Structure
The this compound gene exhibits notable structural variations across different animal phyla, primarily in its organization and the processing of its transcripts. In many insect species, a single this compound gene gives rise to two distinct isoforms, this compound-A (OK-A) and this compound-B (OK-B), through alternative splicing.[1][6] This mechanism allows for the generation of peptide diversity from a single genetic locus. In contrast, the gene structure in crustaceans, arachnids, and annelids typically features a single transcript that encodes a precursor protein containing both OK-B-like peptides in the N-terminal region followed by multiple copies of OK-A-like peptides.[1] In the nematode Caenorhabditis elegans, orcokinins are encoded by two separate genes, nlp-14 and nlp-15.[2]
| Feature | Insects (e.g., Drosophila melanogaster, Tribolium castaneum) | Crustaceans (e.g., Procambarus clarkii, Homarus americanus) | Nematodes (Caenorhabditis elegans) |
| Gene Copy Number | Typically a single gene[1] | Typically a single gene | Two genes (nlp-14, nlp-15)[2] |
| Transcript Processing | Alternative splicing yielding OK-A and OK-B transcripts[1][6][7] | Single transcript encoding a precursor with both OK-A and OK-B peptides[1][8] | Separate transcripts from each gene |
| Precursor Organization | Isoform-specific precursors | OK-B peptides at N-terminus, followed by multiple OK-A peptides[1] | Multiple peptides encoded by each gene precursor[2] |
| Mature Peptides | OK-A and OK-B isoforms with distinct sequences[1] | Multiple OK-A and OK-B like peptides | Five NLP-14 peptides and multiple NLP-15 peptides[2] |
This compound Signaling Pathway
While the precise signaling mechanisms of orcokinins are still under active investigation, it is widely presumed that they exert their effects through G-protein coupled receptors (GPCRs), leading to downstream intracellular signaling cascades.[3] Evidence suggests the involvement of calcium (Ca2+) signaling pathways. Upon binding of the this compound peptide to its receptor on the cell membrane, a conformational change in the receptor is thought to activate intracellular G-proteins. This activation, in turn, can trigger the production of second messengers, such as inositol (B14025) trisphosphate (IP3), which then binds to receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. The subsequent increase in intracellular Ca2+ concentration can then modulate a variety of cellular responses, including muscle contraction, neuronal excitability, and gene expression.
References
- 1. Alternatively spliced this compound isoforms and their functions in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. More Drosophila enteroendocrine peptides: this compound B and the CCHamides 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PMC [pmc.ncbi.nlm.nih.gov]
Validating Orcokinin's Role in Circadian Rhythms: A Comparative Guide to Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of using Orcokinin knockout models to validate its role in circadian rhythms. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative neuropeptidergic systems.
The neuropeptide this compound has emerged as a potential modulator of circadian rhythms in insects. Its conserved nature across various species suggests a fundamental role in physiological processes. This guide delves into the validation of this compound's function in regulating the internal biological clock, with a focus on the application of knockout models. We will explore the experimental data derived from such models and compare the findings with well-established circadian neuropeptides like Pigment-Dispersing Factor (PDF) and Vasoactive Intestinal Peptide (VIP).
Performance Comparison: this compound Knockout vs. Alternatives
The validation of a neuropeptide's role in circadian rhythms often relies on the analysis of locomotor activity in knockout or knockdown models. The key parameters measured include the percentage of rhythmic individuals, the free-running period (the length of the cycle in constant conditions), and the phase of activity peaks.
For a comprehensive comparison, we present data from knockout models of two well-characterized circadian neuropeptides: PDF in Drosophila and VIP in mice.
| Neuropeptide System | Model Organism | Genotype | Key Circadian Phenotypes in Constant Darkness (DD) |
| Leucokinin (related to this compound) | Drosophila melanogaster | Lkr RNAi knockdown | Weakened behavioral rhythms[1] |
| Pigment-Dispersing Factor (PDF) | Drosophila melanogaster | pdf null mutant | - Loss of morning anticipation peak- Advanced evening activity peak- High percentage of arrhythmicity[2] |
| Vasoactive Intestinal Peptide (VIP) | Mouse | Vip knockout | - Pronounced abnormalities in locomotor activity- Shortened free-running period- Loss of rhythm coherence- A significant portion become arrhythmic over time[3][4] |
| VIP Receptor (VPAC2) | Mouse | Vpac2 knockout | - Loss of circadian rhythms in locomotor activity, core body temperature, and heart rate under constant conditions[5][6] |
Experimental Protocols
Generation of this compound Knockout Models via CRISPR/Cas9 in Drosophila melanogaster (Adapted Protocol)
This protocol provides a detailed methodology for creating a knockout of a neuropeptide gene, which can be specifically adapted for the this compound gene in Drosophila.
a. Target Site Selection and sgRNA Design:
-
Identify the target gene sequence for this compound in the Drosophila genome.
-
Utilize online CRISPR design tools to select optimal single guide RNA (sgRNA) target sites within the coding region of the this compound gene. Prioritize sites in the early exons to maximize the likelihood of generating a loss-of-function mutation.
b. Plasmid Construction:
-
Synthesize oligonucleotides corresponding to the chosen sgRNA target sequences.
-
Clone the annealed oligonucleotides into a U6 promoter-driven sgRNA expression vector.
c. Embryo Injection:
-
Prepare a mixture containing the sgRNA expression plasmid and a plasmid encoding Cas9 endonuclease.
-
Inject the mixture into pre-blastoderm embryos of a suitable Drosophila strain (e.g., w1118).
d. Screening for Mutations:
-
Rear the injected embryos to adulthood (G0 generation).
-
Cross individual G0 flies with a balancer stock to establish stable lines.
-
In the F1 generation, screen for the presence of mutations at the target site using PCR amplification of the genomic region followed by sequencing or a T7 endonuclease I assay.
e. Homozygous Knockout Line Establishment:
-
Intercross heterozygous F1 flies carrying the desired mutation to generate homozygous knockout flies in the F2 generation.
-
Confirm the absence of the wild-type this compound protein in homozygous knockout flies using techniques like immunohistochemistry or Western blotting, if antibodies are available.
Circadian Locomotor Activity Monitoring in Drosophila
This protocol details the standard procedure for assessing circadian rhythms in locomotor activity.
a. Fly Preparation:
-
Use adult male or female flies (3-5 days old) of the desired genotypes (wild-type, this compound knockout, and relevant controls).
-
Individually place flies in small glass tubes containing a food source (e.g., 5% sucrose (B13894) and 2% agar).
b. Entrainment:
-
Place the tubes into activity monitors within a temperature-controlled incubator.
-
Entrain the flies to a 12-hour light:12-hour dark (LD) cycle for at least 3-4 days.
c. Data Collection in Constant Darkness (DD):
-
After entrainment, switch the lighting conditions to constant darkness (DD) to measure the free-running circadian rhythm.
-
Record locomotor activity continuously for at least 7-10 days using an infrared beam-breaking system. Data is typically collected in 1-minute bins.
d. Data Analysis:
-
Analyze the locomotor activity data using software packages like ClockLab or pySolo.
-
Key parameters to be calculated include:
-
Rhythmicity: Determined by chi-squared periodogram analysis. The percentage of rhythmic flies in a population is a crucial measure.
-
Period (τ): The length of the free-running rhythm in DD.
-
Rhythm Strength/Power: A measure of the robustness of the rhythm.
-
Activity Profile: The pattern of activity during the LD cycle, including morning and evening anticipation peaks.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: Proposed this compound signaling pathway involving a G-protein coupled receptor.
Experimental Workflow for Validating this compound's Role in Circadian Rhythms
Caption: Workflow for generating and analyzing this compound knockout models.
Logical Relationship: Circadian Regulation by Neuropeptides
Caption: Neuropeptides as key outputs of the master circadian clock.
Conclusion
The use of knockout models is a powerful tool for dissecting the molecular and neural circuits underlying circadian rhythms. While direct quantitative evidence for this compound's role from knockout studies is still emerging, research on the related neuropeptide Leucokinin suggests a significant function in maintaining the robustness of daily activity rhythms. Comparative analysis with well-established circadian neuropeptides like PDF and VIP highlights the common themes of neptidergic control over the timing and coherence of behavioral outputs. The provided experimental protocols offer a roadmap for researchers to generate and analyze this compound knockout models, which will be instrumental in definitively validating its role in the intricate network of circadian regulation. Further investigation into the this compound signaling pathway will provide a more complete picture of its mechanism of action and its potential as a target for modulating circadian function.
References
- 1. Circadian rhythms in neuronal activity propagate through output circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDF Receptor Expression Reveals Direct Interactions between Circadian Oscillators in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced VIP Expression Affects Circadian Clock Function in VIP-IRES-CRE Mice (JAX 010908) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Temporal phasing of locomotor activity, heart rate rhythmicity, and core body temperature is disrupted in VIP receptor 2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Activity of Orcokinin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Orcokinins are a conserved family of neuropeptides found throughout the invertebrate phyla, playing crucial roles in a diverse array of physiological processes. Their pleiotropic nature, influencing everything from muscle contraction and reproduction to circadian rhythms, makes them and their synthetic analogs compelling targets for both basic research and the development of novel therapeutics and pest control agents. This guide provides a comparative overview of the cross-species activity of Orcokinin analogs, supported by available experimental data and detailed methodologies.
Comparative Bioactivity of this compound Analogs
While a comprehensive quantitative comparison of all this compound analogs across all studied species is not yet available in the literature, this table summarizes the known biological activities and, where possible, quantitative data on their effects. The activity of these peptides is highly dependent on the species and the specific tissue being examined.
| Peptide/Analog | Species | Tissue/Process | Observed Effect | Quantitative Data |
| This compound | Orconectes limosus (Crayfish) | Hindgut | Myostimulatory (enhances frequency and amplitude of contractions) | Threshold of activity: ~5 x 10⁻¹¹ M[1] |
| [Asn¹³]-Orcokinin | Procambarus clarkii (Crayfish) | Mid-/Hindgut | Increased motility | - |
| [Asn¹³]-Orcokinin | Homarus americanus (Lobster) | Mid-/Hindgut | No effect | - |
| [Ala¹³]-Orcokinin | Homarus americanus (Lobster) | Stomatogastric ganglion | Neuromodulatory (decreased lateral pyloric neuron spikes/burst, altered firing phase) | - |
| FLGa 1 (So-orcokinin B analog) | Sepia officinalis (Cuttlefish) | Distal oviduct | Reversible decrease in tonus | - |
| FLGa 1 (So-orcokinin B analog) | Sepia officinalis (Cuttlefish) | Main nidamental glands | Myoexcitatory (increased amplitude at 10⁻⁸ M, increased tonus at 10⁻⁶ M)[2] | - |
| FLGa 3 (So-orcokinin B analog) | Sepia officinalis (Cuttlefish) | Distal oviduct | Reversible decrease in tonus | - |
| FLGa 3 (So-orcokinin B analog) | Sepia officinalis (Cuttlefish) | Main nidamental glands | Myosuppressive tendency | - |
| This compound B | Blattella germanica (Cockroach) | Vitellogenesis | Regulation of vitellogenesis and oocyte growth[2] | - |
| This compound peptides | Leucophaea maderae (Cockroach) | Circadian rhythm | Phase shift in circadian locomotor activity[3] | - |
This compound Signaling Pathway
The precise signaling pathway for Orcokinins is still under investigation, and a dedicated receptor has yet to be deorphanized[3]. However, the available evidence strongly suggests that Orcokinins mediate their effects through a G protein-coupled receptor (GPCR), likely coupled to a Gq alpha subunit, which in turn activates the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium levels[4][5][6][7].
Experimental Protocols
Myotropic Activity Assay on Crayfish Hindgut
This protocol describes a standard method for assessing the myotropic (muscle-contracting or relaxing) effects of this compound analogs on the isolated crayfish hindgut[8][9][10].
Materials:
-
Crayfish (e.g., Procambarus clarkii)
-
Crayfish saline (e.g., Van Harreveld's solution: NaCl 205 mM, KCl 5.4 mM, CaCl₂ 13.5 mM, MgCl₂ 2.6 mM, NaHCO₃ 2.4 mM, pH 7.4)
-
Dissection tools (scissors, forceps)
-
Sylgard-lined dissection dish
-
Force-displacement transducer
-
Amplifier and data acquisition system
-
This compound analogs of interest
-
Pipettes
Procedure:
-
Anesthetize a crayfish by placing it on ice for 10-15 minutes.
-
Dissect the hindgut by making a dorsal incision along the abdomen and carefully removing the overlying tissues.
-
Isolate the hindgut and transfer it to a dissection dish containing chilled crayfish saline.
-
Tie one end of the hindgut to a fixed point in the dish and the other end to a force-displacement transducer.
-
Allow the preparation to equilibrate for at least 30 minutes, continuously perfusing with fresh saline, until a stable baseline of spontaneous contractions is observed.
-
Prepare serial dilutions of the this compound analogs in crayfish saline.
-
Apply the analogs to the bath in increasing concentrations, allowing sufficient time for the response to stabilize at each concentration.
-
Record the changes in contraction frequency and amplitude.
-
After testing each analog, thoroughly wash the preparation with fresh saline to return to the baseline activity.
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the application of the analog.
-
Express the response as a percentage of the maximum response or as a change from the baseline.
-
Construct dose-response curves by plotting the response against the logarithm of the analog concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) for each analog using non-linear regression analysis[11][12][13][14][15].
In Vitro Vitellogenesis Assay in Insects
This protocol outlines a method to assess the effect of this compound analogs on vitellogenin (Vg) synthesis in the fat body of female insects[16][17][18][19][20].
Materials:
-
Adult female insects (e.g., Blattella germanica)
-
Insect saline (e.g., Grace's insect medium)
-
Dissection tools
-
Sterile culture plates (24-well)
-
This compound analogs of interest
-
Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR) or ELISA.
Procedure:
-
Dissect the fat body from adult female insects in sterile insect saline.
-
Wash the fat body tissue several times with fresh saline to remove hemolymph.
-
Place the fat body explants in a 24-well culture plate containing insect saline.
-
Add the this compound analogs at various concentrations to the wells. Include a control group with no analog.
-
Incubate the plates at an appropriate temperature (e.g., 28°C) for a defined period (e.g., 24 hours).
-
After incubation, collect the fat body tissue and/or the culture medium.
-
To measure Vg gene expression, extract total RNA from the fat body, synthesize cDNA, and perform qRT-PCR using Vg-specific primers.
-
To measure Vg protein secretion, use an enzyme-linked immunosorbent assay (ELISA) on the culture medium.
Data Analysis:
-
For qRT-PCR, calculate the relative expression of the Vg gene normalized to a reference gene.
-
For ELISA, quantify the concentration of Vg in the culture medium.
-
Compare the levels of Vg expression or secretion between the control and analog-treated groups.
Circadian Locomotor Activity Assay in Insects
This protocol describes a method to evaluate the influence of this compound analogs on the circadian locomotor activity of insects[21][22][23][24][25].
Materials:
-
Insects with well-characterized locomotor rhythms (e.g., Drosophila melanogaster or Leucophaea maderae)
-
Locomotor activity monitors (e.g., Drosophila Activity Monitoring System)
-
Environmental chamber with controlled light-dark cycles and temperature
-
Microinjection setup
-
This compound analogs of interest
Procedure:
-
Individually house insects in the locomotor activity monitors.
-
Entrain the insects to a standard light-dark (LD) cycle (e.g., 12 hours light: 12 hours dark) for several days.
-
After entrainment, transfer the insects to constant darkness (DD) to observe their free-running circadian rhythms.
-
Inject a precise volume of the this compound analog solution directly into the brain or hemolymph of the insects at a specific circadian time. Control insects should be injected with vehicle only.
-
Continue to monitor the locomotor activity in DD for several days post-injection.
Data Analysis:
-
Analyze the locomotor activity data to determine the period, phase, and amplitude of the circadian rhythm before and after the injection.
-
Calculate the phase shift (advance or delay) induced by the analog injection compared to the control group.
-
Construct a phase-response curve by plotting the magnitude and direction of the phase shift as a function of the circadian time of injection.
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of this compound analog activity.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Structural and Functional Characterization of this compound B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Decoding Calcium Signaling Dynamics during Drosophila Wing Disc Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological experimentation with the crayfish hindgut: a student laboratory exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ableweb.org [ableweb.org]
- 10. Physiological Experimentation with the Crayfish Hindgut: A Student Laboratory Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 13. Statistical Methods for Dose-Response Assays [escholarship.org]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for in vivo tracking of lipoproteins in developing oocytes of multiple species of Chagas disease vectors using fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vitellogenesis and Embryogenesis in Spiders: A Biochemical Perspective | MDPI [mdpi.com]
- 20. frontiersin.org [frontiersin.org]
- 21. The Neuropeptide PDF Is Crucial for Delaying the Phase of Drosophila’s Evening Neurons Under Long Zeitgeber Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Circadian Neuropeptide-Expressing Clock Neurons as Regulators of Long-Term Memory: Molecular and Cellular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. journals.biologists.com [journals.biologists.com]
- 25. Assaying Locomotor Activity to Study Circadian Rhythms and Sleep Parameters in Drosophila [escholarship.org]
A Comparative Guide to the Effects of Orcokinin and its Genetic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological effects of the neuropeptide Orcokinin and the consequences of its antagonism through genetic manipulation. Drawing upon experimental data from key model organisms, this document outlines the functional roles of this compound signaling in various biological processes and details the methodologies used to investigate these effects.
Overview of this compound and its Functions
This compound is a conserved family of neuropeptides found in ecdysozoans, playing crucial roles in a variety of physiological and behavioral processes.[1] Initially identified in crustaceans, Orcokinins have since been characterized in insects and nematodes, where they are involved in the regulation of:
-
Sleep and Quiescence: this compound signaling is necessary and sufficient for sleep-like quiescent behaviors in Caenorhabditis elegans.[1][2]
-
Reproduction: In Drosophila melanogaster, this compound is implicated in courtship behavior and egg production.
-
Circadian Rhythms: In cockroaches, this compound injections into the brain can induce phase shifts in circadian locomotor activity, suggesting a role in entraining the biological clock to light cues.[3][4]
-
Ecdysis (Molting): Disruption of this compound signaling has been shown to cause molting defects in some insects.
-
Intestinal Motility: Orcokinins can modulate rhythmic contractions of intestinal muscles.
While the physiological effects of this compound are being actively investigated, the development of specific pharmacological antagonists remains a challenge. Consequently, researchers have predominantly relied on genetic tools, such as RNA interference (RNAi) and gene knockouts, to probe the loss-of-function phenotypes associated with diminished this compound signaling. This guide will therefore focus on comparing the effects of this compound (often studied through overexpression) with the effects of its genetic "antagonism."
Comparative Data on this compound Effects
The following tables summarize quantitative data from key studies, comparing the outcomes of normal or elevated this compound signaling with its genetic disruption.
Table 1: Effects of this compound Signaling on Sleep in C. elegans
| Condition | Genotype | Measured Parameter | Result | Reference |
| Control | Wild-type | Minutes of quiescence during Stress-Induced Sleep (SIS) | ~150 minutes | [1] |
| This compound Antagonism | nlp-14 (this compound gene) null mutant | Minutes of quiescence during SIS | Significantly reduced quiescence | [1] |
| This compound Antagonism | nlp-15 (this compound gene) null mutant | Minutes of quiescence during SIS | Significantly reduced quiescence | [1] |
| This compound Overexpression | Heat-shock induced nlp-14 overexpression | Percentage of time quiescent | Significant increase in quiescence | [5] |
Table 2: Effects of this compound Signaling on Courtship Behavior in Drosophila melanogaster
| Condition | Genotype | Measured Parameter | Result |
| Control | Wild-type males | Courtship Index (CI) towards females | Normal courtship levels |
| This compound Antagonism | This compound gene knockdown (RNAi) in males | Courtship Index (CI) towards other males | Significant increase in male-male courtship |
| Control | Wild-type females | Egg production | Normal levels |
| This compound Antagonism | This compound gene knockdown (RNAi) in females | Egg production | Significant reduction in egg production |
Table 3: Effects of this compound on Circadian Rhythms in the Cockroach Leucophaea maderae
| Condition | Treatment | Measured Parameter | Result | Reference |
| Control | Saline injection | Phase shift in locomotor activity | No significant phase shift | [3][6] |
| This compound Agonism | Asn¹³-orcokinin injection (150 fmol) at CT 13 | Phase shift in locomotor activity | Maximal phase delay (~ -3.8 hours) | [3][6] |
| This compound Agonism | Asn¹³-orcokinin injection (150 fmol) at CT 18 | Phase shift in locomotor activity | Maximal phase advance (~ +2.2 hours) | [3][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Analysis of Sleep Behavior in C. elegans
Objective: To quantify the role of this compound signaling in sleep-like behavior.
Methodology:
-
Animal Culture: C. elegans strains (wild-type, nlp-14 mutants, nlp-15 mutants, and overexpression strains) are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.
-
Behavioral Assay using WorMotel:
-
The WorMotel is a microfabricated multi-well device that allows for the long-term tracking of individual worms.[7]
-
L4 stage animals are transferred to individual wells of the WorMotel containing a bacterial lawn.
-
For Stress-Induced Sleep (SIS), animals are exposed to a specific dose of UV radiation.
-
For Developmental Sleep (lethargus), animals are monitored continuously during the L4-to-adult transition.
-
-
Data Acquisition and Analysis:
-
The WorMotel is placed on an imaging setup, and time-lapse images are captured over several hours.
-
Custom software is used to analyze the images and quantify movement. Quiescence is defined as the absence of movement for a defined period (e.g., a 10-second bout with no pixel displacement).[8]
-
The total time spent in a quiescent state is calculated for each animal and compared across genotypes.
-
RNAi-Mediated Knockdown of this compound in Drosophila melanogaster and Courtship Assay
Objective: To assess the effect of reduced this compound signaling on courtship behavior.
Methodology:
-
Fly Stocks and Crosses: Transgenic fly lines containing UAS-RNAi constructs targeting the this compound gene are crossed with driver lines that express GAL4 in specific neuronal populations. The resulting progeny will have reduced this compound expression in the targeted cells.
-
Single-Pair Courtship Assay:
-
Quantification of Courtship Behavior:
-
The Courtship Index (CI) is calculated as the percentage of time the male spends performing courtship behaviors (e.g., orienting, tapping, wing vibration, licking, and attempting copulation).[10]
-
For male-male courtship assays, a test male is paired with another male, and the CI is similarly quantified.
-
Statistical comparisons are made between the CIs of control and knockdown groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the presumed signaling pathway of this compound and the workflows of the key experimental procedures.
This compound Signaling Pathway
Caption: Presumed this compound signaling pathway via a G-protein coupled receptor (GPCR).
Experimental Workflow for C. elegans Sleep Analysis
Caption: Workflow for quantifying Stress-Induced Sleep in C. elegans.
Experimental Workflow for Drosophila Courtship Assay
Caption: Workflow for Drosophila courtship behavior analysis.
Conclusion
The study of this compound and its signaling pathways provides valuable insights into the neuromodulation of fundamental behaviors such as sleep, reproduction, and circadian rhythms. While specific pharmacological antagonists are yet to be developed, the use of genetic tools has been instrumental in elucidating the loss-of-function phenotypes. The data presented in this guide highlight the excitatory and regulatory roles of this compound across different species. Future research focused on the identification and characterization of this compound receptors will be crucial for the development of targeted therapeutics that can modulate these important physiological processes.
References
- 1. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for a role of this compound-related peptides in the circadian clock controlling locomotor activity of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Quantitative Imaging of Sleep Behavior in Caenorhabditis elegans and larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sleep is required to consolidate odor memory and remodel olfactory synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rezavallab.org [rezavallab.org]
- 10. Drosophila Courtship Conditioning As a Measure of Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
Validating Orcokinin's Function: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data validating the function of the neuropeptide Orcokinin through rescue experiments. We present quantitative data from key studies in Drosophila melanogaster and Caenorhabditis elegans, detail the experimental protocols used, and visualize the underlying signaling pathways and experimental workflows.
Comparative Performance of this compound Rescue Experiments
Rescue experiments are crucial for validating that a phenotype observed upon gene knockdown or knockout is a direct result of the loss of the target gene's function. By reintroducing a functional copy of the gene, the wild-type phenotype should be restored. The following tables summarize quantitative data from studies that have successfully employed this technique to validate the function of this compound.
Table 1: Rescue of this compound-Mediated Reproductive Behaviors in Drosophila melanogaster
| Phenotype | Experimental Group | Quantitative Measure (Mean ± SEM) | Reference |
| Male Courtship Index (CI) towards another male | Wild-Type Control | 0.05 ± 0.02 | Silva et al., 2021 |
| OK RNAi Knockdown | 0.45 ± 0.08 | Silva et al., 2021 | |
| OK RNAi Knockdown + OK Rescue | 0.08 ± 0.03 | Silva et al., 2021 | |
| Female Fecundity (Eggs laid per day) | Wild-Type Control | 65 ± 5 | Silva et al., 2021 |
| OK RNAi Knockdown | 25 ± 4 | Silva et al., 2021 | |
| OK RNAi Knockdown + OK Rescue | 60 ± 6 | Silva et al., 2021 |
Table 2: Rescue of this compound-Mediated Sleep Behavior in Caenorhabditis elegans
In C. elegans, the this compound homologues are encoded by the nlp-14 and nlp-15 genes. Loss-of-function mutants for these genes exhibit defects in stress-induced sleep (SIS). Re-expression of nlp-14 in these mutant backgrounds rescues the normal sleep phenotype[5][6][7][8].
| Phenotype | Experimental Group | Quantitative Measure (% Time in Quiescence during SIS ± SEM) | Reference |
| Stress-Induced Sleep (SIS) | Wild-Type (N2) | 85 ± 5% | Honer et al., 2020 |
| nlp-14 mutant | 20 ± 7% | Honer et al., 2020 | |
| nlp-14 mutant + nlp-14 Rescue | 80 ± 6% | Honer et al., 2020 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: RNAi-Mediated Knockdown and Rescue of this compound in Drosophila melanogaster
This protocol is adapted from studies investigating the role of this compound in reproductive behaviors[1][2][3][4].
1. Fly Stocks and Genetics:
- A UAS-RNAi line targeting the this compound gene is crossed with a GAL4 driver line that expresses GAL4 in this compound-producing neurons (e.g., OK-GAL4).
- For rescue experiments, a UAS-OK-RESCUE construct is generated. This construct contains the full-length this compound coding sequence with silent mutations in the RNAi target region to prevent its degradation by the RNAi machinery.
- The UAS-OK-RESCUE line is crossed into the OK-GAL4, UAS-OK-RNAi background.
2. Behavioral Assays:
- Male-Male Courtship: Individual males are placed in a chamber with another male, and their courtship behavior is recorded for a defined period (e.g., 10 minutes). The Courtship Index (CI) is calculated as the percentage of time the male spends performing courtship behaviors (e.g., orienting, tapping, wing vibration).
- Female Fecundity: Individual females are mated and then placed in vials with standard fly food. The number of eggs laid over a specific period (e.g., 24 hours) is counted.
3. Data Analysis:
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the behavioral and fecundity data between the control, knockdown, and rescue groups.
Protocol 2: Genetic Knockout and Rescue of nlp-14 in Caenorhabditis elegans
This protocol is based on research into the role of this compound homologues in sleep regulation[5][6][7][8].
1. Strain Generation:
- A nlp-14 loss-of-function mutant strain is obtained or generated using CRISPR/Cas9 technology.
- For rescue, a plasmid containing the wild-type nlp-14 gene, including its native promoter and 3' UTR, is microinjected into the gonad of the nlp-14 mutant worms to create a transgenic rescue line. A fluorescent co-injection marker is often used to identify transgenic progeny.
2. Stress-Induced Sleep (SIS) Assay:
- Worms are subjected to a stressor, such as heat shock (e.g., 30 minutes at 36°C).
- Following the stressor, individual worms are placed on agar (B569324) plates and their movement is recorded for a defined period (e.g., 3 hours).
- Quiescence is defined as the absence of body movement for a specific duration (e.g., >5 seconds). The percentage of time spent in a quiescent state is calculated.
3. Data Analysis:
- The percentage of time spent in quiescence is compared between wild-type, nlp-14 mutant, and nlp-14 rescue strains using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing the Molecular and Experimental Framework
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Presumed this compound signaling pathway via a G-protein coupled receptor (GPCR).
Caption: Logical workflow of a rescue experiment to validate gene function.
References
- 1. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster [ri.conicet.gov.ar]
- 5. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - this compound neuropeptides regulate sleep in Caenorhabditis elegans - Taylor & Francis Group - Figshare [tandf.figshare.com]
A Comparative Guide to the Identification of Novel Orcokinin-Like Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Orcokinin-like peptides, a family of neuropeptides involved in a variety of physiological processes in invertebrates. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate the discovery and characterization of novel this compound-like peptides for research and drug development purposes.
Comparative Analysis of this compound-Like Peptides
This compound was first identified in the crayfish Orconectes limosus as a myotropic peptide that stimulates hindgut contractions[1]. Subsequent research has revealed a diverse family of related peptides in numerous invertebrate species, including crustaceans, insects, and cephalopods. These peptides typically share a conserved N-terminal sequence, NFDEIDR, in crustaceans, while insect and cephalopod counterparts show more variability[1][2].
Quantitative Expression and Abundance
The expression levels and abundance of this compound-like peptides can vary significantly between species and tissues, reflecting their diverse physiological roles. Quantitative data from various studies are summarized below to provide a comparative overview.
Table 1: Relative Abundance of this compound Peptides in Crustaceans Determined by MALDI-FTMS
| Peptide Sequence | Homarus americanus (American Lobster) - Sinus Gland Extract | Procambarus clarkii (Crayfish) - Commissural Ganglia Extract |
| NFDEIDRSGFGFN | +++ | +++ |
| NFDEIDRSGFGFH | ++ | + |
| NFDEIDRSGFGFV | ++ | ++ |
| SSEDMDRLGFGFN | + | Not Detected |
| GDYDVYPE (unsulfated) | + | Not Detected |
| VYGPRDIANLY | + | Not Detected |
Data adapted from Christie et al. (2010). Relative abundance is indicated by '+' symbols, with '+++' being the most abundant.[1]
Table 2: Gene Expression of this compound-Type Precursor in Sepiella japonica (Cuttlefish) by qRT-PCR
| Tissue | Relative mRNA Expression Level (Male) | Relative mRNA Expression Level (Female) |
| Brain | High | High |
| Optic Lobe | High | High |
| Liver | Moderate | High |
| Nidamental Gland | N/A | High |
| Testis/Ovary | Low | Moderate |
Data summarized from a study on Sepiella japonica, indicating that expression levels increase with maturation, particularly in tissues related to reproduction in females.[3]
Table 3: Transcriptomic Expression of FLGamide (this compound B-like) Precursor in Sepia officinalis (Cuttlefish)
| Tissue | FPKM (Fragments Per Kilobase of exon per Million fragments mapped) |
| Central Nervous System | High |
| Reproductive Tract (Female) | Moderate |
| Hemolymph | Detected |
This table is based on transcriptome data which identified the expression of the FLGamide precursor in various tissues of the cuttlefish.[2]
Experimental Protocols
The identification and quantification of novel this compound-like peptides rely on a combination of peptidomic and molecular biology techniques. Below are detailed methodologies for key experiments.
Peptide Extraction from Invertebrate Tissues
This protocol is a generalized procedure for the extraction of neuropeptides from neural and endocrine tissues.
Materials:
-
Fresh or frozen invertebrate tissue (e.g., sinus glands, commissural ganglia, brain)
-
Liquid nitrogen
-
Extraction buffer: Methanol/water/acetic acid (90:9:1, v/v/v)
-
Dithiothreitol (DTT)
-
Homogenizer
-
Centrifuge (refrigerated)
-
Vacuum concentrator
Procedure:
-
Excise the target tissue from the organism and immediately freeze in liquid nitrogen to prevent peptide degradation.
-
Weigh the frozen tissue and place it in a pre-chilled mortar or homogenizer.
-
Add cold extraction buffer (supplemented with 50 mM DTT) at a ratio of 10 mL per gram of tissue.
-
Homogenize the tissue thoroughly on ice.
-
Incubate the homogenate for 30 minutes at 4°C with occasional vortexing.
-
Centrifuge the extract at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptides.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Store the dried peptide extract at -80°C until further analysis.[2]
Mass Spectrometry for Peptide Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying peptides in complex biological samples.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF, ESI-Q-TOF, Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried peptide extract in a suitable solvent, typically 0.1% formic acid in water.
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in 0.1% formic acid. The gradient parameters should be optimized for the separation of the peptides of interest.
-
-
Mass Spectrometric Analysis:
-
Introduce the eluted peptides into the mass spectrometer.
-
For Identification (Data-Dependent Acquisition): The mass spectrometer is operated in a survey scan mode to detect peptide parent ions. The most intense ions are then automatically selected for fragmentation (MS/MS) to obtain sequence information.
-
For Quantification (e.g., Label-Free Quantification): The intensity of the peptide parent ion peaks is measured across different samples to determine their relative abundance.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
For novel peptide discovery, de novo sequencing of the MS/MS spectra can be performed.
-
Specialized software is used to align the chromatograms and compare the peak intensities for relative quantification.[4]
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
While the specific receptors for Orcokinins are still being actively researched, evidence suggests they act through G-protein coupled receptors (GPCRs), leading to an increase in intracellular calcium levels. This is a common signaling mechanism for many neuropeptides.
Caption: Proposed signaling pathway for this compound-like peptides.
Experimental Workflow for Comparative Peptidomics
The following diagram illustrates a typical workflow for the discovery and comparison of novel this compound-like peptides from different biological samples.
Caption: Workflow for comparative peptidomics of this compound-like peptides.
References
- 1. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Characterization of this compound B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characterization, Expression and In Situ Hybridization Analysis of a Pedal Peptide/Orcokinin-type Neuropeptide in Cuttlefish Sepiella japonica - Li - Current Protein & Peptide Science [rjpbr.com]
- 4. Immunocytochemical and molecular data guide peptide identification by mass spectrometry: this compound and orcomyotropin-related peptides in the stomatogastric nervous system of several crustacean species - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Redundancy of Orcokinin with Other Neuropeptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neuropeptides represent a highly diverse class of signaling molecules that orchestrate a vast array of physiological and behavioral processes in invertebrates. Among these, Orcokinin (OK) has emerged as a pleiotropic regulator, implicated in everything from molting and reproduction to circadian rhythms and gut motility.[1] A key question for researchers and drug developers is the degree of functional overlap, or redundancy, between this compound and other neuropeptide families. Understanding this redundancy is critical for predicting the systemic effects of targeting OK signaling pathways and for identifying potential compensatory mechanisms.
This guide provides an objective comparison of this compound's functions with those of other key neuropeptides, supported by experimental data. It details common experimental protocols for assessing neuropeptide function and visualizes the signaling pathways and logical relationships involved.
Comparative Functional Analysis
The functions of this compound often overlap with those of other major neuropeptide families, including Crustacean Cardioactive Peptide (CCAP), Myosuppressins (MS), and Leucokinins (LK). The degree of this overlap can be species-specific, highlighting the evolutionary plasticity of these signaling systems. For instance, both this compound and CCAP are essential for the successful completion of ecdysis (molting) in the kissing bug Rhodnius prolixus, whereas both are dispensable for this process in Drosophila melanogaster, suggesting a clear case of functional redundancy in some species but not others.
Table 1: Qualitative Comparison of Neuropeptide Functions
| Physiological Process | This compound (OK) | Crustacean Cardioactive Peptide (CCAP) | Myosuppressin (MS) | Leucokinin (LK) |
| Ecdysis/Molting | Essential in R. prolixus; regulates ecdysteroidogenesis.[2] | Essential in R. prolixus and other insects; initiates ecdysis motor program.[3][4] | Not primarily implicated. | Implicated in aspects of ecdysis behavior in larvae. |
| Muscle Contractility | Myostimulatory (e.g., crustacean hindgut).[1] | Cardioacceleratory; stimulates oviduct contraction. | Myoinhibitory (e.g., gut and heart).[5] | Myostimulatory (e.g., hindgut).[6] |
| Circadian Rhythm/Sleep | Regulates locomotor rhythms and sleep-like states.[1] | Involved in circadian timing of ecdysis. | Not primarily implicated. | Required for normal behavioral rhythms.[6] |
| Reproduction | Regulates courtship behavior and egg production. | Modulates oviduct contractions. | Not a primary regulator. | Inhibits female sexual receptivity.[7] |
| Diuresis/Homeostasis | Not a primary function. | Not a primary function. | Not a primary function. | Potent diuretic activity; regulates water/ion balance.[6] |
| Feeding Behavior | Not primarily implicated. | Regulates feeding via NPF pathway in Drosophila. | Not a primary regulator. | Regulates meal size and feeding-associated physiology. |
Table 2: Quantitative Comparison of Neuropeptide Bioactivity
The following table summarizes available quantitative data for the bioactivity of various neuropeptides. Direct comparisons are limited, as experiments are often conducted in different species and under varying conditions.
| Neuropeptide | Species | Assay | Bioactivity (EC₅₀) |
| This compound | Orconectes limosus (crayfish) | Hindgut Contraction | ~1 x 10⁻⁷ M |
| Orcomyotropin (co-localized with OK) | Orconectes limosus (crayfish) | Hindgut Contraction | ~1 x 10⁻⁹ M |
| Myosuppressin (DMS) | Drosophila melanogaster | Adult Gut Contraction Inhibition | 0.8 pM |
| Myosuppressin (DMS) | Drosophila melanogaster | Pupal Heart Contraction Inhibition | 30 nM |
| CCAP | Drosophila melanogaster | Receptor Activation (in vitro) | 5.4 x 10⁻¹⁰ M |
| CCAP | Tribolium castaneum | Receptor (CCAPR2) Activation (in vitro) | 22 nM |
| Leucokinin-2 | Hyphantria cunea | Receptor Activation (in vitro) | 28.0 nM |
| Leucokinin-3 | Hyphantria cunea | Receptor Activation (in vitro) | 8.44 nM |
| Insect Kinin Analog | Acheta domesticus (cricket) | Diuretic Assay | 7 x 10⁻⁹ M |
Mandatory Visualizations
Caption: Logical diagram of pleiotropy vs. functional redundancy.
Caption: Simplified neuropeptide signaling pathways.
Caption: Workflow for comparative hindgut contraction assay.
Experimental Protocols
Detailed and standardized protocols are essential for the objective comparison of neuropeptide activity. Below are methodologies for key experiments cited in the study of this compound and its functional counterparts.
Protocol: RNAi-Mediated Neuropeptide Knockdown
This protocol is used to assess the physiological role of a neuropeptide by silencing its gene expression. This example is adapted for a model insect like Tribolium castaneum or Rhodnius prolixus.
I. dsRNA Preparation:
-
Identify a unique ~300-500 bp region of the target neuropeptide precursor gene (e.g., this compound).
-
Amplify this region via PCR using gene-specific primers that are tailed with T7 promoter sequences.
-
Use a commercial in vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit) to synthesize double-stranded RNA (dsRNA) from the PCR template.
-
Purify the dsRNA via precipitation or column purification and resuspend in nuclease-free injection buffer.
-
Measure the concentration and verify integrity via spectrophotometry and gel electrophoresis. A dsRNA targeting a non-endogenous gene (e.g., GFP) should be prepared as a control.[8]
II. Microinjection:
-
Anesthetize late-instar nymphs or adult insects by chilling on ice or using CO₂.
-
Using a microinjector system, inject 1-2 µg of dsRNA in a 100-200 nL volume into the insect's hemocoel, typically through the intersegmental membrane of the abdomen.[9]
-
Inject a control group with an equivalent volume of dsGFP dsRNA.
-
Allow insects to recover for 3-5 days to permit gene knockdown.
III. Validation and Phenotypic Analysis:
-
Observe the experimental group for specific phenotypes related to the peptide's known or hypothesized function (e.g., ecdysis failure, altered locomotor activity, reduced egg-laying).
-
Quantify the observed phenotypes (e.g., percentage of mortality during ecdysis, number of eggs laid per day) and compare them to the control group.
Protocol: In Vitro Hindgut Contraction Assay
This bioassay is used to quantify the myotropic (stimulatory or inhibitory) effects of neuropeptides on visceral muscle.
I. Tissue Preparation:
-
Anesthetize an adult insect (e.g., cockroach, crayfish) by chilling.
-
Dissect the entire hindgut in physiological saline (e.g., appropriate Ringer's solution).
-
Carefully remove the Malpighian tubules and excess fat body.
-
Mount the hindgut in an organ bath chamber perfused with oxygenated saline at a constant temperature. Attach one end to a fixed hook and the other to an isometric force transducer.
II. Data Acquisition:
-
Allow the preparation to equilibrate for 30-60 minutes until a stable rhythm of spontaneous contractions is established.
-
Record the baseline contractile activity for 10-15 minutes.
-
Apply the test neuropeptide (e.g., this compound) to the bath at a known concentration. Peptides are typically added cumulatively to generate a dose-response curve (e.g., from 10⁻¹¹ M to 10⁻⁶ M).
-
Record the response until a stable plateau is reached at each concentration.
-
Following the final dose, thoroughly wash the preparation with fresh saline to return to baseline activity.
-
The same preparation can then be used to test a second neuropeptide for direct comparison.
III. Data Analysis:
-
Measure the frequency and amplitude of contractions before and after peptide application.
-
Normalize the response at each concentration to the maximum response.
-
Plot the normalized response against the log of the peptide concentration and fit with a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal response) and efficacy.[10]
Protocol: Ramsay Diuretic Assay
This assay measures the effects of neuropeptides on fluid secretion by the Malpighian tubules, the primary excretory organs in insects.
I. Tubule Dissection and Setup:
-
Dissect Malpighian tubules from an insect (e.g., Drosophila, cricket) in a drop of Schneider's insect medium or appropriate saline.
-
Transfer a single, isolated tubule to a 5-10 µL droplet of bathing saline on a petri dish coated with Sylgard and submerged in mineral oil.[11]
-
Isolate the cut end of the tubule from the bathing droplet by pulling it into the mineral oil. This end will secrete fluid.
-
Use a fine pin to secure the tubule in place.
II. Secretion Measurement:
-
Allow the tubule to secrete fluid for a 30-minute control period.
-
At regular intervals (e.g., every 10 minutes), use a fine-calibrated glass capillary to collect the secreted droplet. Measure its volume to calculate the secretion rate (nL/min).
-
Replace the bathing droplet with one containing the test neuropeptide (e.g., Leucokinin) at a specific concentration.
-
Repeat the measurement of secreted fluid volume at the same intervals for a 30-60 minute experimental period.
-
Generate a dose-response curve by testing a range of peptide concentrations on different tubules.
III. Data Analysis:
-
Calculate the mean secretion rate for the control and experimental periods.
-
Express the effect of the peptide as a percentage change from the control rate.
-
Determine the EC₅₀ value from the dose-response curve to quantify the peptide's diuretic potency.[12][13]
References
- 1. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards the elements of successful insect RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide Crustacean Cardioactive Peptide (CCAP) in the Desert Locust - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Leucokinins: Multifunctional Neuropeptides and Hormones in Insects and Other Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing RNAi for basic research and pest control and identification of the most efficient target genes for pest control: a brief guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knock down of target genes by RNA interference in the embryos of lepidopteran insect, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Characterization and Functional Activity of Pyrokinins on the Hindgut in the Adult Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the orcokinin receptor's pharmacology, contextualized by its relationship with the broader family of RFamide peptide receptors. Due to the largely orphan status of the this compound receptor, this document emphasizes the established pharmacology of related, well-characterized receptors to provide a framework for future research and drug discovery efforts.
Introduction to the this compound Receptor
Orcokinins are a family of neuropeptides found in invertebrates that play crucial roles in various physiological processes, including reproduction, ecdysis, and locomotion.[1][2][3] These peptides exert their effects by binding to a specific G protein-coupled receptor (GPCR). However, the definitive identification and pharmacological characterization of the this compound receptor have remained elusive in many species, classifying it as an orphan receptor.[4]
Relationship with RFamide Peptide Receptors
Based on the structural characteristics of their ligands, this compound receptors are considered to be related to the large superfamily of RFamide peptide receptors. RFamide peptides, characterized by a C-terminal Arginine-Phenylalanine-amide motif, are widespread throughout the animal kingdom and are involved in a diverse array of biological functions.[5] The well-studied pharmacology of various RFamide receptors provides a valuable comparative baseline for understanding the potential characteristics of the this compound receptor.
Comparative Pharmacology: Ligand Binding and Receptor Activation
While specific quantitative data for the this compound receptor is scarce, a wealth of information exists for various RFamide peptide receptors. The following table summarizes representative binding affinities (Ki) and functional potencies (EC50) for different ligands at several human RFamide receptors. This data illustrates the diversity of pharmacological profiles within this receptor superfamily.
| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| NPFF1R | hRFRP-1 | 0.63 | 0.28 |
| hRFRP-2 | 0.44 | 0.11 | |
| hRFRP-3 | 0.25 | 0.08 | |
| hNPFF | 3.9 | 1.8 | |
| NPFF2R | hRFRP-1 | 25 | 11 |
| hRFRP-2 | 18 | 7.2 | |
| hRFRP-3 | 11 | 3.5 | |
| hNPFF | 0.89 | 0.32 | |
| QRFPR (GPR103) | QRFP-43 | 0.98 | 1.2 |
| QRFP-26 | 1.1 | 1.5 | |
| KISS1R (GPR54) | Kisspeptin-54 | 1.2 | 1.1 |
| Kisspeptin-14 | 1.0 | 0.8 | |
| Kisspeptin-13 | 1.3 | 0.9 | |
| Kisspeptin-10 | 1.6 | 1.4 |
Signaling Pathways
The signaling mechanisms of the this compound receptor and related RFamide receptors are mediated by heterotrimeric G proteins, leading to the modulation of intracellular second messengers.
This compound Receptor (Presumed Pathway):
The signaling pathway for the this compound receptor is not yet fully elucidated but is presumed to involve the Gq protein, leading to an increase in intracellular calcium ([Ca2+]) levels.[4]
RFamide Receptor Signaling:
RFamide receptors couple to a variety of G proteins, primarily Gq/11 and Gi/o, leading to diverse downstream effects.
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]
-
Gi/o Pathway: Activation of Gi/o inhibits adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5]
Experimental Protocols
The deorphanization and pharmacological characterization of the this compound receptor will rely on established assays for GPCRs. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is used to determine if a receptor couples to the Gq pathway by measuring changes in intracellular calcium concentration upon ligand stimulation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Transfection:
-
Transfect the cells with a plasmid encoding the putative this compound receptor using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
As a control, transfect a separate set of cells with an empty vector.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Ligand Preparation and Addition:
-
Prepare serial dilutions of this compound peptides and control ligands in the assay buffer.
-
Use an automated liquid handler or a multi-channel pipette to add the ligands to the cell plate.
-
-
Fluorescence Measurement:
-
Immediately after ligand addition, measure the fluorescence intensity using a kinetic plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record the fluorescence signal over time (typically 2-3 minutes) to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net response.
-
Plot the net response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Tango™ β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with an activated GPCR, providing a readout of receptor activation that is independent of G-protein coupling.
Experimental Workflow:
Detailed Protocol:
-
Cell Line and Constructs:
-
Utilize a commercially available Tango™ cell line (e.g., HTLA or U2OS) that stably expresses a β-arrestin-TEV protease fusion protein and a β-lactamase or luciferase reporter gene under the control of a tetracycline (B611298) response element.
-
Clone the putative this compound receptor into the Tango™ expression vector, which fuses the receptor's C-terminus to a TEV protease cleavage site followed by the tTA transcription factor.
-
-
Transfection and Cell Plating:
-
Transfect the Tango™ cells with the this compound receptor construct.
-
After 24 hours, plate the transfected cells into a 96-well or 384-well white, clear-bottom plate.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of the this compound peptides and control ligands.
-
Add the ligands to the cells and incubate for 5-16 hours at 37°C.
-
-
Reporter Gene Assay:
-
If using a luciferase reporter, add the luciferase substrate to the wells.
-
If using a β-lactamase reporter, load the cells with the FRET-based β-lactamase substrate.
-
-
Signal Detection:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to a vehicle control.
-
Plot the normalized response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
While the this compound receptor remains a challenging target due to its orphan status, a comparative pharmacological approach leveraging the knowledge of related RFamide receptors provides a robust framework for its future characterization. The experimental protocols detailed in this guide offer a clear path forward for the deorphanization and detailed pharmacological profiling of this important invertebrate neuropeptide receptor. Successful characterization of the this compound receptor will not only advance our understanding of invertebrate physiology but also open new avenues for the development of novel and selective therapeutic agents.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Elusive Orcokinin-Receptor Interaction: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental methodologies required to validate the interaction between the neuropeptide Orcokinin and its putative receptors. While a definitive this compound receptor remains to be identified, this document outlines the established techniques and comparative data necessary for its characterization, drawing parallels with known G protein-coupled receptor (GPCR) validation strategies.
Orcokinins are a family of neuropeptides conserved across ecdysozoans, playing crucial roles in a variety of physiological processes including molting, circadian rhythms, reproduction, and sleep.[1][2][3] Despite their significance, the specific receptor through which Orcokinins exert their effects has not been conclusively identified, presenting a key challenge in the field.[1] This guide details the experimental workflow to identify and validate a candidate this compound receptor, comparing potential outcomes and alternative signaling pathways.
Comparative Data on this compound Activity
While direct receptor-ligand binding data is scarce due to the unconfirmed nature of the receptor, functional assay data provides valuable insights into this compound's biological activity. The following table summarizes key quantitative findings from various studies, which can be used as benchmarks when assessing the effects of this compound on a candidate receptor.
| Organism | Assay Type | This compound Concentration | Observed Effect | Reference |
| Leucophaea maderae (Cockroach) | Circadian Rhythm Assay | 150 fmol (injected) | Phase-dependent phase shifts in locomotor activity | [4] |
| Chicken (recombinant receptor) | Inositol (B14025) Phosphate Accumulation | Nanomolar range | Stimulation of intracellular inositol phosphate | [5] |
| Chicken (recombinant receptor) | Intracellular Ca2+ Measurement | Nanomolar range | Significant transient rise in intracellular free Ca2+ | [5] |
| Caenorhabditis elegans | Behavioral Quiescence Assay | Overexpression of NLP-14 (this compound homolog) | Induction of movement and defecation quiescence | [1] |
Experimental Protocols for Receptor Validation
The validation of a putative this compound receptor, likely a GPCR, involves a multi-pronged approach encompassing binding assays, second messenger quantification, and functional characterization.
Ligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the direct interaction between a ligand and a receptor.[6]
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Isolate cell membranes from a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the candidate this compound receptor gene.
-
Radioligand Selection: Synthesize a radiolabeled version of this compound (e.g., with 3H or 125I).
-
Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radiolabeled this compound and increasing concentrations of a non-radiolabeled competitor (unlabeled this compound or other test compounds).
-
Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from unbound radioligand via rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibitory constant).
Second Messenger Assays
Upon ligand binding, GPCRs activate intracellular signaling cascades, leading to the production of second messengers such as cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca2+).[2]
Experimental Protocol: Intracellular Calcium Mobilization Assay
-
Cell Culture and Loading: Culture cells expressing the putative this compound receptor in a black-walled, clear-bottom multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
Functional Assays
Functional assays assess the physiological consequences of receptor activation.
Experimental Protocol: Behavioral Assay in C. elegans
-
Genetic Manipulation: Generate transgenic C. elegans strains that either overexpress or have a knockout/knockdown of the candidate this compound receptor gene.
-
Behavioral Observation: Place the worms on an agar (B569324) plate and record their movement and defecation behavior over a defined period.
-
Data Quantification: Quantify the duration and frequency of quiescent states (lack of movement and pharyngeal pumping).
-
Statistical Analysis: Compare the behavioral parameters between the transgenic and wild-type control worms to determine if the candidate receptor is necessary for this compound-mediated effects on sleep-like behavior.[1]
Visualizing the Validation Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in validating the this compound-receptor interaction.
Caption: Experimental workflow for validating a putative this compound receptor.
Caption: Postulated this compound signaling pathways via a GPCR.
Comparison with Alternatives
Given the lack of a confirmed receptor, it is crucial to consider alternative hypotheses and design experiments to differentiate between them.
| Hypothesis | Experimental Approach to Differentiate | Expected Outcome if True |
| Candidate receptor is the true this compound receptor. | Knockout of the receptor gene in a model organism. | Abolishes the physiological effects of this compound application. |
| This compound acts on a different, unknown receptor. | Screen a library of known GPCRs for activation by this compound. | Identification of a different receptor that responds to this compound. |
| This compound's effects are mediated by multiple receptors. | Single and double knockouts of candidate receptor genes. | Single knockouts may show partial loss of function, while double knockouts show a more complete loss. |
| This compound does not act through a GPCR. | Test for this compound binding and activity in the absence of G proteins. | This compound may still elicit a response through a different mechanism (e.g., ion channel). |
References
- 1. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster [ri.conicet.gov.ar]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Cloning and functional characterization of the ornithokinin receptor. Recognition of the major kinin receptor antagonist, HOE140, as a full agonist [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of Orcokinin Expression Across Insect Orders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Orcokinin (OK) neuropeptide expression, signaling, and detection methodologies across various insect orders. Orcokinins are a conserved family of neuropeptides involved in a multitude of physiological processes, making them a potential target for novel insecticide development and a subject of fundamental scientific inquiry.
Comparative Expression and Function of Orcokinins
Orcokinins play crucial roles in insects, from regulating ecdysis and reproduction to influencing behavior.[1][2][3] Their expression has been documented in several insect orders, with notable variations in localization and the expression patterns of their isoforms, this compound-A (OK-A) and this compound-B (OK-B), which arise from the alternative splicing of a single gene.[4][5]
| Insect Order | Representative Species | This compound Isoforms Identified | Tissue/Cellular Localization | Documented Functions | Reference |
| Diptera | Drosophila melanogaster | OK-A, OK-B | OK-A: Central nervous system (CNS) neurons. OK-B: Enteroendocrine cells of the midgut. | Regulation of male courtship behavior, fecundity.[1][3] | [4] |
| Blattodea | Blattella germanica, Leucophaea maderae | OK-B | Brain, corpora cardiaca. | Regulation of vitellogenesis, circadian locomotor activity.[6] | [6] |
| Orthoptera | Schistocerca gregaria | OK-A like | Brain (optic lobe, accessory medulla, antennal lobe, mushroom bodies, central complex), corpora cardiaca. | Presumed hormonal and neuromodulatory roles.[7] | [7] |
| Coleoptera | Tribolium castaneum | OK-A, OK-B | Co-expressed: 5-7 pairs of brain cells, midgut enteroendocrine cells. | "Awakening" activity, potential role in circadian rhythms.[4] | [4] |
| Hemiptera | Rhodnius prolixus | OK-A, OK-B | CNS, midgut. | Regulation of ecdysis.[2] | [8] |
| Lepidoptera | Bombyx mori | OK-A like | Brain, subesophageal ganglion, ventral ganglia, midgut endocrine cells. Co-expressed with BRFa in prothoracic ganglion neurons innervating the prothoracic gland. | Regulation of ecdysteroidogenesis.[9] | [9] |
| Zygentoma | Thermobia domestica (silverfish) | OK-A like | Brain, corpora cardiaca. | Presumed hormonal and neuromodulatory roles.[7] | [7] |
| Hymenoptera | Apis mellifera (honeybee) | Not detected by immunostaining | Brain | Not detected in the brain using antiserum against Asn13-orcokinin.[7] | [7] |
| Lepidoptera | Manduca sexta (sphinx moth) | Not detected by immunostaining | Brain | Not detected in the brain using antiserum against Asn13-orcokinin.[7] | [7] |
| Diptera | Musca domestica (housefly) | Not detected by immunostaining | Brain | Not detected in the brain using antiserum against Asn13-orcokinin.[7] | [7] |
Note: The absence of immunostaining in some endopterygote insects like the honeybee, sphinx moth, and fruit fly in one study could be due to sequence divergence in the epitope recognized by the specific antibody used and does not definitively mean the absence of Orcokinins.[7] Indeed, later studies confirmed the presence of this compound in Drosophila melanogaster.[3][4]
This compound Signaling Pathway
The precise signaling mechanism of Orcokinins is not yet fully elucidated but is presumed to involve G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.[1] Evidence suggests a potential role for calcium (Ca2+) signaling.[1] The identification of specific this compound receptors remains an active area of research.
Caption: Presumed this compound signaling pathway.
Experimental Protocols
Accurate detection and quantification of Orcokinins are crucial for understanding their function. The following are generalized protocols for common techniques, synthesized from methodologies reported in the literature.
Immunohistochemistry (IHC) for this compound Localization
This protocol provides a framework for localizing this compound peptides in insect tissues.
Caption: General workflow for Immunohistochemistry.
Detailed Steps:
-
Tissue Preparation:
-
Dissect the target tissue (e.g., brain, ventral nerve cord, midgut) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Fix the tissue in 4% paraformaldehyde in PBS for 2-4 hours at 4°C.
-
Wash the tissue several times in PBS.
-
For paraffin embedding, dehydrate the tissue through a graded ethanol (B145695) series and embed in paraffin wax. For cryosectioning, cryoprotect the tissue in a sucrose (B13894) solution before embedding in a suitable medium (e.g., OCT compound) and freezing.
-
-
Sectioning:
-
Cut thin sections (e.g., 5-10 µm) using a microtome or cryostat and mount them on coated glass slides.
-
-
Immunostaining:
-
Deparaffinize and rehydrate sections if necessary.
-
Perform antigen retrieval if required (e.g., by heating in a citrate (B86180) buffer).
-
Permeabilize the sections with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody specific to this compound overnight at 4°C.
-
Wash the sections extensively with PBS.
-
Incubate with a fluorescently labeled or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the sections again with PBS.
-
For fluorescent detection, mount with a suitable mounting medium containing a nuclear counterstain (e.g., DAPI). For enzymatic detection, add the appropriate substrate and incubate until the desired color develops, then counterstain and mount.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence or light microscope.
-
Analyze the images to determine the cellular and subcellular localization of this compound immunoreactivity.
-
In Situ Hybridization (ISH) for this compound mRNA Localization
This protocol allows for the visualization of this compound gene expression within tissues.
Detailed Steps:
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence.
-
-
Tissue Preparation:
-
Prepare and section tissues as described for IHC, ensuring RNase-free conditions throughout the procedure.
-
-
Hybridization:
-
Pre-treat sections to improve probe penetration (e.g., with proteinase K).
-
Pre-hybridize the sections in a hybridization buffer.
-
Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65°C).
-
-
Post-Hybridization Washes and Detection:
-
Perform stringent washes to remove the unbound probe.
-
Block non-specific binding.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).
-
Wash to remove the unbound antibody.
-
Detect the signal by adding a chromogenic substrate (e.g., NBT/BCIP), which will produce a colored precipitate at the site of mRNA localization.
-
-
Imaging and Analysis:
-
Mount the slides and visualize them under a light microscope to identify the cells expressing this compound mRNA.
-
Mass Spectrometry (MS) for this compound Identification and Quantification
Mass spectrometry is a powerful tool for the definitive identification and quantification of this compound peptides.
Detailed Steps:
-
Sample Preparation:
-
Dissect tissues and extract peptides using an appropriate solvent (e.g., acidic acetone (B3395972) or methanol).
-
Partially purify and concentrate the peptide extract using solid-phase extraction (SPE).
-
-
Mass Spectrometric Analysis:
-
Analyze the peptide extract using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Electrospray Ionization (LC-ESI) MS.
-
For identification, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the peptides.
-
-
Data Analysis:
-
Compare the measured masses and fragmentation patterns with the theoretical values for known or predicted this compound sequences.
-
For quantification, use stable isotope-labeled internal standards and generate standard curves to determine the absolute or relative abundance of this compound peptides in the sample.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster [ri.conicet.gov.ar]
- 4. Alternatively spliced this compound isoforms and their functions in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Functional Characterization of this compound B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel insect orcokinins: characterization and neuronal distribution in the brains of selected dicondylian insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster. | Semantic Scholar [semanticscholar.org]
- 9. Bombyx Orcokinins Are Brain-Gut Peptides Involved in the Neuronal Regulation of Ecdysteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Orcokinin Pathway: A Comparative Guide to Functional Study Methodologies
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways of neuropeptides is paramount for unraveling complex biological processes and identifying novel therapeutic targets. The orcokinin family of neuropeptides, conserved across many invertebrate species, has been implicated in a diverse array of physiological functions, including molting, circadian rhythms, reproduction, and sleep.[1][2][3][4] However, the study of the this compound pathway is hampered by a significant challenge: the lack of specific pharmacological inhibitors.
This guide provides a comprehensive comparison of the current methodologies available for the functional analysis of the this compound pathway. Given the absence of characterized small-molecule inhibitors, this guide focuses on genetic approaches, which have been the primary tools for elucidating the roles of orcokinins. We present a detailed overview of the hypothesized signaling pathway, compare genetic techniques for functional studies, and provide experimental protocols and data presentation formats to aid in experimental design and interpretation.
The this compound Signaling Pathway: A Hypothesized Model
The precise molecular mechanisms of this compound signaling are still under investigation, largely because the cognate receptors for orcokinins have not yet been definitively identified in any species.[1][5] Despite screening efforts using heterologous expression systems, the this compound receptor remains elusive.[1][5] However, based on the known functions of other neuropeptides, a general model of the this compound signaling pathway can be proposed. It is presumed that orcokinins, released from neurons, bind to G protein-coupled receptors (GPCRs) on target cells, initiating downstream intracellular signaling cascades, potentially involving calcium signaling.[6]
Comparative Analysis of Functional Study Methods
In the absence of specific inhibitors, researchers have turned to genetic tools to probe the function of the this compound pathway. The two primary methods employed are RNA interference (RNAi) and gene knockout/knockdown using CRISPR/Cas9 technology.
| Method | Principle | Advantages | Disadvantages | Key Organisms |
| RNA interference (RNAi) | Sequence-specific post-transcriptional gene silencing initiated by double-stranded RNA (dsRNA). | - Relatively rapid and cost-effective.- Can be targeted to specific tissues or developmental stages.- Amenable to high-throughput screening. | - Potential for incomplete knockdown, leading to hypomorphic effects.- Off-target effects can occur.- Efficiency can vary between tissues and organisms. | Drosophila melanogaster, Caenorhabditis elegans, Rhodnius prolixus |
| CRISPR/Cas9 | Genome editing tool that uses a guide RNA to direct the Cas9 nuclease to a specific genomic locus to create a double-strand break, leading to gene knockout or modification. | - Can generate complete loss-of-function null alleles.- Highly specific with proper guide RNA design.- Versatile for creating knock-ins and other genomic modifications. | - More time-consuming and resource-intensive to establish stable lines.- Potential for off-target mutations.- Mosaicism can be an issue in the first generation. | Drosophila melanogaster, Caenorhabditis elegans |
Phenotypic Outcomes of this compound Pathway Disruption
The following table summarizes the observed phenotypes resulting from the genetic disruption of this compound signaling in various invertebrate models.
| Organism | Gene(s) Targeted | Method of Disruption | Observed Phenotypes |
| Drosophila melanogaster | This compound (ok) | RNAi-mediated knockdown | - Disinhibition of male courtship behavior, including male-to-male courtship.[4][6]- Reduction in egg production.[4][6] |
| Caenorhabditis elegans | nlp-14, nlp-15 | Gene knockout | - Disruption of developmentally-timed sleep (DTS) and stress-induced sleep (SIS).[1]- Altered regulation of movement and defecation quiescence during SIS.[1] |
| Rhodnius prolixus (Kissing Bug) | This compound | Disruption of signaling | - Molting defects and lethality.[1] |
| Leucophaea maderae (Cockroach) | This compound-related peptides | Microinjection of Asn13-orcokinin | - Phase-dependent phase shifts of circadian locomotor activity, suggesting a role in light entrainment pathways.[2] |
Experimental Protocols
Protocol: RNAi-Mediated Knockdown of this compound in Drosophila melanogaster
This protocol provides a general framework for performing RNAi to study this compound function in the fruit fly.
1. Fly Stocks and Crosses:
- Obtain UAS-orcokinin-RNAi transgenic fly lines from a stock center (e.g., Bloomington Drosophila Stock Center, Vienna Drosophila Resource Center).
- Obtain Gal4 driver lines that express Gal4 in the tissues of interest (e.g., pan-neuronal drivers like elav-Gal4, or more specific drivers for subsets of neurons).
- Set up crosses between the UAS-orcokinin-RNAi line and the desired Gal4 driver line. The progeny of this cross will express the RNAi construct in the tissues where Gal4 is active.
2. Rearing Conditions:
- Rear flies on standard cornmeal-yeast-agar medium at 25°C and 60% relative humidity.
- For temperature-sensitive Gal80 systems to control the timing of RNAi expression, flies can be raised at 18°C (Gal4 inactive) and shifted to 29°C (Gal4 active) at the desired developmental stage.
3. Behavioral Assays:
- Courtship Behavior:
- Collect virgin males and females within 8 hours of eclosion.
- Age individual flies in separate vials for 3-5 days.
- On the day of the assay, introduce a single male and a single female into a small observation chamber.
- Record courtship behaviors (e.g., tapping, wing vibration, licking, attempted copulation) for a defined period (e.g., 10 minutes).
- Quantify parameters such as courtship index (percentage of time the male spends performing any courtship behavior) and copulation success.
- Oviposition Assay:
- Place a single mated female in a vial with a grape juice-agar plate supplemented with yeast paste.
- Keep the vial in the dark for 24 hours.
- Count the number of eggs laid on the plate.
4. Data Analysis:
- Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the behavioral or physiological parameters between the experimental group (Gal4/UAS-orcokinin-RNAi) and control groups (Gal4 alone, UAS-orcokinin-RNAi alone).
node [
shape=box,
style="rounded,filled",
fontname="Arial",
fontsize=10,
width=2,
height=0.8
];
// Nodes
Start [label="Start:\nSelect Gal4 driver and\nUAS-orcokinin-RNAi lines", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cross [label="Set up genetic crosses", fillcolor="#FBBC05", fontcolor="#202124"];
Rear [label="Rear progeny under\ncontrolled conditions", fillcolor="#FBBC05", fontcolor="#202124"];
Collect [label="Collect F1 progeny for\nexperimental and control groups", fillcolor="#34A853", fontcolor="#FFFFFF"];
Assay [label="Perform behavioral or\nphysiological assays", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyze [label="Data collection and\nstatistical analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
End [label="Conclusion:\nInference of this compound function", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> Cross [color="#202124"];
Cross -> Rear [color="#202124"];
Rear -> Collect [color="#202124"];
Collect -> Assay [color="#202124"];
Assay -> Analyze [color="#202124"];
Analyze -> End [color="#202124"];
}
Future Directions and the Quest for Inhibitors
The development of specific this compound pathway inhibitors is contingent on the successful identification and characterization of this compound receptors. Future research efforts should prioritize receptor deorphanization studies using techniques such as:
-
Cell-based screening assays: Expressing candidate GPCRs in cell lines and screening for activation by this compound peptides.
-
Affinity chromatography: Using labeled this compound peptides to pull down interacting proteins from tissue extracts.
-
Genetic approaches: Identifying genetic loci that modify this compound-related phenotypes, which may contain the receptor gene.
Once the receptor is identified, high-throughput screening of small molecule libraries can be initiated to identify antagonists. The development of such inhibitors would be a transformative step for the field, enabling more precise temporal and spatial control over this compound signaling and paving the way for potential applications in pest control or aquaculture.
References
- 1. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster [ri.conicet.gov.ar]
- 4. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombyx Orcokinins Are Brain-Gut Peptides Involved in the Neuronal Regulation of Ecdysteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Orcokinin: A Procedural Guide for Laboratory Professionals
Immediate Safety and Logistical Information
Orcokinins are a family of neuropeptides found in arthropods that are involved in various physiological processes, including molting, reproduction, and the regulation of circadian rhythms.[1][2][3][4][5] While not classified as acutely hazardous, all laboratory chemicals should be handled with care. The following procedures are based on established guidelines for the disposal of neuropeptides and other research chemicals.[6][7][8]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation: Proper segregation of waste streams is the foundation of safe disposal.[6][8] Orcokinin waste should be categorized as follows:
- Solid this compound Waste: Unused, expired, or surplus lyophilized this compound powder.
- Aqueous this compound Waste: Solutions containing this compound, such as buffers or cell culture media.
- Contaminated Labware (Non-Sharps): Items that have come into contact with this compound, including pipette tips, tubes, vials, and gloves.[6]
- Contaminated Sharps: Needles, syringes, or other sharp instruments used in the handling of this compound.
2. Containment and Labeling:
- Solid and Aqueous Waste: Collect in a dedicated, sealed, and clearly labeled waste container. The label should read "Non-hazardous Chemical Waste" and specify "this compound Waste."[7]
- Contaminated Labware (Non-Sharps): Unless contaminated with a biohazard, these items can typically be disposed of in the regular laboratory trash. However, if institutional policy is more stringent, they should be placed in a designated container for non-hazardous solid chemical waste.[6]
- Contaminated Sharps: Must be collected in a designated, puncture-proof sharps container.
3. Disposal Pathway:
- Consult Institutional Guidelines: Before any disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[6]
- Aqueous Waste: Do not pour any chemical waste down the drain without explicit permission from your EHS department.[6][7] If not permitted, collect it as non-hazardous chemical waste.
- Final Disposal: Arrange for the pickup and disposal of the chemical waste through your institution's licensed environmental waste disposal vendor.[7][8]
Quantitative Data
Currently, there is no publicly available, specific quantitative data on the toxicity or environmental hazards of this compound. In the absence of such data, it is prudent to treat it as a potentially bioactive substance and prevent its release into the environment.
| Data Point | Value |
| Hazard Classification | Not currently classified as hazardous. |
| LD50 (Oral) | Data not available |
| Ecotoxicity | Data not available |
Visualizing Experimental and Disposal Workflows
To further clarify the procedures, the following diagrams illustrate a typical experimental workflow involving neuropeptides and the subsequent waste disposal process, as well as a generalized neuropeptide signaling pathway.
Caption: Experimental workflow for this compound and subsequent waste disposal.
Caption: Generalized signaling pathway for neuropeptides like this compound.
References
- 1. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Functional Characterization of this compound B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide24.store [peptide24.store]
Essential Safety and Operational Guide for Handling Orcokinin
For researchers, scientists, and drug development professionals, the safe handling of bioactive compounds like Orcokinin is of paramount importance. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures to ensure a secure laboratory environment when working with this neuropeptide.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in both its solid (lyophilized powder) and solution forms.
| Protection Type | Solid (Powder) | Solution | Rationale |
| Eye Protection | ✔ | ✔ | To prevent eye contact with dust particles or splashes of the solution. Safety goggles with side shields are recommended.[4] |
| Hand Protection | ✔ | ✔ | To avoid skin contact. Chemical-resistant nitrile gloves are recommended.[4] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | ✔ | ✔ | A laboratory coat should be worn to protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Recommended | Not generally required | Recommended when weighing or handling the powder form to avoid inhalation of fine dust particles.[4] An appropriate respirator (e.g., N95 or P1 dust mask) should be used. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols: Step-by-Step Guidance
1. Reconstitution of Lyophilized this compound:
-
Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder.[4]
-
Carefully open the vial.
-
Add the recommended solvent (as specified by the supplier or experimental protocol) slowly to the side of the vial to avoid disturbing the powder.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking which could cause denaturation.
-
Aliquot the solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
2. First Aid Measures:
In the event of accidental exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused peptide, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected in a designated and clearly labeled chemical waste container.[3]
-
Disposal Method: Dispose of chemical waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[3] Never dispose of chemical waste down the drain or in the regular trash.
By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
